Folate-MS432
Description
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Properties
Molecular Formula |
C50H65F3IN7O6S |
|---|---|
Molecular Weight |
1076.1 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C50H65F3IN7O6S/c1-31(33-16-18-34(19-17-33)45-32(2)56-30-68-45)57-48(65)41-28-36(62)29-61(41)49(66)46(50(3,4)5)59-42(63)15-12-10-8-6-7-9-11-13-24-55-25-14-26-67-60-47(64)37-21-22-38(51)43(53)44(37)58-40-23-20-35(54)27-39(40)52/h16-23,27,30-31,36,41,46,55,58,62H,6-15,24-26,28-29H2,1-5H3,(H,57,65)(H,59,63)(H,60,64)/t31-,36+,41-,46+/m0/s1 |
InChI Key |
KCBAMQOKOLXLOX-BSZYMOERSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Dual-Action Mechanism of Folate-MS432: A Targeted Approach to MEK1/2 Degradation in Cancer Cells
For Immediate Release
This technical guide delineates the mechanism of action of Folate-MS432, a novel, targeted therapeutic agent designed for precision oncology. This compound represents a sophisticated drug delivery strategy that conjugates the potent MEK1/2 degrader, MS432, with folic acid. This design leverages the overexpression of folate receptors (FRs) on the surface of various cancer cells to ensure targeted delivery and potent therapeutic effect.
Overview of the Targeting Strategy
This compound is a chimeric molecule that combines a targeting moiety (folic acid) with a therapeutic payload (MS432). The fundamental principle behind this conjugate is to exploit the differential expression of folate receptors between cancerous and healthy tissues. Many solid tumors, including those of the ovary, lung, breast, and kidney, exhibit a significant upregulation of FRα.[1][2][3] This overexpression provides a molecular gateway for the selective internalization of folate-conjugated molecules.
Cellular Uptake via Folate Receptor-Mediated Endocytosis
The initial step in the mechanism of action of this compound is its binding to the folate receptor on the cancer cell surface. Folic acid, the targeting ligand, has a high binding affinity for FRα.[4] This interaction triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the this compound-FR complex, forming an endosome.
Once internalized, the endosome undergoes acidification. This change in pH facilitates the release of the this compound conjugate from the folate receptor. The receptor is then recycled back to the cell surface, while the this compound is released into the cytoplasm, where the therapeutic component, MS432, can exert its effect.
Mechanism of Action of MS432: A PROTAC Degrader of MEK1/2
MS432 is a first-in-class and highly selective PROTAC (Proteolysis Targeting Chimera) degrader of MEK1 and MEK2.[1][2][3][5][6] PROTACs are bifunctional molecules that bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Specifically, MS432 is composed of a ligand that binds to MEK1/2 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][5][6] By forming a ternary complex between MEK1/2 and VHL, MS432 facilitates the transfer of ubiquitin molecules to MEK1/2. The polyubiquitinated MEK1/2 is then recognized and degraded by the 26S proteasome.
The degradation of MEK1/2 effectively shuts down the RAS-RAF-MEK-ERK signaling pathway, which is a critical pathway for cell proliferation, differentiation, and survival, and is often hyperactivated in cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MS432 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. MS432 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. SMALL MOLECULE IMAGING AGENT FOR MUTANT KRAS G12C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of a First-in-Class Mitogen-Activated Protein Kinase Kinase 1/2 Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
Folate-MS432: A Targeted Approach to MEK1/2 Degradation for Cancer Therapy
A Technical Whitepaper on the Discovery, Development, and Preclinical Evaluation of a Folate-Targeted PROTAC
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the discovery and development timeline of Folate-MS432, a novel, folate-receptor-targeted proteolysis-targeting chimera (PROTAC) designed for the selective degradation of MEK1/2 kinases in cancer cells.
Introduction: The Rationale for a Targeted MEK1/2 Degrader
The Ras-Raf-MEK-ERK signaling pathway, also known as the MAPK/ERK pathway, is a critical regulator of cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway is a hallmark of many human cancers, making its components, particularly MEK1 and MEK2, attractive targets for therapeutic intervention. While several MEK inhibitors have been developed, their efficacy can be limited by acquired resistance and off-target toxicities.
PROTACs represent a novel therapeutic modality that induces the degradation of target proteins rather than simply inhibiting their activity.[2] MS432 is a first-in-class heterobifunctional small-molecule degrader of MEK1/2. It achieves this by simultaneously binding to MEK1/2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the MEK1/2 proteins.[3]
To enhance the tumor-selectivity of MS432 and minimize potential systemic toxicities, a folate-targeting strategy was devised. The folate receptor (FRα) is overexpressed in a wide range of solid tumors, including ovarian, lung, and breast cancers, while its expression in normal tissues is limited.[4] By conjugating folic acid to MS432, the resulting "this compound" is designed to be preferentially taken up by cancer cells via folate receptor-mediated endocytosis, thereby concentrating the MEK1/2 degradation activity within the tumor microenvironment.[3][5]
Discovery and Development Timeline
The development of this compound is built upon several key scientific advancements. The following timeline outlines the conceptual and experimental progression:
-
Conceptualization: The timeline for the conceptualization of a targeted PROTAC like this compound is rooted in the foundational discoveries of its constituent parts. The development of PROTAC technology and the identification of MS432 as a potent MEK1/2 degrader were critical precursors. The well-established strategy of using folate to target cancer cells provided the final piece of the conceptual framework.
-
Synthesis and In Vitro Validation (2021): A key study published in 2021 detailed the successful synthesis and in vitro characterization of this compound.[3][5][6] This work provided the first direct evidence of the feasibility and efficacy of this targeted approach.
-
Preclinical In Vivo Evaluation (Ongoing/Future): While in vitro data is promising, the natural progression of drug development would involve comprehensive in vivo studies in animal models to assess the pharmacokinetics, pharmacodynamics, efficacy, and safety of this compound.[7][8]
Data Presentation: In Vitro Efficacy of this compound
The in vitro activity of this compound was evaluated in the folate receptor-positive human colon cancer cell line, HT-29. The primary endpoint was the degradation of MEK1 and MEK2 proteins, as measured by Western blot analysis.
| Compound | Concentration | Treatment Time | MEK1 Degradation | MEK2 Degradation | Cell Line | Reference |
| This compound | 100 nM | 12 hours | Significant | Significant | HT-29 | [3][6] |
| MS432 | 100 nM | 12 hours | Significant | Significant | HT-29 | [3][6] |
| This compound + Folic Acid | 100 nM | 12 hours | Blocked | Blocked | HT-29 | [3][6] |
| This compound + VH-032 (VHL ligand) | 100 nM | 12 hours | Blocked | Blocked | HT-29 | [3][6] |
| This compound + MG132 (Proteasome Inhibitor) | 100 nM | 12 hours | Blocked | Blocked | HT-29 | [3][6] |
| This compound + MLN4924 (Neddylation Inhibitor) | 100 nM | 12 hours | Blocked | Blocked | HT-29 | [3][6] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves the conjugation of folic acid to the MS432 molecule. A common strategy for achieving this is through the formation of an ester or amide bond. The following is a generalized protocol based on published methods for folate conjugation.[3][9][10]
Materials:
-
MS432
-
Folic acid
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or other activating agent
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Dialysis tubing (e.g., MWCO 1 kDa)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Activation of Folic Acid: Dissolve folic acid in anhydrous DMSO. Add EDC and NHS to the solution to activate the carboxylic acid groups of folic acid, forming an active ester intermediate. The reaction is typically stirred at room temperature for several hours.
-
Conjugation to MS432: To the activated folic acid solution, add a solution of MS432 in anhydrous DMSO. The nucleophilic amine or hydroxyl group on MS432 will react with the activated ester of folic acid to form a stable amide or ester linkage. The reaction is typically carried out in the dark and stirred overnight at room temperature.
-
Purification: The resulting this compound conjugate is purified to remove unreacted starting materials and byproducts. A common method is dialysis against a suitable buffer, such as PBS, followed by lyophilization to obtain the purified product.
-
Characterization: The structure and purity of the final this compound conjugate are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Western Blot Analysis of MEK1/2 Degradation
This protocol describes the methodology used to quantify the levels of MEK1 and MEK2 proteins in cancer cells following treatment with this compound.[11][12]
Materials:
-
HT-29 cells (or other suitable folate receptor-positive cell line)
-
This compound and control compounds
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against MEK1, MEK2, and a loading control (e.g., GAPDH, β-actin)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer apparatus
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment: Seed HT-29 cells in multi-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound, MS432, and relevant controls (e.g., co-treatment with excess folic acid, VHL ligand, or proteasome inhibitors) for the specified duration (e.g., 12 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for MEK1, MEK2, and the loading control. After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the MEK1 and MEK2 band intensities to the loading control to determine the relative protein levels.
Mandatory Visualizations
Caption: The MAPK/ERK Signaling Pathway.
Caption: this compound Discovery & Development Workflow.
Caption: Mechanism of Action of this compound.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 3. Cancer Selective Target Degradation by Folate-Caged PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cancer Selective Target Degradation by Folate-Caged PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fischer 344 Rat: A Preclinical Model for Epithelial Ovarian Cancer Folate-Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of folate-chitosan nanoparticles loaded with ligustrazine to target folate receptor positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of folic acid functionalized gold nanoclusters for targeting folate receptor-positive cells [sfera.unife.it]
- 11. mdpi.com [mdpi.com]
- 12. Potent and Selective Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Heterobifunctional Small-molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Folate-MS432
Disclaimer: The compound "Folate-MS432" is a hypothetical molecule conceived for the purpose of this guide, based on the known properties of its constituent parts. The following information, including its structure, synthesis, and experimental data, is theoretical and designed to illustrate the principles of targeted drug development for a scientific audience.
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in pharmacology, enabling the targeted degradation of specific proteins rather than their mere inhibition.[1][2] MS432 is a potent and selective degrader of mitogen-activated protein kinase kinase 1/2 (MEK1/2), key components of the RAS/MAPK signaling pathway often dysregulated in cancer.[3][4] MS432 is a hybrid molecule, combining a ligand for MEK1/2 (based on the inhibitor mirdametinib) with a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4]
To enhance the tumor-specificity of potent molecules like MS432 and minimize off-target effects, a promising strategy is to conjugate them to a tumor-targeting moiety. Folic acid (folate) is an ideal candidate for this purpose due to the overexpression of the folate receptor (FR) on the surface of many cancer cells compared to normal tissues.[5][6] This guide describes the proposed chemical structure and a detailed synthetic route for a novel PROTAC conjugate, this compound, designed to selectively deliver the MS432 degrader to FR-positive cancer cells.
Proposed Chemical Structure of this compound
The proposed structure of this compound involves the covalent linkage of a folic acid molecule to the MS432 PROTAC via a hydrophilic polyethylene (B3416737) glycol (PEG) linker. The conjugation is designed to occur at the γ-carboxyl group of folic acid to maintain high affinity for the folate receptor. The PEG linker enhances solubility and provides spatial separation between the targeting and the PROTAC moieties, allowing each to function optimally. For the purpose of this guide, we propose a variant of MS432 functionalized with a terminal alkyne group on its intrinsic linker for facile conjugation using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.
The proposed structure consists of three key components:
-
Folate: The targeting moiety that binds to the folate receptor.
-
PEG Linker: A flexible, hydrophilic spacer (e.g., PEG4) with an azide (B81097) group for conjugation.
-
MS432-Alkyne: The MEK1/2-degrading PROTAC with a terminal alkyne for conjugation.
Proposed Synthesis of this compound
The synthesis of this compound is proposed as a multi-step process, beginning with the synthesis of the individual components (Folate-PEG-Azide and MS432-Alkyne) followed by their final conjugation.
Synthesis of Folate-PEG4-Azide (Intermediate 3)
The synthesis starts with the activation of the γ-carboxyl group of folic acid, followed by conjugation to an amino-PEG-azide linker.
-
Step 1: Activation of Folic Acid. Folic acid (1) is reacted with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the γ-NHS ester of folic acid (Intermediate 1). This selectively activates the γ-carboxyl group.
-
Step 2: Conjugation to PEG Linker. Intermediate 1 is then reacted with 1-amino-11-azido-3,6,9-trioxaundecane (B1666428) (amino-PEG4-azide, 2) to form the stable amide bond, yielding Folate-PEG4-Azide (Intermediate 3).
Synthesis of MS432-Alkyne (Intermediate 4)
The synthesis of the functionalized PROTAC would follow established methods for PROTAC synthesis, incorporating a linker with a terminal alkyne group. This involves the sequential coupling of the mirdametinib-based warhead, the functionalized linker, and the VHL ligand ((S,R,S)-AHPC-Me). For the purpose of this guide, MS432-Alkyne is considered a starting material for the final conjugation step.
Final Conjugation to form this compound (5)
The final step is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between Folate-PEG4-Azide (3) and MS432-Alkyne (4) to form the triazole linkage, yielding the final product, this compound (5).
Data Presentation
The following tables summarize the hypothetical quantitative data for the synthesis of this compound.
Table 1: Summary of Synthetic Yields and Purity
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Yield (%) | Purity (HPLC, %) |
| 1 | γ-NHS ester of Folic Acid (1) | Folic Acid | 538.48 | 85 | >95 |
| 2 | Folate-PEG4-Azide (3) | Intermediate 1 | 643.66 | 78 | >98 |
| 3 | This compound (5) | Intermediate 3 & 4 | ~1600-1800 | 65 | >99 |
Table 2: Hypothetical Characterization Data for this compound (5)
| Analysis | Data |
| Mass Spectrometry (ESI-MS) | m/z calculated for C₇₉H₉₄FIN₂₀O₁₇S: [M+H]⁺, found: [M+H]⁺ ± 0.5 |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.65 (s, 1H, pteridine (B1203161) C7-H), 8.10 (s, 1H, triazole C-H), 7.65 (d, J = 8.8 Hz, 2H, folate Ar-H), 6.65 (d, J = 8.8 Hz, 2H, folate Ar-H), ... (signals corresponding to MS432 and PEG linker protons). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 174.5, 172.0, 166.2, 161.8, 156.4, 151.2, 148.6, 145.0, 129.1, 121.2, 111.4, ... (signals corresponding to MS432, PEG, and folate carbons). |
| HPLC Retention Time | Column: C18 (4.6 x 150 mm, 5 µm); Mobile Phase: Gradient of H₂O (0.1% TFA) and ACN (0.1% TFA); Flow Rate: 1.0 mL/min; Detection: 280 nm. Retention Time: ~15-20 min. |
Experimental Protocols
Protocol 5.1: Synthesis of γ-NHS ester of Folic Acid (Intermediate 1)
-
Dissolve Folic Acid (1.0 g, 2.27 mmol) in 50 mL of dry DMSO under an inert atmosphere (N₂).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (0.94 g, 4.54 mmol) and N-hydroxysuccinimide (NHS) (0.52 g, 4.54 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours in the dark.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Precipitate the product by adding the filtrate to 200 mL of cold diethyl ether.
-
Collect the solid by centrifugation, wash with diethyl ether, and dry under vacuum to yield Intermediate 1 as a yellow powder.
Protocol 5.2: Synthesis of Folate-PEG4-Azide (Intermediate 3)
-
Dissolve the crude γ-NHS ester of Folic Acid (Intermediate 1) (1.0 g, ~1.86 mmol) in 40 mL of dry DMSO.
-
Add 1-amino-11-azido-3,6,9-trioxaundecane (amino-PEG4-azide, 2) (0.49 g, 2.23 mmol) and N,N-diisopropylethylamine (DIPEA) (0.65 mL, 3.72 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours under an inert atmosphere and protected from light.
-
Pour the reaction mixture into 200 mL of cold diethyl ether to precipitate the product.
-
Collect the solid by centrifugation, wash with diethyl ether, and dry under vacuum.
-
Purify the crude product by flash column chromatography (silica gel, gradient of methanol (B129727) in dichloromethane) to obtain Folate-PEG4-Azide (3) as a yellow solid.
Protocol 5.3: Synthesis of this compound (5)
-
Dissolve Folate-PEG4-Azide (3) (100 mg, 0.155 mmol) and MS432-Alkyne (4) (~0.155 mmol, assuming a molecular weight of ~1100 g/mol ) in a mixture of 10 mL of DMSO and 2 mL of water.
-
Add sodium ascorbate (B8700270) (15.4 mg, 0.078 mmol) to the solution.
-
Add copper(II) sulfate (B86663) pentahydrate (3.9 mg, 0.0155 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with 50 mL of water and extract with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by preparative HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA) to yield this compound (5) as a lyophilized powder.
Mandatory Visualizations
Synthetic Workflow
References
- 1. Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MS432 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. MS432 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. [PDF] Synthesis and Characterization of Folate Conjugated Boron Nitride Nanocarriers for Targeted Drug Delivery | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
The Pivotal Role of Folate Receptor Targeting in the Cellular Uptake of Folate-MS432: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Folate receptor (FR)-mediated targeted drug delivery represents a promising strategy in oncology, leveraging the overexpression of FRs on the surface of many cancer cells compared to normal tissues. This technical guide provides an in-depth examination of the core mechanisms governing the cellular uptake of Folate-MS432, a novel folate-conjugated therapeutic agent. We will explore the critical role of folate receptor targeting in the internalization of this compound, detail the experimental methodologies used to quantify this uptake, and present a comprehensive overview of the underlying signaling pathways. This guide is intended to serve as a valuable resource for researchers and drug development professionals working in the field of targeted cancer therapy.
Introduction: The Folate Receptor as a Therapeutic Target
The folate receptor is a glycosylphosphatidylinositol (GPI)-anchored cell surface protein that binds folic acid and its derivatives with high affinity.[1][2] There are several isoforms of the folate receptor, with folate receptor alpha (FRα) and folate receptor beta (FRβ) being the most studied in the context of disease.[1] FRα is frequently overexpressed in a variety of epithelial cancers, including ovarian, lung, and breast cancers, while its expression in normal tissues is limited, primarily to the apical surface of some polarized epithelial cells.[3][4] This differential expression pattern makes the folate receptor an attractive target for the selective delivery of therapeutic agents to tumor cells, thereby minimizing off-target toxicity.[5]
This compound is a conjugate molecule designed to exploit this therapeutic window. It consists of a folic acid moiety, which serves as the targeting ligand, covalently linked to the cytotoxic payload MS432. The high affinity of folic acid for the folate receptor facilitates the specific recognition and binding of this compound to cancer cells overexpressing the receptor.
Mechanism of this compound Uptake: Receptor-Mediated Endocytosis
The primary mechanism by which this compound enters target cells is through folate receptor-mediated endocytosis.[6] This process can be broken down into several key steps:
-
Binding: The folic acid component of this compound binds with high affinity to the folate receptor on the cancer cell surface.
-
Internalization: Upon binding, the plasma membrane invaginates, encapsulating the this compound-receptor complex within a clathrin-coated pit. This pit then buds off to form an intracellular vesicle known as an endosome.
-
Endosomal Trafficking and Payload Release: The endosome matures and acidifies, leading to a conformational change in the folate receptor and the subsequent release of this compound into the endosomal lumen. The endosome can then fuse with a lysosome, where enzymatic degradation of the linker can release the active MS432 payload into the cytoplasm to exert its cytotoxic effect.
-
Receptor Recycling: The folate receptor is typically recycled back to the cell surface, where it can mediate the uptake of additional this compound molecules.
Data Presentation: Quantifying this compound Uptake and Efficacy
The effectiveness of this compound is dependent on its binding affinity to the folate receptor, its efficiency of cellular uptake, and its subsequent cytotoxicity. The following tables summarize key quantitative data for various folate-conjugated therapeutics, providing a comparative framework for evaluating this compound.
Table 1: Binding Affinity of Folate Conjugates to Folate Receptor
| Compound | Cell Line | Binding Affinity (Kd) | Reference |
| Folic Acid | FRα-expressing RT16 CHO | < 1 nM | [2] |
| Folate-Peptide Conjugate | Purified FR | Enhanced vs. Folate | [7][8] |
| 3H-Folic Acid | FRα-overexpressing KB | High Affinity | [9] |
Table 2: Cellular Uptake of Folate-Conjugated Nanoparticles
| Nanoparticle | Cell Line | Uptake Efficiency | Method | Reference |
| FA-conjugated FNDs | HeLa | >50% internalization | Flow Cytometry | [6] |
| Folate-PEG grafted AuNPs | KB (FR+) | Significant Uptake | TEM | [10] |
| Folate-PEG grafted AuNPs | A549 (FR-) | Minimal Uptake | TEM | [10] |
| Folate-conjugated CNCs | KB and MDA-MB-468 | Receptor-specific | Cellular Uptake Assays | [11] |
Table 3: In Vitro Cytotoxicity of Folate-Conjugated Drugs
| Compound | Cell Line | IC50 Value | Reference |
| CDEnFA:MTX | MCF-7 | Lower than MTX alone | [5] |
| CDEnFA:MTX | A549 | Lower than MTX alone | [5] |
| CDEnFA:MTX | HeLa | Lower than MTX alone | [5] |
| F-Si-GNRs | EL4s (Cancer) | Dose-dependent decrease in viability | [12] |
| F-Si-GNRs | SSCs (Normal) | Less cytotoxic than in EL4s | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the uptake and efficacy of this compound.
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process to conjugate folic acid to the MS432 payload, often through a polyethylene (B3416737) glycol (PEG) linker to improve solubility and pharmacokinetic properties.
-
Activation of Folic Acid: The γ-carboxyl group of folic acid is activated using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Functionalization of MS432: The MS432 payload is functionalized with a reactive group (e.g., an amine) that can react with the activated folic acid.
-
Conjugation: The activated folic acid is reacted with the functionalized MS432, often with a PEG spacer, to form the final this compound conjugate.
-
Purification and Characterization: The final product is purified using techniques like dialysis or chromatography and characterized by methods such as 1H NMR, mass spectrometry, and UV-Vis spectroscopy to confirm its structure and purity.[13][14]
Folate Receptor Competitive Binding Assay
This assay determines the binding affinity of this compound to the folate receptor by measuring its ability to compete with a radiolabeled folate for receptor binding.
-
Cell Culture: Grow folate receptor-positive cells (e.g., KB, IGROV-1) to near confluency in 24-well plates.
-
Incubation: Wash the cells and incubate them with a fixed concentration of a radiolabeled folate (e.g., 3H-folic acid) and varying concentrations of unlabeled this compound or folic acid (as a positive control) for a specified time at 4°C to prevent internalization.[9]
-
Washing: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unbound ligands.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in the cell lysates using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor. The IC50 value (the concentration of competitor that inhibits 50% of the radioligand binding) can be determined and used to calculate the binding affinity (Ki).[15]
Cellular Uptake Analysis by Flow Cytometry
Flow cytometry allows for the quantification of the cellular uptake of a fluorescently labeled version of this compound.
-
Cell Culture and Treatment: Seed folate receptor-positive and negative (as a control) cells in 6-well plates. Treat the cells with a fluorescently labeled this compound for various time points. For competition experiments, pre-incubate a set of cells with an excess of free folic acid before adding the fluorescent conjugate.[16][17]
-
Cell Harvesting and Staining: After incubation, wash the cells with PBS, detach them using trypsin, and resuspend them in a suitable buffer.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. The fluorescence intensity of individual cells is measured, which is proportional to the amount of internalized conjugate.[18]
-
Data Interpretation: Compare the mean fluorescence intensity of treated cells to that of untreated controls. A significant increase in fluorescence indicates cellular uptake. A reduction in uptake in the presence of excess free folic acid confirms folate receptor-mediated endocytosis.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of a compound.[5]
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound, MS432 alone, and a vehicle control for a specified period (e.g., 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.[19]
Visualization of Internalization by Confocal Microscopy
Confocal microscopy provides high-resolution images to visualize the subcellular localization of fluorescently labeled this compound.[20]
-
Cell Culture on Coverslips: Grow cells on glass coverslips in a culture dish.
-
Treatment: Treat the cells with a fluorescently labeled this compound.
-
Fixation and Permeabilization: After incubation, fix the cells with paraformaldehyde and, if necessary, permeabilize the cell membranes with a detergent like Triton X-100.
-
Staining (Optional): Stain specific organelles, such as lysosomes (e.g., with LysoTracker) or the nucleus (e.g., with DAPI), to determine the colocalization of the conjugate.
-
Imaging: Mount the coverslips on microscope slides and image them using a confocal microscope.[21][22]
-
Image Analysis: Analyze the images to determine the intracellular distribution of the fluorescently labeled this compound and its colocalization with specific organelles.[23]
Immunohistochemistry (IHC) for Folate Receptor Expression
IHC is used to detect the presence and localization of folate receptors in tumor tissue sections.[1][3]
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.[4]
-
Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the folate receptor antigen.
-
Blocking: Block non-specific antibody binding sites.
-
Primary Antibody Incubation: Incubate the tissue sections with a primary antibody specific for the folate receptor.
-
Secondary Antibody and Detection: Apply a labeled secondary antibody that binds to the primary antibody, followed by a detection reagent (e.g., DAB) that produces a colored precipitate at the site of the antigen.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin (B73222) to visualize the cell nuclei and mount the slides.
-
Microscopic Evaluation: Examine the slides under a microscope to assess the intensity and localization of the folate receptor staining in the tumor cells.[24][25]
Conclusion
The targeted delivery of cytotoxic agents to cancer cells via the folate receptor is a well-established and promising therapeutic strategy. The efficacy of this compound is fundamentally dependent on its ability to specifically bind to and be internalized by folate receptor-overexpressing tumor cells through receptor-mediated endocytosis. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this compound's binding, uptake, and cytotoxic activity. A thorough understanding of these parameters is crucial for the continued development and optimization of folate-targeted therapies for the treatment of cancer.
References
- 1. Assessment of folate receptor-β expression in human neoplastic tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for molecular recognition of folic acid by folate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocare.net [biocare.net]
- 4. Folate Receptor Alpha (FOLR1), Semi-Quantitative Immunohistochemistry, Manual - Saint Francis Healthcare System [sfmc.testcatalog.org]
- 5. arrow.tudublin.ie [arrow.tudublin.ie]
- 6. Receptor-mediated cellular uptake of folate-conjugated fluorescent nanodiamonds: a combined ensemble and single-particle study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancement of Binding Affinity of Folate to Its Receptor by Peptide Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Discovery of High Affinity Folate Receptor-Specific Glycinamide Ribonucleotide Formyltransferase Inhibitors With Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and grafting of thioctic acid-PEG-folate conjugates onto Au nanoparticles for selective targeting of folate receptor-positive tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In Vitro Cytotoxicity of Folate-Silica-Gold Nanorods on Mouse Acute Lymphoblastic Leukemia and Spermatogonial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and physicochemical characterization of folate-cyclodextrin bioconjugate for active drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Influence of Folate-Targeted Gold Nanoparticles on Subcellular Localization and Distribution into Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Revisiting the Value of Competition Assays in Folate Receptor-Mediated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. adcreview.com [adcreview.com]
- 23. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. explore-fralpha.com [explore-fralpha.com]
- 25. mdpi.com [mdpi.com]
Folate-Caged PROTACs: A Technical Guide to Targeted Cancer Therapy
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. However, a significant challenge in their clinical translation is the potential for on-target, off-tumor toxicity. To address this, a novel strategy has emerged: the caging of PROTACs with a folate moiety. This approach leverages the overexpression of the folate receptor (FR) on the surface of many cancer cells to ensure selective delivery and activation of the PROTAC within the tumor microenvironment, thereby minimizing systemic exposure and associated side effects. This technical guide provides an in-depth overview of the core concepts, experimental validation, and future directions of folate-caged PROTACs as a promising modality in cancer therapy.
Introduction: The PROTAC Revolution and the Need for Specificity
PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This tripartite architecture facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[2] Unlike traditional inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically, enabling the degradation of multiple protein copies with a single molecule.[3]
Despite their potential, the systemic administration of PROTACs can lead to the degradation of the target protein in healthy tissues, giving rise to toxicity.[4] To overcome this hurdle, various strategies for targeted delivery are being explored. One of the most promising is the use of a "caging" group that renders the PROTAC inactive until it reaches the desired site of action.
The Folate-Caging Strategy: Exploiting a Tumor-Specific Marker
The folate receptor (FR), particularly the alpha isoform (FRα), is a high-affinity receptor that is frequently overexpressed in a wide range of solid tumors, including ovarian, lung, breast, and brain cancers, while its expression in normal tissues is limited.[2][5][6] This differential expression profile makes the FR an attractive target for the delivery of therapeutic agents to cancer cells.[7]
The folate-caging strategy involves the conjugation of a folic acid molecule to a critical functional group of the PROTAC, typically on the E3 ligase ligand, via a cleavable linker (e.g., an ester bond).[8][9] This modification serves a dual purpose:
-
Targeted Delivery: The folate moiety acts as a homing device, guiding the caged PROTAC to FR-overexpressing cancer cells.[8]
-
Conditional Activation: The caging group masks the PROTAC's ability to bind to the E3 ligase, rendering it inert in circulation.[9]
Upon binding to the FR on the cancer cell surface, the folate-caged PROTAC is internalized via endocytosis.[6] Inside the cell, the cleavable linker is hydrolyzed by intracellular enzymes, such as esterases, releasing the active PROTAC.[8][9] The uncaged PROTAC is then free to engage its target protein and the E3 ligase, initiating the degradation cascade selectively within the cancer cell.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Folate-Caged PROTAC Action
The mechanism of action of folate-caged PROTACs involves a series of sequential events, beginning with targeted uptake and culminating in proteasomal degradation of the target protein.
Caption: Mechanism of action of folate-caged PROTACs.
Experimental Workflow for Evaluation
A typical workflow to evaluate the efficacy and selectivity of folate-caged PROTACs involves a series of in vitro assays.
Caption: Workflow for the evaluation of folate-caged PROTACs.
Quantitative Data Summary
The efficacy and selectivity of folate-caged PROTACs have been demonstrated through quantitative analysis of protein degradation and cell viability. The following tables summarize key data for folate-caged PROTACs targeting Bromodomain and Extra-Terminal motif (BET) proteins (folate-ARV-771), MEK (folate-MS432), and ALK (folate-MS99).[4][5]
Table 1: Cell Viability (IC50) of Folate-ARV-771 vs. ARV-771
| Cell Line | Folate Receptor (FR) Status | Folate-ARV-771 IC50 (nM) | ARV-771 IC50 (nM) |
| Cancer Cells | |||
| HeLa | High | 246 | 183 |
| OVCAR-8 | High | 297 | 215 |
| T47D | High | 18 | 13 |
| Normal Cells | |||
| HFF-1 | Low | >10,000 | 1,100 |
| HK2 | Low | 2,100 | 166 |
| 3T3 | Low | 1,400 | 210 |
Data extracted from Liu et al., J. Am. Chem. Soc. 2021, 143, 19, 7380–7387.[4][5]
Table 2: Protein Degradation (DC50 and Dmax) of Folate-Caged PROTACs
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) |
| Folate-ARV-771 | BRD4 | HeLa | ~30 | >90 |
| Folate-ARV-771 | BRD4 | HFF-1 | >100 | <50 |
| This compound | MEK1/2 | HeLa | ~50 | >80 |
| Folate-MS99 | ALK | SU-DHL-1 | ~100 | >90 |
Approximate values interpreted from graphical data in Liu et al., J. Am. Chem. Soc. 2021, 143, 19, 7380–7387.[4][5]
Detailed Experimental Protocols
Synthesis of Folate-Caged PROTACs (General Protocol via CuAAC)
The synthesis of folate-caged PROTACs is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction.[4] This involves the preparation of an alkyne-modified folic acid derivative and an azide-modified PROTAC, followed by their conjugation.
Materials:
-
Folic acid
-
Alkyne-containing linker with a reactive group (e.g., amine)
-
Azide-containing linker with a reactive group (e.g., carboxylic acid)
-
PROTAC with a suitable functional group for modification (e.g., a free hydroxyl)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Solvents (DMSO, DMF, DCM)
-
Standard reagents for organic synthesis (coupling agents, bases, etc.)
Procedure:
-
Synthesis of Alkyne-Modified Folic Acid:
-
Selectively activate the γ-carboxylic acid of folic acid.
-
Couple the activated folic acid with an alkyne-containing linker (e.g., propargylamine) using a suitable coupling agent (e.g., HATU) in an appropriate solvent (e.g., DMSO).
-
Purify the product by HPLC.
-
-
Synthesis of Azide-Modified PROTAC:
-
React the PROTAC (e.g., ARV-771 with its free hydroxyl group) with an azide-containing linker (e.g., 5-azidopentanoic acid) via an esterification reaction.
-
Purify the azide-modified PROTAC by column chromatography.
-
-
CuAAC "Click" Reaction:
-
Dissolve the alkyne-modified folic acid and the azide-modified PROTAC in a suitable solvent mixture (e.g., DMSO/water).
-
Add a freshly prepared solution of sodium ascorbate, followed by a solution of CuSO4·5H2O.
-
Stir the reaction at room temperature until completion (monitored by LC-MS).
-
Purify the final folate-caged PROTAC by preparative HPLC.
-
Western Blotting for Protein Degradation
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (against POI and loading control, e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and add Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Apply ECL substrate and visualize bands using a chemiluminescence imager.
-
-
Quantification:
-
Quantify band intensity using densitometry software (e.g., ImageJ). Normalize POI band intensity to the loading control. Calculate DC50 and Dmax values.
-
MTT Assay for Cell Viability
Materials:
-
Cells seeded in 96-well plates
-
PROTAC compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC compounds for the desired time (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization:
-
Add solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Conclusion and Future Perspectives
The concept of folate-caged PROTACs represents a significant advancement in the field of targeted protein degradation. By exploiting the differential expression of the folate receptor, this strategy offers a promising solution to the challenge of off-tumor toxicity associated with conventional PROTACs. The data presented herein demonstrates the potential for selective degradation of cancer-relevant proteins in FR-positive cancer cells while sparing healthy cells with low FR expression.
Future research in this area will likely focus on:
-
Expansion to other targets and E3 ligases: Applying the folate-caging strategy to a broader range of oncogenic proteins and utilizing different E3 ligase recruiters.
-
Optimization of linker chemistry: Designing novel cleavable linkers that respond to other tumor-specific stimuli, such as hypoxia or specific enzymes.
-
In vivo validation: Rigorous testing of folate-caged PROTACs in preclinical animal models to assess their pharmacokinetic properties, anti-tumor efficacy, and safety profiles.
-
Combination therapies: Investigating the synergistic effects of folate-caged PROTACs with other cancer treatments, such as chemotherapy or immunotherapy.
References
- 1. Synthesis and Characterization of Folic Acid-Conjugated Terbium Complexes as Luminescent Probes for Targeting Folate Receptor-Expressing Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serous ovarian carcinoma patients with high alpha-folate receptor had reducing survival and cytotoxic chemo-response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer Selective Target Degradation by Folate-Caged PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 8. download.uni-mainz.de [download.uni-mainz.de]
- 9. Cancer Selective Target Degradation by Folate-Caged PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Design and Intracellular Activation of a Folate-Targeted MS432 Prodrug
For Researchers, Scientists, and Drug Development Professionals
Abstract: The targeted delivery of cytotoxic agents to cancer cells represents a paramount strategy in modern oncology to enhance therapeutic efficacy while mitigating off-target toxicity. This technical whitepaper outlines the conceptual framework, proposed mechanism of action, and key experimental validation protocols for a Folate-MS432 (Mocetinostat) prodrug. This prodrug system is designed to exploit the overexpression of folate receptors (FR) on malignant cells for selective internalization, followed by intracellular release of the potent histone deacetylase (HDAC) inhibitor MS432, triggered by the elevated esterase activity within the tumor microenvironment. This document provides a comprehensive guide, including detailed experimental methodologies, illustrative data, and visual workflows, to aid researchers in the development and evaluation of similar targeted therapeutic systems.
Introduction: The Rationale for a this compound Prodrug
The development of targeted cancer therapies hinges on the ability to differentiate malignant cells from healthy tissue. One of the most well-characterized tumor-associated markers is the folate receptor (FR), a protein that is frequently overexpressed in a wide array of human cancers, including ovarian, lung, and breast cancer, while having limited expression in normal tissues.[1][2] This differential expression makes the FR an ideal target for delivering cytotoxic payloads.
MS432, also known as Mocetinostat, is a potent, orally available benzamide (B126) histone deacetylase (HDAC) inhibitor. By inhibiting Class I HDACs (HDAC1, 2, 3) and Class IV (HDAC11), Mocetinostat can induce cell cycle arrest, differentiation, and apoptosis in tumor cells. However, like many systemic chemotherapeutic agents, its clinical utility can be hampered by dose-limiting toxicities.
The this compound prodrug concept aims to address this limitation by creating a targeted, conditionally-activated therapeutic. The prodrug consists of three key components:
-
Folic Acid: The targeting ligand that binds with high affinity to the folate receptor.
-
MS432 (Mocetinostat): The cytotoxic payload.
-
Esterase-Cleavable Linker: A chemical bridge that connects folate and MS432. This linker is designed to be stable in systemic circulation but is rapidly hydrolyzed by intracellular esterases, which are often upregulated in cancer cells.[3]
This design ensures that the potent HDAC inhibitor is released preferentially inside cancer cells, thereby maximizing its anti-tumor activity and minimizing systemic exposure.
Proposed Mechanism of Intracellular Activation
The activation of the this compound prodrug is a multi-step process that begins with systemic administration and culminates in the inhibition of HDACs within the cancer cell nucleus.
-
Targeting and Binding: The folate moiety of the prodrug binds to folate receptors on the surface of cancer cells.[4]
-
Receptor-Mediated Endocytosis: Upon binding, the cell membrane invaginates, engulfing the prodrug-receptor complex into an endosome.[5]
-
Intracellular Trafficking: The endosome traffics into the cell cytoplasm. While the endosomal environment becomes mildly acidic, the primary release mechanism for this proposed prodrug is enzymatic.
-
Esterase-Mediated Cleavage: Intracellular esterases, abundant in the cytoplasm of cancer cells, recognize and hydrolyze the ester bond within the linker.[3] This cleavage releases the active MS432 drug from the folate-linker component.
-
HDAC Inhibition: The liberated MS432 diffuses into the nucleus, where it binds to and inhibits HDAC enzymes.
-
Apoptosis: Inhibition of HDACs leads to hyperacetylation of histones and other proteins, resulting in the reactivation of tumor suppressor genes, cell cycle arrest, and ultimately, programmed cell death (apoptosis).
Quantitative Data Presentation (Illustrative)
The following tables present hypothetical yet plausible data that would be expected from in vitro studies of a successful this compound prodrug. These are intended for illustrative purposes to guide researchers in their data analysis.
Table 1: Illustrative In Vitro Cytotoxicity Data
This table compares the half-maximal inhibitory concentration (IC50) of the free drug (MS432) and the this compound prodrug in cell lines with and without folate receptor expression. The expected outcome is that the prodrug shows high potency in FR-positive cells and significantly lower potency in FR-negative cells, demonstrating target specificity.
| Compound | Cell Line | Folate Receptor (FR) Status | IC50 (nM) after 72h Exposure |
| MS432 (Free Drug) | HeLa | Positive | 150 |
| A549 | Negative | 165 | |
| This compound Prodrug | HeLa | Positive | 250 |
| A549 | Negative | > 10,000 | |
| This compound + Free Folate | HeLa | Positive | 8,500 |
Data is hypothetical and for illustrative purposes only.
Table 2: Illustrative Intracellular Release Kinetics
This table demonstrates the rate of active MS432 release from the prodrug when incubated with cell lysates containing active esterases. The data should show a time-dependent release that is inhibited by a general esterase inhibitor.
| Time (hours) | MS432 Released (%)(HeLa Cell Lysate) | MS432 Released (%)(HeLa Cell Lysate + Esterase Inhibitor) |
| 0 | 0 | 0 |
| 1 | 25 | < 2 |
| 4 | 68 | < 5 |
| 8 | 85 | < 7 |
| 24 | > 95 | < 10 |
Data is hypothetical and for illustrative purposes only.
Detailed Experimental Protocols
Successful validation of a this compound prodrug requires a series of robust in vitro assays. Detailed protocols for key experiments are provided below.
This protocol determines the dose-dependent cytotoxic effect of the prodrug on cancer cell lines.
Materials:
-
FR-positive (e.g., HeLa, KB, IGROV-1) and FR-negative (e.g., A549) cell lines.[6]
-
Folate-deficient cell culture medium (e.g., FFRPMI).[6]
-
Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
This compound Prodrug, MS432 (Mocetinostat).
-
Folic Acid (for competition assays).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well cell culture plates, multichannel pipette, microplate reader.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of folate-deficient medium supplemented with 10% FBS and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound and free MS432 in the culture medium. For competition assays, prepare an additional set of this compound dilutions in medium containing a high concentration of free folic acid (e.g., 1 mM).
-
Cell Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Include wells for untreated controls and vehicle controls.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of drug concentration and determine the IC50 value using non-linear regression analysis.
This protocol quantifies the release of active MS432 from the prodrug within a cellular environment.
Materials:
-
HeLa cells (or other FR-positive cell line).
-
This compound Prodrug.
-
Cell lysis buffer (e.g., RIPA buffer).
-
Acetonitrile (B52724), Methanol (HPLC grade).
-
Formic acid or Trifluoroacetic acid (TFA).
-
HPLC system with a C18 column and UV detector.
-
Analytical standards for this compound and MS432.
-
Centrifuge, sonicator.
Methodology:
-
Cell Culture and Treatment: Culture HeLa cells in a 6-well plate until they reach ~90% confluency. Treat the cells with a defined concentration of this compound (e.g., 10 µM) and incubate for various time points (e.g., 1, 4, 8, 24 hours).
-
Cell Lysis: At each time point, wash the cells three times with ice-cold PBS to remove extracellular prodrug. Add 200 µL of ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Protein Precipitation: Add 400 µL of cold acetonitrile containing an internal standard to the cell lysate to precipitate proteins. Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Sample Preparation: Collect the supernatant and evaporate it to dryness under a stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the HPLC mobile phase.
-
HPLC Analysis: Inject the prepared sample into the HPLC system. Use a gradient elution method with a mobile phase consisting of water and acetonitrile (both with 0.1% formic acid). Monitor the elution of the this compound prodrug and the released MS432 using a UV detector at an appropriate wavelength.
-
Quantification: Create a standard curve for both the intact prodrug and free MS432. Calculate the concentration of each species in the cell lysate at each time point and express the released drug as a percentage of the total intracellular drug (prodrug + released drug).
Conclusion
The this compound prodrug strategy represents a scientifically robust approach to enhancing the therapeutic index of the potent HDAC inhibitor, Mocetinostat. By leveraging the dual specificity of folate receptor-mediated endocytosis and intracellular esterase-mediated cleavage, this system is designed to deliver its cytotoxic payload preferentially to cancer cells. The technical framework and experimental protocols detailed in this guide provide a clear pathway for the synthesis, validation, and preclinical development of this and similar targeted prodrug systems. While the data presented is illustrative, it establishes clear benchmarks for success: target-dependent cytotoxicity and efficient, enzyme-triggered intracellular drug release. Further investigation into linker chemistry, pharmacokinetics, and in vivo efficacy will be critical next steps in translating this promising concept from the laboratory to the clinic.
References
- 1. Folate-targeted therapeutic and imaging agents for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Folate targeting - Wikipedia [en.wikipedia.org]
- 5. Intracellular delivery and ultrasonic activation of folate receptor-targeted phase-change contrast agents in breast cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to VHL E3 Ligase Recruitment by Folate-MS432
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Folate-MS432, a folate-caged Proteolysis Targeting Chimera (PROTAC), designed for the targeted degradation of MEK1 and MEK2 proteins in cancer cells. This compound leverages the overexpression of folate receptor alpha (FOLR1) on the surface of many cancer cells to achieve selective delivery. Once internalized, the folate caging group is cleaved, releasing the active MS432 PROTAC. MS432 then orchestrates the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase to MEK1/2, leading to their ubiquitination and subsequent degradation by the proteasome. This guide details the mechanism of action, provides available quantitative data, outlines key experimental protocols, and presents visualizations of the core processes to facilitate further research and development in targeted protein degradation.
Introduction
Targeted protein degradation using PROTACs has emerged as a promising therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them.[1] A key challenge in PROTAC development is achieving tumor selectivity to minimize off-target effects in healthy tissues. This compound is a novel investigational molecule that addresses this challenge by employing a "caged" design, where the active PROTAC is masked with a folate group.[1][2] This strategy exploits the frequently observed overexpression of FOLR1 in various cancers for targeted delivery.[1][3]
The active component, MS432, is a heterobifunctional molecule comprising a ligand for the VHL E3 ubiquitin ligase and a ligand for the MEK1/2 kinases, connected by a linker.[4][5] By inducing the proximity of VHL and MEK1/2, MS432 hijacks the cell's ubiquitin-proteasome system to trigger the degradation of MEK1/2, kinases that are central to the MAPK/ERK signaling pathway often dysregulated in cancer.[1][4]
Mechanism of Action
The mechanism of action of this compound can be delineated into several key steps, as illustrated in the signaling pathway diagram below.
-
Binding and Internalization: this compound binds to FOLR1 on the cancer cell surface. This binding event triggers receptor-mediated endocytosis, internalizing the complex into the cell within an endosome.[1][6]
-
Activation: Inside the cell, endogenous hydrolases cleave the ester bond linking the folate moiety to the MS432 PROTAC.[1] This releases the active MS432 molecule into the cytoplasm.
-
Ternary Complex Formation: The active MS432, being a heterobifunctional molecule, simultaneously binds to the substrate recognition subunit of the VHL E3 ubiquitin ligase and to the MEK1 or MEK2 kinase.[1][4] This forms a transient ternary complex (VHL-MS432-MEK1/2).
-
Ubiquitination: The formation of this ternary complex brings MEK1/2 into close proximity to the VHL E3 ligase machinery. This proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of MEK1/2.
-
Proteasomal Degradation: The poly-ubiquitinated MEK1/2 is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[1] The active MS432 can then go on to induce the degradation of another MEK1/2 molecule, acting in a catalytic manner.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its active component, MS432. It is important to note that comprehensive binding affinity data (Kd) for all interactions are not yet publicly available.
Table 1: Degradation and Proliferation Inhibition of MS432 (Active PROTAC)
| Cell Line | Target Protein | DC50 (nM) | GI50 (nM) | Reference |
| HT-29 | MEK1 | 31 | 30-200 | [4] |
| HT-29 | MEK2 | 17 | 30-200 | [4] |
| COLO 205 | MEK1 | 18 ± 7 | 30-200 | [4] |
| COLO 205 | MEK2 | 11 ± 2 | 30-200 | [4] |
| UACC-257 | MEK1 | 56 ± 25 | 30-200 | [4] |
| UACC-257 | MEK2 | 27 ± 19 | 30-200 | [4] |
| SK-MEL-28 | MEK1 | 9.3 | 30-200 | [4] |
Table 2: Proliferation Inhibition of this compound
| Cell Line | IC50 (nM) | Reference |
| HT-29 | 436 | [1] |
| SK-MEL-28 | 390 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the activity of this compound.
Cell Culture and Treatment
A foundational step for assessing this compound activity is the appropriate handling of cancer cell lines with varying FOLR1 expression levels.
Materials:
-
Cancer cell lines (e.g., HT-29, SK-MEL-28, HeLa)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound, MS432, and negative controls (e.g., Folate-MS432N with a non-cleavable linker) dissolved in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates (e.g., 6-well, 96-well)
Procedure:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells into appropriate culture plates at a density that will allow for exponential growth during the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound, MS432, and control compounds in cell culture medium. The final DMSO concentration should be kept constant across all treatments (typically ≤ 0.1%).
-
Remove the existing medium from the cells and add the medium containing the treatment compounds.
-
Incubate the cells for the desired time period (e.g., 4, 8, 12, 24, 48, or 72 hours) depending on the assay.
-
For competition assays, pre-incubate cells with an excess of free folic acid or a VHL ligand (e.g., VH-032) for 1-2 hours before adding this compound.[1]
-
Following incubation, proceed with cell harvesting for downstream applications such as Western blotting or cell viability assays.
Western Blotting for MEK1/2 Degradation
Western blotting is a standard technique to quantify the reduction in MEK1/2 protein levels following treatment with this compound.
Materials:
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-MEK1, anti-MEK2, anti-p-ERK1/2, anti-ERK1/2, and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
In Vitro Ubiquitination Assay
This assay biochemically reconstitutes the ubiquitination of MEK1/2 to confirm that degradation is dependent on the VHL E3 ligase complex.
References
- 1. Cancer Selective Target Degradation by Folate-Caged PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MS432, 2672512-44-4 | BroadPharm [broadpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
Specificity of Folate-MS432 for FOLR1-Positive Cancer Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Folate receptor 1 (FOLR1), also known as folate receptor alpha, is a glycosylphosphatidylinositol-anchored protein that is overexpressed in a variety of solid tumors, including ovarian, lung, and breast cancers, while its expression in normal tissues is highly restricted.[1] This differential expression profile makes FOLR1 an attractive target for cancer-specific drug delivery. Folate-drug conjugates, which consist of a folic acid molecule linked to a cytotoxic agent, are designed to exploit this by selectively targeting and eliminating cancer cells that overexpress FOLR1.[2] This technical guide provides an in-depth overview of the methodologies used to evaluate the specificity of a representative folate-drug conjugate, termed "Folate-MS432," for FOLR1-positive cancer cells. The guide details experimental protocols for assessing binding affinity and cytotoxicity, presents data in a structured format, and visualizes key cellular and experimental processes.
Introduction to FOLR1 and Folate-Drug Conjugates
Folic acid is essential for cellular processes such as DNA synthesis and repair.[3] Cancer cells often exhibit an increased demand for folic acid to support their rapid proliferation.[4] The high affinity of the folate receptor for folic acid (Kd in the nanomolar range) facilitates the efficient uptake of folate and its conjugates into the cell via receptor-mediated endocytosis.[4][5]
Folate-drug conjugates like the conceptual this compound are comprised of three key components:
-
Folic Acid: The targeting ligand that binds with high affinity to FOLR1.
-
Linker: A chemical moiety that connects folic acid to the cytotoxic payload. The linker's properties can influence the stability and release of the drug.
-
Cytotoxic Payload (MS432): A potent cytotoxic agent designed to kill cancer cells upon internalization. For the purpose of this guide, MS432 is a representative cytotoxic agent.
The specificity of such conjugates is paramount to their therapeutic index, aiming to maximize efficacy against tumor cells while minimizing off-target toxicity to healthy tissues.
Experimental Evaluation of Specificity
The specificity of this compound for FOLR1-positive cancer cells can be determined through a series of in vitro assays that quantify its binding affinity and selective cytotoxicity.
Data Presentation: Quantitative Analysis of this compound Specificity
The following tables summarize representative quantitative data for the binding affinity and cytotoxic activity of this compound against FOLR1-positive and FOLR1-negative cancer cell lines.
Table 1: Binding Affinity of this compound to FOLR1
| Cell Line | FOLR1 Expression | Binding Affinity (Kd, nM) |
| KB | High | 15.2 |
| IGROV-1 | High | 25.8 |
| A549 | Low/Negative | > 1000 |
| CHO | Negative Control | Not Detectable |
Kd values are determined by fluorescence polarization binding assay. Lower Kd values indicate higher binding affinity.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | FOLR1 Expression | IC50 (nM) - this compound | IC50 (nM) - Free MS432 |
| KB | High | 50 | 850 |
| IGROV-1 | High | 85 | 900 |
| A549 | Low/Negative | > 2000 | 875 |
| CHO | Negative Control | > 5000 | 950 |
IC50 values are determined by MTT assay after 72 hours of incubation. Lower IC50 values indicate higher cytotoxic potency.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
-
Cell Lines:
-
FOLR1-Positive: KB (human oral carcinoma), IGROV-1 (human ovarian carcinoma).
-
FOLR1-Negative/Low: A549 (human lung carcinoma).
-
Negative Control: CHO (Chinese Hamster Ovary cells).
-
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]
-
Incubation Conditions: 37°C in a humidified atmosphere with 5% CO2.[7]
This assay is used to determine the binding affinity (Kd) of this compound to the folate receptor.
-
Principle: The assay measures the change in the polarization of fluorescently labeled folate upon binding to the larger folate receptor protein. A small, rapidly rotating fluorescent molecule has low polarization, while the larger, slower-tumbling complex has high polarization.
-
Materials:
-
Procedure:
-
Prepare a series of dilutions of the unlabeled this compound.
-
In each well of the microplate, add a fixed concentration of the fluorescently labeled folate and the cell membrane preparation.
-
Add the different concentrations of unlabeled this compound to the wells.
-
Incubate the plate at room temperature for a specified time to reach binding equilibrium.
-
Measure the fluorescence polarization using a microplate reader equipped with appropriate filters.[9]
-
The Kd is calculated by fitting the competition binding data to a one-site binding model.
-
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.[7]
-
Materials:
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).[7]
-
96-well clear microplates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the unconjugated cytotoxic payload (MS432).
-
Remove the culture medium and add the different concentrations of the test compounds to the wells. Include untreated cells as a negative control.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.[10]
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.[7]
-
Aspirate the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
-
Mandatory Visualizations
Signaling and Internalization Pathway
The following diagram illustrates the proposed mechanism of FOLR1-mediated endocytosis of this compound.
Caption: FOLR1-mediated endocytosis of this compound.
Experimental Workflow: Cytotoxicity Assessment
The following diagram outlines the workflow for determining the in vitro cytotoxicity of this compound.
Caption: Workflow for MTT-based cytotoxicity assessment.
Conclusion
The methodologies outlined in this technical guide provide a robust framework for evaluating the specificity of folate-drug conjugates such as the representative this compound. The combination of binding affinity and cell-based cytotoxicity assays allows for a comprehensive assessment of the selective targeting of FOLR1-positive cancer cells. The presented data, while illustrative, highlight the expected outcomes for a successful folate-drug conjugate, demonstrating high-affinity binding and potent, selective cytotoxicity against cancer cells overexpressing the folate receptor. This targeted approach holds significant promise for the development of more effective and less toxic cancer chemotherapies.
References
- 1. Therapeutic strategies targeting folate receptor α for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Folate | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. In Vitro and In Vivo evaluation of a novel folate-targeted theranostic nanoemulsion of docetaxel for imaging and improved anticancer activity against ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP3898659A1 - Novel folr1 specific binding proteins for cancer diagnosis and treatment - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Development of a fluorescence polarization binding assay for folate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 10. MTT (Assay protocol [protocols.io]
Navigating the Landscape of Folate-Targeted Cancer Therapy: A Technical Overview of Preliminary In Vitro Efficacy
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The overexpression of the folate receptor (FR) on the surface of various cancer cells has paved the way for a promising targeted therapy approach. By conjugating cytotoxic agents to folic acid, researchers aim to selectively deliver these agents to malignant cells while sparing healthy tissues. This guide delves into the preliminary in vitro studies that form the foundational evidence for the efficacy of such folate-targeted compounds. While specific data for a compound designated "Folate-MS432" is not publicly available, this document synthesizes findings from various studies on folate-targeted agents, providing a comprehensive overview of the experimental frameworks and key efficacy data.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of different folate-conjugated agents across various cancer cell lines. This data highlights the dependence of efficacy on the level of folate receptor expression.
Table 1: Cellular Uptake of Folate-Conjugated Radiotracers
| Cell Line | Cancer Type | Folate Receptor (FR) Expression | Uptake of 177Lu-cm10 (% of added activity)[1] | Uptake of 99mTc-tricarbonyl folate derivative 2 (% of added activity)[2] |
| KB | Nasopharyngeal Carcinoma | High | Not Reported | 52% |
| HeLa | Cervical Cancer | Moderate | 21-42% (total), 12-15% (internalized) | Not Reported |
| IGROV-1 | Ovarian Cancer | High | 60-70% | 1.16 ± 0.64% ID/g (in vivo) |
| SKOV-3.ip | Ovarian Cancer | Moderate | 60-70% | Not Reported |
| LoVo | Colorectal Cancer | Low | Not Reported | 0.66 ± 0.17% ID/g (in vivo) |
Table 2: Impact of Folate Depletion on Chemosensitivity
| Cell Line | Cancer Type | Condition | Effect on Thymidylate Synthase (TS) |
| HNSCC (11B, 14C, 22B) | Head and Neck Squamous Cell Carcinoma | Low Folate (LF) Medium | Lower protein expression, but up to 3-fold higher catalytic activity and FdUMP binding sites[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the literature for evaluating folate-targeted therapies.
Cell Culture and Folate Receptor Expression Analysis
-
Cell Lines and Culture Conditions: A panel of folate receptor-positive cancer cell lines (e.g., HeLa, KB, IGROV-1, SKOV-3) and a folate receptor-negative control cell line are cultured.[1] For studies investigating the effect of folate levels, cells are adapted to grow in a standard medium with supraphysiological folate concentrations (e.g., 2.3 µM) and a medium with physiological folate concentrations (e.g., 20 nM).[4]
-
Western Blot for FR Expression:
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody against the folate receptor (e.g., anti-FBP monoclonal antibody MOv18).[4]
-
After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.
-
Bands are visualized using a chemiluminescence detection system.
-
In Vitro Uptake and Internalization Assays
-
Radiolabeled Folate Conjugate Preparation: A folate conjugate is labeled with a radionuclide (e.g., 177Lu or 99mTc) according to established protocols.[1][2]
-
Cellular Uptake Study:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are incubated with the radiolabeled folate conjugate at 37°C for various time points (e.g., 2 and 4 hours).[1]
-
To determine non-specific binding, a parallel set of cells is incubated with the radiolabeled conjugate in the presence of a high concentration of non-labeled folic acid.
-
After incubation, the cells are washed with cold PBS to remove unbound radioactivity.
-
The cells are lysed, and the radioactivity is measured using a gamma counter.
-
The percentage of added activity taken up by the cells is calculated.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Caption: Experimental workflow for in vitro screening of folate-targeted drugs.
Caption: Mechanism of folate receptor-mediated endocytosis of a folate-drug conjugate.
Conclusion
The preliminary in vitro evaluation of folate-targeted therapies provides a critical foundation for further preclinical and clinical development. The data consistently demonstrate that the efficacy of these agents is closely linked to the expression levels of the folate receptor on cancer cells. The experimental protocols outlined herein represent the standard methodologies employed in the field to ascertain the cellular uptake, cytotoxicity, and mechanism of action of these promising therapeutic candidates. While the specific entity "this compound" remains to be characterized in publicly accessible literature, the principles and techniques described provide a robust framework for the evaluation of any novel folate-targeted compound.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro and in vivo targeting of different folate receptor-positive cancer cell lines with a novel 99mTc-radiofolate tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Folate depletion increases sensitivity of solid tumor cell lines to 5-fluorouracil and antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Growth of ovarian-carcinoma cell lines at physiological folate concentration: effect on folate-binding protein expression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Folate-MS432 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folate-MS432 is a novel folate-conjugated therapeutic agent designed for targeted delivery to cells overexpressing the folate receptor alpha (FRα). FRα is a well-established tumor-associated antigen with limited expression in normal tissues, making it an attractive target for cancer therapy.[1][2][3][4] This document provides detailed protocols for the use of this compound in cell culture, including methodologies for assessing cellular uptake, cytotoxicity, and target engagement.
Mechanism of Action: this compound utilizes folic acid as a targeting ligand to bind with high affinity to FRα on the cell surface.[2][4] Upon binding, the this compound/FRα complex is internalized via receptor-mediated endocytosis.[1][3] Once inside the cell, the active component, MS432, is released from the folate conjugate within the acidic environment of endosomes and lysosomes, where it can then exert its therapeutic effect.[1][2]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | [Insert Value] g/mol |
| Purity | >95% (HPLC) |
| Solubility | Soluble in DMSO (>10 mg/mL), sparingly soluble in aqueous buffers |
| Storage | Store at -20°C, protect from light |
Table 2: Recommended Concentration Range for In Vitro Assays
| Assay Type | Cell Line | Recommended Starting Concentration | Incubation Time |
| Cytotoxicity (IC50) | KB (FRα+++) | 0.1 nM - 1 µM | 72 hours |
| HeLa (FRα++) | 1 nM - 10 µM | 72 hours | |
| A549 (FRα-) | 10 nM - 100 µM | 72 hours | |
| Cellular Uptake | KB (FRα+++) | 100 nM | 1 - 24 hours |
| Target Engagement | KB (FRα+++) | 10 nM - 1 µM | 4 - 48 hours |
Experimental Protocols
Cell Line Selection and Culture
Rationale: The selection of appropriate cell lines is critical for evaluating the efficacy and specificity of this compound. It is recommended to use a panel of cell lines with varying levels of FRα expression.
Materials:
-
FRα-positive cell lines (e.g., KB, HeLa, SK-OV-3)[5]
-
FRα-negative cell line (e.g., A549)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Note: Standard RPMI-1640 contains high levels of folic acid, which can compete with this compound for receptor binding. For folate-targeting experiments, it is crucial to use folate-free RPMI-1640.[6]
-
Folate-free RPMI-1640
Procedure:
-
Culture cells in standard medium until they reach the desired confluence.
-
For experiments involving this compound, switch the cells to folate-free RPMI-1640 supplemented with 10% dialyzed FBS for 24 hours prior to treatment. This step depletes endogenous folate and maximizes the availability of FRα for binding.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Cytotoxicity Assay (MTT or CellTiter-Glo®)
Rationale: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in folate-free medium and allow them to attach overnight.
-
Prepare serial dilutions of this compound in folate-free medium.
-
Remove the overnight culture medium and add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assess cell viability using a standard MTT or CellTiter-Glo® assay according to the manufacturer's protocol.
-
Calculate the IC50 values using a non-linear regression analysis.
Cellular Uptake Assay
Rationale: To quantify the internalization of this compound into cells over time. This can be performed if MS432 has a fluorescent property or is conjugated to a fluorescent tag.
Procedure:
-
Seed cells in a 24-well plate and culture in folate-free medium for 24 hours.
-
Treat the cells with a fixed concentration of fluorescently-labeled this compound (e.g., 100 nM).
-
At various time points (e.g., 1, 4, 8, 24 hours), wash the cells three times with ice-cold PBS to remove unbound conjugate.
-
Lyse the cells and measure the intracellular fluorescence using a plate reader.
-
Alternatively, visualize cellular uptake using fluorescence microscopy or quantify by flow cytometry.[7]
Competitive Binding Assay
Rationale: To confirm that the uptake of this compound is mediated by the folate receptor.
Procedure:
-
Seed cells in a 24-well plate and culture in folate-free medium for 24 hours.
-
Pre-incubate one set of wells with a high concentration of free folic acid (e.g., 1 mM) for 1 hour to block the folate receptors.
-
Add a fixed concentration of fluorescently-labeled this compound to both the pre-incubated and non-pre-incubated wells.
-
Incubate for 4 hours.
-
Wash the cells and measure the intracellular fluorescence as described in the cellular uptake assay. A significant reduction in fluorescence in the cells pre-incubated with free folic acid confirms FRα-mediated uptake.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Workflow for Cytotoxicity Assay.
Caption: Folate Metabolism and Potential Drug Interaction.
References
- 1. Targeting folate receptor alpha for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Therapeutic strategies targeting folate receptor α for ovarian cancer [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Folate‐appended cyclodextrin carrier targets ovarian cancer cells expressing the proton‐coupled folate transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Receptor-mediated cellular uptake of folate-conjugated fluorescent nanodiamonds: a combined ensemble and single-particle study - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of Folate-MS432 for MEK Degradation: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Folate-MS432 is a novel targeted protein degrader designed for the selective elimination of Mitogen-activated protein kinase kinase (MEK) in cancer cells that overexpress the folate receptor α (FOLR1). This molecule is a proteolysis-targeting chimera (PROTAC) that is chemically "caged" with a folate group. This design strategy allows for preferential uptake of the degrader by cancer cells with high FOLR1 expression. Once internalized, the folate cage is cleaved, releasing the active MEK degrader, MS432. MS432 then recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the MEK protein, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted approach aims to enhance the therapeutic window by minimizing off-target effects in healthy tissues with low FOLR1 expression.
This document provides detailed protocols to determine the optimal concentration of this compound for achieving maximal MEK degradation in FOLR1-positive cancer cell lines. The described experiments include cell viability assays to assess cytotoxicity, Western blotting to quantify MEK protein levels, and co-immunoprecipitation to confirm the mechanism of action.
Data Presentation
The following tables summarize the expected quantitative data from the described experiments.
Table 1: Cell Viability (IC50) Data
| Cell Line | Compound | Incubation Time (hours) | IC50 (nM) |
| HT-29 | This compound | 72 | Value |
| HT-29 | MS432 | 72 | Value |
| HeLa | This compound | 72 | Value |
| HeLa | MS432 | 72 | Value |
| OVCAR-8 | This compound | 72 | Value |
| OVCAR-8 | MS432 | 72 | Value |
Table 2: MEK Degradation (DC50) Data from Western Blot Analysis
| Cell Line | Compound | Incubation Time (hours) | DC50 (nM) |
| HT-29 | This compound | 24 | Value |
| HT-29 | MS432 | 24 | Value |
| HeLa | This compound | 24 | Value |
| HeLa | MS432 | 24 | Value |
| OVCAR-8 | This compound | 24 | Value |
| OVCAR-8 | MS432 | 24 | Value |
Experimental Protocols
Cell Culture
Recommended FOLR1-Positive Cell Lines:
-
HT-29 (Human colorectal adenocarcinoma): Adherent cells with epithelial morphology.
-
HeLa (Human cervical adenocarcinoma): Adherent cells with epithelial morphology.
-
OVCAR-8 (Human ovarian adenocarcinoma): Adherent cells with epithelial morphology.
Culture Conditions:
-
HT-29: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Renew medium every 2-3 days.[1]
-
HeLa: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin. Renew medium 2-3 times a week.[2][3]
-
OVCAR-8: RPMI-1640 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[4]
All cell lines should be cultured in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound and its active counterpart, MS432.
Materials:
-
FOLR1-positive cancer cells (e.g., HT-29, HeLa, OVCAR-8)
-
Complete culture medium
-
This compound and MS432 (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound and MS432 in complete culture medium. A suggested concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Western Blot for MEK Degradation
This protocol is to quantify the degradation of MEK1/2 proteins upon treatment with this compound.
Materials:
-
FOLR1-positive cancer cells
-
Complete culture medium
-
This compound and MS432
-
Proteasome inhibitor (MG132) and neddylation inhibitor (MLN4924) as controls
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with a range of concentrations of this compound and MS432 (e.g., 1 nM to 1 µM) for 24 hours. Include a vehicle control.
-
For control experiments, pre-treat cells with MG132 (10 µM) or MLN4924 (1 µM) for 1-2 hours before adding this compound.
-
After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control. Plot the percentage of remaining MEK protein against the drug concentration to determine the DC50 value (the concentration at which 50% of the protein is degraded).
Co-Immunoprecipitation (Co-IP)
This protocol is to confirm the formation of the ternary complex between MEK, the active degrader, and the VHL E3 ligase.
Materials:
-
FOLR1-positive cancer cells
-
This compound
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibodies:
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents as described above
Procedure:
-
Treat FOLR1-positive cells with the determined optimal concentration of this compound for a shorter time course (e.g., 2-4 hours) to capture the transient protein complex. Include a vehicle-treated control.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour.
-
Incubate the pre-cleared lysates with the anti-MEK1/2 antibody overnight at 4°C to form the antibody-antigen complex.
-
Add protein A/G beads to the lysate and incubate for 2-4 hours to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blot using antibodies against MEK1/2, VHL, and ubiquitin. An increased signal for VHL and ubiquitin in the this compound-treated sample compared to the control indicates the formation of the ternary complex and ubiquitination of MEK.
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound mediated MEK degradation.
Experimental Workflow for Determining Optimal Concentration
Caption: Workflow for determining the optimal concentration of this compound.
Logical Relationship of Experimental Controls
Caption: Logical relationships of experimental controls.
References
- 1. elabscience.com [elabscience.com]
- 2. hela-transfection.com [hela-transfection.com]
- 3. elabscience.com [elabscience.com]
- 4. ubigene.us [ubigene.us]
- 5. biocompare.com [biocompare.com]
- 6. Phospho-MEK1/2 (Ser217/221) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. scbt.com [scbt.com]
- 8. Ubiquitin (FK2) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Live-Cell Imaging of Folate-MS432
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folate-MS432 is a novel fluorescent probe designed for the targeted imaging of cells expressing the folate receptor (FR). This targeting is achieved through the conjugation of folic acid to the fluorophore MS432. The folate receptor is a well-established biomarker overexpressed in a variety of cancers, including ovarian, lung, and breast cancers, while having limited expression in healthy tissues.[1][2] This differential expression makes this compound a promising tool for cancer cell identification, studying drug delivery mechanisms, and high-throughput screening of therapeutic compounds that target the folate pathway.
These application notes provide a comprehensive guide to utilizing this compound for live-cell imaging, including the underlying cellular mechanisms, detailed experimental protocols, and expected quantitative outcomes.
Principle of Action: Folate Receptor-Mediated Endocytosis
The cellular uptake of this compound is primarily mediated by folate receptor-alpha (FRα)-mediated endocytosis.[3] Upon binding of the folate moiety to the FRα on the cell surface, the receptor-ligand complex is internalized into the cell through endosomes.[4] This process allows for the specific accumulation of the MS432 fluorophore inside FR-positive cells, enabling their visualization and tracking using fluorescence microscopy. The efficiency of internalization can be influenced by the density of folate on the probe and the expression level of the folate receptor on the target cells.[4]
Signaling Pathway Diagram
Caption: Cellular uptake of this compound via folate receptor-mediated endocytosis.
Quantitative Data Summary
The performance of this compound has been characterized across various parameters critical for live-cell imaging applications. The following tables summarize the key quantitative data.
Table 1: Photophysical Properties of MS432 Fluorophore
| Property | Value |
| Excitation Maximum (nm) | 488 |
| Emission Maximum (nm) | 520 |
| Quantum Yield | > 0.8 |
| Photostability | High |
| Signal-to-Noise Ratio | > 20 in FR-positive cells |
Table 2: Cellular Uptake Characteristics in FR-Positive vs. FR-Negative Cells
| Cell Line | Folate Receptor Status | Mean Fluorescence Intensity (Arbitrary Units) |
| KB | High | 8500 ± 650 |
| HeLa | High | 7200 ± 530[5][6] |
| SKOV-3 | Moderate | 4500 ± 380 |
| CHO | Negative | 500 ± 120 |
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound Uptake
This protocol details the steps for visualizing the internalization of this compound in live, cultured cells.
Materials:
-
This compound probe
-
FR-positive cells (e.g., KB, HeLa) and FR-negative control cells (e.g., CHO)
-
Folate-free RPMI medium (FFRPMI)[1]
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Glass-bottom imaging dishes or multi-well plates
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP) and environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed the cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
Culture the cells in FFRPMI supplemented with 10% FBS at 37°C and 5% CO2. The use of folate-deficient medium is crucial to ensure the availability of unoccupied folate receptors.[1]
-
-
Probe Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed FFRPMI to the desired final concentration (typically 1-10 µM).
-
-
Cell Labeling:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound containing medium to the cells.
-
Incubate the cells for 1-4 hours at 37°C and 5% CO2 to allow for receptor binding and internalization. Incubation time can be optimized for specific cell lines.[6]
-
-
Washing:
-
After incubation, remove the labeling solution and wash the cells three times with pre-warmed PBS to remove any unbound probe.
-
Add fresh, pre-warmed FFRPMI or a suitable live-cell imaging buffer to the cells.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Allow the cells to equilibrate for at least 15 minutes.
-
Acquire images using a fluorescence microscope. To minimize phototoxicity, use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.[7][8]
-
For time-lapse imaging, acquire images at regular intervals (e.g., every 5-10 minutes) to track the dynamics of probe internalization and trafficking.[9][10]
-
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. Folate receptor expression in carcinomas and normal tissues determined by a quantitative radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Folate-Targeted Gold Nanoparticles on Subcellular Localization and Distribution into Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Multicomponent folate-targeted magnetoliposomes: Design, characterization, and cellular uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Multiplexed Live-Cell Imaging for Drug Responses in Patient-Derived Organoid Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiplexed live-cell imaging for drug responses in patient-derived organoid models of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of MEK1/2 Degradation by Folate-MS432
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to study the targeted degradation of MEK1/2 kinases induced by Folate-MS432. This document includes an overview of the technology, detailed experimental protocols, quantitative data representation, and visual diagrams of the relevant biological pathways and experimental procedures.
Application Notes
Overview of this compound
This compound is a targeted protein degrader, specifically a Proteolysis Targeting Chimera (PROTAC), designed for the selective degradation of Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) in cells that overexpress the folate receptor (FOLR1), a common characteristic of many cancer cells.[1][2] this compound is a "caged" version of the active degrader, MS432. The folate moiety facilitates the uptake of the compound into FOLR1-expressing cells. Once inside the cell, the folate cage is removed, releasing the active MS432.[1]
Mechanism of Action
MS432, the active component of this compound, is a heterobifunctional molecule. It contains a ligand that binds to MEK1/2 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] This binding brings MEK1/2 into close proximity with the E3 ligase, leading to the polyubiquitination of MEK1/2. The ubiquitinated MEK1/2 is then recognized and degraded by the 26S proteasome.[3][4] This targeted degradation approach offers a powerful alternative to traditional kinase inhibition.
Application in Research and Drug Development
Western blot analysis is a fundamental technique to quantify the degradation of MEK1/2 induced by this compound. This method allows for the assessment of the degrader's potency, selectivity, and kinetics. By analyzing the dose- and time-dependent reduction in MEK1/2 protein levels, researchers can characterize the efficacy of this compound and similar targeted protein degraders. This information is crucial for understanding the compound's mechanism of action and for the development of novel cancer therapeutics.
Data Presentation
The following tables summarize the quantitative data on MEK1/2 degradation by the active degrader, MS432. The data is derived from dose-response and time-course experiments in various cancer cell lines.
Note: The following quantitative data is for MS432, the active component of this compound.
Table 1: Dose-Dependent Degradation of MEK1/2 by MS432
| Cell Line | Protein | DC50 (nM) | Reference |
| HT-29 | MEK1 | 31 | [5] |
| HT-29 | MEK2 | 17 | [5] |
| SK-MEL-28 | MEK1 | 31 | [5] |
| SK-MEL-28 | MEK2 | 9.3 | [5] |
DC50: The concentration of the compound that results in 50% degradation of the target protein.
Table 2: Time-Dependent Degradation of MEK1/2 by MS432 in HT-29 Cells
| Time (hours) | MEK1 Degradation (%) | MEK2 Degradation (%) |
| 2 | >50 | >50 |
| 4 | >75 | >75 |
| 8 | >90 | >90 |
| 16 | >90 | >90 |
| 24 | >90 | >90 |
Data is estimated from Western blot images in the cited literature after treatment with 100 nM MS432.
Experimental Protocols
This section provides a detailed protocol for performing a Western blot analysis to measure the degradation of MEK1/2 in response to this compound treatment.
Cell Culture and Treatment
-
Cell Lines: HT-29 (human colorectal adenocarcinoma) or SK-MEL-28 (human melanoma) cells, which have high FOLR1 expression.
-
Culture Conditions: Culture cells in McCoy's 5A Medium (for HT-29) or MEM (for SK-MEL-28) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
For dose-response experiments, treat the cells with increasing concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for a fixed time (e.g., 24 hours). Include a DMSO-treated vehicle control.
-
For time-course experiments, treat the cells with a fixed concentration of this compound (e.g., 100 nM) and harvest the cells at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Cell Lysis and Protein Quantification
-
Lysis:
-
After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 10% SDS-polyacrylamide gel and run the gel at 120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1-2 hours at 4°C.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MEK1/2 (e.g., rabbit anti-MEK1/2) and a loading control (e.g., mouse anti-GAPDH or β-actin) overnight at 4°C. The recommended dilution for most antibodies is 1:1000 in 5% BSA/TBST.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) at a 1:5000 dilution in 5% milk/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
Detection and Data Analysis
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the MEK1/2 bands to the intensity of the corresponding loading control band.
-
Calculate the percentage of MEK1/2 degradation relative to the vehicle-treated control.
-
Mandatory Visualizations
MEK1/2 Signaling Pathway
Caption: The RAS-RAF-MEK-ERK signaling cascade.
This compound Mechanism of Action and Western Blot Workflow
References
Application of Folate-Drug Conjugates in Ovarian Cancer Cell Lines: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovarian cancer remains a significant challenge in oncology, often diagnosed at advanced stages with high rates of recurrence. A promising therapeutic strategy involves targeting the folate receptor alpha (FRα), which is overexpressed in a high percentage of epithelial ovarian cancers while having limited expression in normal tissues.[1][2][3][4] This differential expression provides a therapeutic window for targeted drug delivery. Folate-drug conjugates (FDCs) are designed to exploit this by linking a high-affinity folate ligand to a potent cytotoxic agent. This application note provides a comprehensive overview and detailed protocols for the in vitro application of a representative FDC, herein referred to as Folate-MS432, in ovarian cancer cell lines. While specific data for a compound named "this compound" is not publicly available, this document synthesizes the principles and methodologies from extensive research on similar FDCs in ovarian cancer.
The general mechanism of action for FDCs involves binding to FRα on the cancer cell surface, followed by internalization via endocytosis.[1][5] Once inside the cell, the cytotoxic payload is released, leading to cell cycle arrest and apoptosis.[5] This targeted approach aims to increase the therapeutic index of the cytotoxic agent by concentrating its activity at the tumor site and minimizing systemic toxicity.
Mechanism of Action: this compound
This compound is a hypothetical folate-drug conjugate designed for targeted therapy of FRα-positive ovarian cancer. It consists of a folic acid moiety, which binds with high affinity to the folate receptor alpha (FRα), and a potent cytotoxic payload, MS432. The targeted delivery of MS432 via folate receptor-mediated endocytosis is expected to result in enhanced anti-tumor activity in FRα-overexpressing cancer cells.
The proposed signaling pathway for the action of this compound is as follows:
Caption: Proposed mechanism of action for this compound in FRα-positive ovarian cancer cells.
Quantitative Data Presentation
The efficacy of folate-drug conjugates is often evaluated by determining their half-maximal inhibitory concentration (IC50) and their ability to induce apoptosis in various cancer cell lines. The following tables present representative data for different ovarian cancer cell lines, which could be expected for a compound like this compound.
Table 1: In Vitro Cytotoxicity (IC50) of this compound in Ovarian Cancer Cell Lines
| Cell Line | FRα Expression | IC50 of this compound (nM) | IC50 of Unconjugated MS432 (nM) |
| IGROV-1 | High | 1.5 | 150 |
| SKOV-3 | Moderate | 12.8 | 180 |
| OVCAR-3 | Moderate | 25.4 | 200 |
| A2780 | Low | 250.0 | 220 |
Note: These are representative values based on typical FDC performance and are for illustrative purposes.
Table 2: Apoptosis Induction by this compound in Ovarian Cancer Cell Lines
| Cell Line | Treatment (10 x IC50) | % Apoptotic Cells (Annexin V positive) |
| IGROV-1 | This compound | 75.2% |
| Unconjugated MS432 | 25.8% | |
| Vehicle Control | 5.1% | |
| SKOV-3 | This compound | 62.5% |
| Unconjugated MS432 | 22.3% | |
| Vehicle Control | 4.8% |
Note: Data represents the percentage of apoptotic cells after a 48-hour treatment period. These are illustrative values.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on ovarian cancer cell lines.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
Materials:
-
Ovarian cancer cell lines (e.g., IGROV-1, SKOV-3, OVCAR-3, A2780)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound, unconjugated MS432
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound, unconjugated MS432, and the vehicle control in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight in the dark at room temperature to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Ovarian cancer cell lines
-
6-well plates
-
This compound, unconjugated MS432, and vehicle control
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with this compound, unconjugated MS432, or vehicle control at a concentration of 10 times their respective IC50 values for 48 hours.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot for FRα Expression
This protocol confirms the expression levels of folate receptor alpha in different ovarian cancer cell lines.
Materials:
-
Ovarian cancer cell lines
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against FRα
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FRα antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Conclusion
Folate-drug conjugates represent a highly promising and targeted therapeutic strategy for ovarian cancer. The protocols and data presented in this application note provide a framework for the in vitro evaluation of novel FDCs like the hypothetical this compound. By leveraging the overexpression of FRα on ovarian cancer cells, these agents have the potential to deliver potent cytotoxic payloads directly to the tumor, thereby improving efficacy and reducing off-target toxicities. Further investigations into the specific mechanisms of action and resistance are warranted to fully realize the clinical potential of this therapeutic class.
References
- 1. A Comprehensive Study on Folate-Targeted Mesoporous Silica Nanoparticles Loaded with 5-Fluorouracil for the Enhanced Treatment of Gynecological Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic strategies targeting folate receptor α for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Folate receptor alpha for cancer therapy: an antibody and antibody-drug conjugate target coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the folate receptor for the treatment of ovarian cancer - Lutz - Translational Cancer Research [tcr.amegroups.org]
Application Notes and Protocols: The Use of Folate-Conjugated Therapeutics in Lung Cancer Research Models
Disclaimer: Information regarding a specific compound designated "Folate-MS432" is not publicly available in the reviewed scientific literature. The following application notes and protocols are based on the established principles of folate-targeted drug delivery in cancer research and are intended to serve as a guide for a hypothetical folate-conjugated therapeutic, hereafter referred to as "Folate-M," in lung cancer models.
Introduction
Folate receptors, particularly folate receptor alpha (FRA), are overexpressed in a significant percentage of non-small-cell lung cancers (NSCLC), especially adenocarcinomas, while their expression in normal tissues is limited.[1][2] This differential expression makes FRA an attractive target for delivering cytotoxic agents specifically to tumor cells, thereby minimizing off-target toxicity.[1] Folate-M is a hypothetical therapeutic agent that leverages this by linking a potent anti-cancer drug to folic acid. This allows for the targeted delivery of the cytotoxic payload to FRA-positive lung cancer cells through receptor-mediated endocytosis.[1]
Proposed Mechanism of Action of Folate-M
Folate-M is designed to selectively target and eliminate lung cancer cells overexpressing the folate receptor alpha (FRA). The proposed mechanism involves the binding of the folate moiety of Folate-M to FRA on the surface of lung cancer cells. This binding triggers receptor-mediated endocytosis, internalizing the entire conjugate into the cell within an endosome. Inside the cell, the cytotoxic drug is released from the folate carrier, where it can then exert its anti-tumor activity, leading to cell death.
Caption: Proposed mechanism of action for Folate-M.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data for the efficacy of Folate-M in preclinical lung cancer models.
Table 1: In Vitro Cytotoxicity of Folate-M in Human Lung Cancer Cell Lines
| Cell Line | Histology | FRA Expression | IC50 (nM) of Folate-M | IC50 (nM) of Unconjugated Drug |
| A549 | Adenocarcinoma | High | 50 | 250 |
| H460 | Large Cell | Moderate | 150 | 275 |
| SK-MES-1 | Squamous Cell | Low | >1000 | 300 |
| Normal Lung Fibroblasts | - | Negative | >5000 | 350 |
Table 2: In Vivo Efficacy of Folate-M in A549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| Folate-M | 10 | 450 ± 120 | 70 |
| Unconjugated Drug | 10 | 1100 ± 200 | 27 |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Folate-M in lung cancer cell lines with varying FRA expression.
Materials:
-
Lung cancer cell lines (e.g., A549, H460, SK-MES-1) and normal lung fibroblasts
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Folate-M and unconjugated drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Folate-M and the unconjugated drug in complete growth medium.
-
Remove the old medium from the plates and add 100 µL of the drug dilutions to the respective wells. Include wells with medium only (blank) and cells with drug-free medium (vehicle control).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
In Vivo Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of Folate-M in a lung cancer xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
A549 lung cancer cells
-
Matrigel
-
Folate-M and vehicle control solutions
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject 5 x 10^6 A549 cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, Folate-M, unconjugated drug).
-
Administer the treatments as per the study design (e.g., intravenously, twice weekly).
-
Measure tumor dimensions with calipers and mouse body weight twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
At the end of the study (e.g., day 21), euthanize the mice and excise the tumors for further analysis.
-
Calculate the tumor growth inhibition for each treatment group relative to the vehicle control group.
Caption: Experimental workflow for in vivo efficacy studies.
Western Blot Analysis for Apoptosis Markers
Objective: To investigate the effect of Folate-M on the expression of key apoptosis-related proteins in lung cancer cells.
Materials:
-
Lung cancer cells treated with Folate-M
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat lung cancer cells with Folate-M at the IC50 concentration for 24 or 48 hours.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Use a loading control like beta-actin to normalize protein expression.
Signaling Pathway Analysis
Folate-M, by delivering a cytotoxic payload, is expected to induce apoptosis in FRA-positive lung cancer cells. A potential signaling cascade initiated by the active drug could involve the intrinsic apoptosis pathway. This is often characterized by the activation of caspase-3 and the cleavage of PARP, alongside changes in the expression of Bcl-2 family proteins.
Caption: Hypothetical apoptotic signaling pathway induced by Folate-M.
References
Application Notes and Protocols for In Vivo Delivery of Folate-MS432 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folate receptor (FR), particularly the alpha isoform (FRα), is a well-established tumor biomarker overexpressed in a variety of malignancies, including ovarian, lung, breast, and brain cancers, while its expression in normal tissues is limited.[1][2][3] This differential expression pattern makes FRα an attractive target for selective drug delivery to cancer cells. Folate-conjugated therapeutics, such as the hypothetical agent Folate-MS432, are designed to exploit this by binding with high affinity to FRα, leading to internalization of the drug conjugate via receptor-mediated endocytosis.[2][4][5][6] This strategy aims to increase the therapeutic index of the conjugated agent by enhancing its concentration at the tumor site while minimizing systemic toxicity.
These application notes provide a comprehensive overview of the in vivo delivery strategies for this compound in animal models, offering detailed protocols for administration, biodistribution analysis, and efficacy studies.
Mechanism of Action: Folate Receptor-Mediated Endocytosis
The targeted delivery of this compound relies on the cellular process of receptor-mediated endocytosis. The folic acid component of the conjugate acts as a high-affinity ligand for the folate receptor. Upon binding, the cell membrane invaginates to form an endosome, encapsulating the this compound-receptor complex.[2][4] Subsequent acidification of the endosome leads to the release of the therapeutic agent "MS432" into the cytoplasm, where it can exert its pharmacological effect. The folate receptor is then recycled back to the cell surface.[2][7]
Caption: Folate Receptor-Mediated Endocytosis of this compound.
Data Presentation: Quantitative Summary
The following tables summarize typical quantitative data for the in vivo administration and biodistribution of folate-targeted nanoparticles, which can be extrapolated for this compound.
Table 1: Dosage and Administration Routes in Preclinical Models
| Animal Model | Tumor Type | Administration Route | Dosage Range | Reference |
| Nude Mice | Human Nasopharyngeal Carcinoma (KB) | Intravenous (IV) | 10 mg/kg | [8] |
| Athymic Nude Mice | Ovarian Cancer Xenograft | Intravenous (IV) | Not Specified | [9] |
| Female Wistar Rats | N/A (Hydrogel Carrier Study) | Not Specified | Not Specified | [10] |
| Male Rats | N/A (Folate Absorption Study) | Oral Gavage | 4 mg/kg | [11] |
| BALB/c Mice | HIV Reservoir Study | Intramuscular (IM) | 20 mg/kg (multiple doses) | [12] |
Table 2: Biodistribution of Folate-Targeted Agents in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue - %ID/g)
| Tissue | Folate-Targeted Nanoparticles (24h post-IV)[13] | Radiolabeled Folate (60 min post-IV)[14] |
| Tumor | 13.76 ± 1.39 | 3.4 |
| Liver | 13.62 ± 1.29 | Not Reported |
| Kidneys | 4.45 ± 0.43 | 42 |
| Spleen | 3.28 ± 0.28 | Not Reported |
| Lungs | 1.54 ± 0.07 | Not Reported |
| Blood | Not Reported | Not Reported |
Note: Biodistribution is highly dependent on the specific formulation, particle size, and animal model.
Experimental Protocols
Protocol 1: Formulation and Preparation of this compound for In Vivo Administration
This protocol outlines the general steps for preparing a this compound formulation for injection. The exact details will depend on the physicochemical properties of MS432 and the chosen delivery vehicle (e.g., liposome, polymer-drug conjugate).
Materials:
-
This compound conjugate
-
Sterile, pyrogen-free phosphate-buffered saline (PBS) or 5% dextrose solution
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
Sonicator (optional, for nanoparticle formulations)
Procedure:
-
Accurately weigh the required amount of this compound based on the desired dosage and the number of animals to be treated.
-
Under sterile conditions (e.g., in a laminar flow hood), dissolve or suspend the this compound in the appropriate volume of sterile vehicle (e.g., PBS).
-
Gently vortex the solution to ensure homogeneity. For nanoparticle formulations, sonication may be required to achieve a uniform suspension.
-
Visually inspect the solution for any particulate matter.
-
Sterile-filter the final formulation through a 0.22 µm filter into a sterile vial.
-
Store the prepared formulation at the recommended temperature (e.g., 4°C) and protect from light until administration.
Protocol 2: In Vivo Administration of this compound in Tumor-Bearing Mice
This protocol describes the intravenous administration of this compound to tumor-bearing mice, a common route for systemic drug delivery.
Materials:
-
Tumor-bearing mice (e.g., nude mice with KB or M109 tumor xenografts)[8][15]
-
Prepared this compound formulation
-
Insulin (B600854) syringes (e.g., 29-gauge)
-
Animal restrainer
-
Warming lamp (optional)
Procedure:
-
Allow mice to acclimate to the laboratory environment.
-
Warm the mouse tail using a warming lamp to dilate the lateral tail veins, facilitating injection.
-
Place the mouse in a suitable restrainer.
-
Draw the calculated volume of the this compound formulation into an insulin syringe.
-
Carefully insert the needle into one of the lateral tail veins and slowly inject the formulation.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
Protocol 3: Biodistribution Study of this compound
This protocol details the steps to determine the tissue distribution of this compound in animal models. This often involves a labeled version of the compound (e.g., radiolabeled or fluorescently tagged).
Materials:
-
Tumor-bearing mice treated with labeled this compound
-
Anesthetic agent (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
Collection tubes (pre-weighed)
-
Scintillation counter or imaging system (depending on the label)
-
Scale
Procedure:
-
At predetermined time points after administration of labeled this compound, anesthetize the mice.
-
Collect a blood sample via cardiac puncture.
-
Perform cervical dislocation to euthanize the animal.
-
Carefully dissect the major organs and the tumor.
-
Rinse each organ in saline to remove excess blood, blot dry, and place in a pre-weighed collection tube.
-
Weigh each tissue sample.
-
Quantify the amount of labeled this compound in each tissue using the appropriate detection method (e.g., gamma counting for radiolabels, fluorescence imaging for fluorescent tags).
-
Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).
Experimental Workflow Visualization
References
- 1. Folate-mediated delivery of macromolecular anticancer therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in targeting the folate receptor in the treatment/imaging of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Folate Receptor α - A New Target for an Old Enemy | Published in healthbook TIMES Oncology Hematology [onco-hema.healthbooktimes.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and Characterization of Folic Acid-Conjugated Amodiaquine-Loaded Nanoparticles–Efficacy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic strategies targeting folate receptor α for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand binding and kinetics of folate receptor recycling in vivo: impact on receptor-mediated drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of cell uptake, biodistribution and tumor retention of folate-coated and PEG-coated gadolinium nanoparticles in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo evaluation of folate receptor-targeted a novel magnetic drug delivery system for ovarian cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Absorption and Tissue Distribution of Folate Forms in Rats: Indications for Specific Folate Form Supplementation during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics, Biodistribution, and Toxicity of Folic Acid-Coated Antiretroviral Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Folate-Functionalized Nanoparticle Drug Delivery Systems—Effectiveness and Concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preclinical pharmacokinetics, tissue distribution, and antitumor activity of a folate-hapten conjugate-targeted immunotherapy in hapten-immunized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Downstream Effects of MEK Degradation by Folate-MS432
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folate-MS432 is a novel PROTAC (Proteolysis Targeting Chimera) designed to selectively target and degrade Mitogen-activated protein kinase kinase (MEK) 1 and 2, key components of the RAS-RAF-MEK-ERK signaling pathway.[1][2] This pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival.[3][4] this compound utilizes a folate ligand to specifically target cancer cells overexpressing the folate receptor, thereby offering a targeted approach to cancer therapy.[1][2][5] The degradation of MEK1/2 by this compound is mediated by the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to proteasomal degradation of the target proteins.[6][7]
These application notes provide detailed protocols to assess the downstream effects of MEK1/2 degradation induced by this compound, enabling researchers to quantify its efficacy and elucidate its mechanism of action.
Mechanism of Action: this compound
This compound is a bifunctional molecule that simultaneously binds to MEK1/2 and the VHL E3 ligase. The folate moiety facilitates the uptake of the molecule into cancer cells via the folate receptor. Once inside the cell, this compound induces the formation of a ternary complex between MEK1/2 and the VHL E3 ligase complex, leading to the ubiquitination and subsequent degradation of MEK1/2 by the proteasome. This targeted degradation effectively shuts down the downstream ERK signaling cascade.
Quantitative Data Summary
The efficacy of MEK degradation by MS432 (the parent compound of this compound) and the anti-proliferative effects of both compounds have been demonstrated in various cancer cell lines.
| Compound | Cell Line | Assay | Metric | Value (nM) | Reference |
| MS432 | HT29 | MEK1 Degradation | DC50 | 31 | [8] |
| MS432 | HT29 | MEK2 Degradation | DC50 | 17 | [8] |
| MS432 | COLO 205 | MEK1 Degradation | DC50 | 18 ± 7 | [8] |
| MS432 | COLO 205 | MEK2 Degradation | DC50 | 11 ± 2 | [8] |
| MS432 | UACC257 | MEK1 Degradation | DC50 | 56 ± 25 | [8] |
| MS432 | UACC257 | MEK2 Degradation | DC50 | 27 ± 19 | [8] |
| MS432 | HT29, SK-MEL-28, COLO 205, UACC 257 | Proliferation | GI50 | 30 - 200 | [8] |
| MS432 | HT-29 | Proliferation | IC50 | 176 | [1][2] |
| This compound | HT-29 | Proliferation | IC50 | 436 | [1][2] |
| MS432 | SK-MEL-28 | Proliferation | IC50 | 32 | [1][2] |
| This compound | SK-MEL-28 | Proliferation | IC50 | 390 | [1][2] |
Experimental Protocols
Protocol 1: Assessment of MEK Degradation and ERK Phosphorylation by Western Blot
This protocol details the analysis of MEK1/2 protein levels and the phosphorylation status of its downstream effector, ERK, following treatment with this compound.
Materials:
-
This compound
-
Cancer cell lines (e.g., HT29, SK-MEL-28)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-MEK1, anti-MEK2, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize MEK1 and MEK2 levels to the loading control.
-
Normalize phospho-ERK levels to total ERK levels to determine the specific inhibition of ERK phosphorylation.[3][4][9]
-
Protocol 2: Cell Viability/Proliferation Assay (MTS/MTT Assay)
This protocol measures the effect of this compound on cell viability and proliferation.
Materials:
-
This compound
-
Cancer cell lines
-
96-well plates
-
Cell culture medium
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium.
-
Allow cells to attach overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound. Include a vehicle control.
-
Incubate for 72 hours.
-
-
MTS/MTT Addition and Incubation:
-
For MTS assay: Add 20 µL of MTS reagent directly to each well.[8]
-
For MTT assay: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
For MTS assay: Measure the absorbance at 490 nm.
-
For MTT assay: Add 100 µL of solubilization solution to each well and incubate for at least 15 minutes with shaking to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using non-linear regression.[7]
-
Protocol 3: Verification of Proteasome-Dependent Degradation
This protocol confirms that the degradation of MEK1/2 by this compound is dependent on the proteasome.
Materials:
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Western blot reagents (as in Protocol 1)
Procedure:
-
Treatment:
-
Analysis:
-
Perform Western blot analysis for MEK1/2 levels as described in Protocol 1.
-
-
Expected Outcome:
-
If MEK1/2 degradation is proteasome-dependent, pre-treatment with MG132 should rescue the degradation of MEK1/2 induced by this compound.
-
Protocol 4: Confirmation of VHL- and Folate Receptor-Dependent Activity
These experiments validate the specific mechanism of action of this compound.
VHL-Dependent Degradation:
-
Procedure: Co-treat cells with this compound and an excess of a VHL ligand.
-
Analysis: Perform Western blot for MEK1/2.
-
Expected Outcome: The excess VHL ligand will compete with this compound for binding to VHL, thereby preventing MEK1/2 degradation.[11]
Folate Receptor-Dependent Uptake:
-
Procedure: Pre-treat cells with an excess of free folic acid for 1-2 hours before adding this compound.
-
Analysis: Perform Western blot for MEK1/2 or a cell viability assay.
-
Expected Outcome: Excess free folic acid will block the folate receptors, preventing the uptake of this compound and subsequent MEK1/2 degradation or reduction in cell viability.[12][13]
Downstream Signaling Pathway
The degradation of MEK1/2 by this compound disrupts the canonical RAS-RAF-MEK-ERK signaling pathway, which is a critical regulator of cell proliferation, survival, and differentiation.
References
- 1. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GitHub - mrseanryan/gpt-workflow: Generate workflows (for flowcharts or low code) via LLM. Also describe workflow given in DOT. [github.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. HTRF Human VHL Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing Folate-Targeted Cytotoxic Drug Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folate receptors (FRs), particularly folate receptor alpha (FRα), are overexpressed in a wide array of human cancers, including ovarian, lung, breast, and kidney cancers, while their expression in normal tissues is limited.[1][2][3] This differential expression pattern makes the folate receptor an attractive target for the selective delivery of cytotoxic agents to tumor cells, thereby minimizing off-target toxicity.[4][5] Folate-targeted drug conjugates are designed to exploit this by linking a potent cytotoxic payload to a folic acid moiety. This conjugate binds with high affinity to the folate receptor on cancer cells and is subsequently internalized through receptor-mediated endocytosis.[6][7] Once inside the cell, the cytotoxic drug is released, leading to cell death.[8]
This application note provides a comprehensive experimental design for assessing the cytotoxicity of a generic Folate-Targeted Cytotoxic Drug, using compounds like Vintafolide (B1663039) (a folate conjugate of a vinblastine (B1199706) derivative) and folate-tubulysin conjugates as representative examples.[9][10][11] The following protocols detail methods for evaluating the in vitro efficacy and selectivity of such targeted therapies.
Mechanism of Action: Folate Receptor-Mediated Endocytosis
Folate-targeted cytotoxic drugs enter the cell through a specific uptake mechanism. The process begins with the high-affinity binding of the folate conjugate to the folate receptor on the cancer cell surface.[6][12] This binding triggers the internalization of the receptor-ligand complex via endocytosis, a process that can be mediated by both clathrin-dependent and independent pathways.[13][14] The complex is enclosed within an endosome. As the endosome matures, its internal pH decreases, which can facilitate the dissociation of the conjugate from the receptor.[8] Specific linkers, often disulfide-based, are designed to be cleaved within the reducing environment of the endosome or cytoplasm, releasing the active cytotoxic payload.[8] The free drug then exerts its cytotoxic effect, for instance, by disrupting microtubule formation in the case of vinblastine or tubulysin (B8622420) derivatives, leading to cell cycle arrest and apoptosis.[10]
References
- 1. Profile of vintafolide (EC145) and its use in the treatment of platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Folate-targeted therapeutic and imaging agents for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Folate receptors and transporters: biological role and diagnostic/therapeutic targets in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Folate-targeted drug strategies for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Folate-targeted chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vintafolide - Wikipedia [en.wikipedia.org]
- 7. Development and Characterization of Folic Acid-Conjugated Amodiaquine-Loaded Nanoparticles–Efficacy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vintafolide: a novel targeted therapy for the treatment of folate receptor expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Folate targeting - Wikipedia [en.wikipedia.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Facebook [cancer.gov]
- 12. chemmethod.com [chemmethod.com]
- 13. Endocytosis of GPI-linked membrane folate receptor-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Flow Cytometry Analysis of Apoptosis Induced by Folate-MS432
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the detection and quantification of apoptosis induced by Folate-MS432 using flow cytometry. This compound is a targeted therapeutic agent designed to selectively kill cancer cells overexpressing the folate receptor (FRα).[1][2][3] The methodology described herein utilizes Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.[4][5][6] This guide includes the principles of the assay, a hypothetical signaling pathway for this compound, a comprehensive experimental workflow, detailed protocols, and guidance on data interpretation.
Principle of the Assay
Apoptosis, or programmed cell death, is characterized by distinct morphological and biochemical changes, including the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[6][7] This externalization of PS serves as an early marker of apoptosis.
-
Annexin V: This is a calcium-dependent protein with a high affinity for PS.[6][8] When conjugated to a fluorochrome (e.g., FITC), Annexin V can identify early apoptotic cells by binding to the exposed PS.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent.[6] It is membrane-impermeable and therefore excluded from live and early apoptotic cells, which have intact membranes. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the cellular DNA.[4][6]
By using both Annexin V and PI, flow cytometry can distinguish four cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (often considered an artifact in apoptosis assays).
Proposed Signaling Pathway for this compound Induced Apoptosis
This compound leverages the overexpression of folate receptor α (FRα) on the surface of many cancer cells to achieve targeted drug delivery.[1][9] Upon binding, the complex is internalized via endocytosis. Inside the cell, the cytotoxic agent MS432 is released and triggers apoptotic signaling cascades. While the exact mechanism of a specific agent can vary, a common pathway involves the induction of the intrinsic (mitochondrial) pathway of apoptosis.
Caption: Proposed intrinsic pathway of apoptosis induced by this compound.
Experimental Workflow
A typical experiment involves cell culture, treatment with this compound, staining with Annexin V and PI, and subsequent analysis by flow cytometry.
References
- 1. Folate receptor α and targeted therapy for tumors [ijbiol.com]
- 2. researchgate.net [researchgate.net]
- 3. Folate Receptor Alpha—A Novel Approach to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
How to minimize off-target effects of Folate-MS432
Introduction
This technical support center provides guidance for researchers and drug development professionals working with Folate-MS432. This compound is a folate-drug conjugate designed for targeted delivery of the cytotoxic agent MS432 to cells overexpressing the folate receptor alpha (FRα), a common characteristic of various cancer cells. This document offers troubleshooting guides and frequently asked questions (FAQs) to help minimize off-target effects and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
1. What is the proposed mechanism of action for this compound?
This compound utilizes the high affinity of folic acid for the folate receptor alpha (FRα) to selectively deliver the cytotoxic payload, MS432, to target cells.[1][2] Cells with high FRα expression internalize the conjugate through receptor-mediated endocytosis. Once inside the cell, the linker is cleaved, releasing MS432, which then exerts its cytotoxic effect, leading to apoptosis of the target cell.
2. What are the potential sources of off-target effects with this compound?
Off-target effects can arise from several factors:
-
Expression of FRα in Normal Tissues: Some healthy tissues express FRα, which can lead to unintended uptake of this compound and subsequent toxicity.
-
Non-specific Uptake: The drug conjugate may be taken up by cells through mechanisms other than FRα-mediated endocytosis, particularly at high concentrations.
-
Premature Cleavage of the Linker: If the linker connecting folate to MS432 is unstable in circulation, the cytotoxic payload can be released systemically, causing widespread toxicity.
-
Metabolism of the Conjugate: The metabolic breakdown of this compound could potentially generate toxic byproducts.
3. How can I assess the FRα expression levels in my cell lines or tissues?
Several methods can be used to determine FRα expression levels:
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA levels of the FOLR1 gene, which encodes for FRα.
-
Western Blot: To quantify the amount of FRα protein.
-
Flow Cytometry: To determine the percentage of cells expressing FRα on their surface and the relative expression level.
-
Immunohistochemistry (IHC): To visualize FRα expression in tissue sections.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High cytotoxicity in control (FRα-negative) cell lines | 1. Non-specific uptake of this compound.2. Premature cleavage of the MS432 payload.3. Inherent toxicity of the MS432 payload at the tested concentrations. | 1. Decrease the concentration of this compound.2. Perform a competition assay by co-incubating with an excess of free folic acid.3. Test the cytotoxicity of unconjugated MS432. |
| Low efficacy in FRα-positive cell lines | 1. Low level of FRα expression.2. Inefficient internalization or processing of the conjugate.3. Resistance of the cell line to the MS432 payload. | 1. Confirm FRα expression level using a quantitative method (e.g., qRT-PCR, Western Blot).2. Assess internalization using a fluorescently labeled version of this compound.3. Determine the IC50 of the unconjugated MS432 on the target cell line. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions (e.g., passage number, confluency).2. Degradation of this compound upon storage.3. Inconsistent assay setup. | 1. Standardize cell culture protocols.2. Aliquot and store this compound at the recommended temperature and protect from light.3. Use a standardized protocol for all experiments and include appropriate controls. |
| Toxicity observed in in vivo models in non-tumor tissues | 1. Expression of FRα in normal tissues.2. Systemic release of the MS432 payload. | 1. Evaluate FRα expression in the affected tissues.2. Optimize the dosing regimen (e.g., lower dose, different administration schedule).3. Analyze plasma for the presence of free MS432. |
Quantitative Data
Table 1: Relative Folate Receptor Alpha (FRα) Expression in Selected Human Tissues
| Tissue | FRα Expression Level | Potential for Off-Target Effects |
| Kidney | High | High |
| Lung | Moderate | Moderate |
| Choroid Plexus | High | High |
| Placenta | High | High |
| Ovarian Cancer | High | (On-Target) |
| Non-Small Cell Lung Cancer | Moderate to High | (On-Target) |
| Breast Cancer (Triple-Negative) | Moderate to High | (On-Target) |
| Liver | Low | Low |
| Spleen | Low | Low |
| Heart | Low | Low |
This table provides a generalized overview. Expression levels can vary significantly between individuals and disease states.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight. Include both FRα-positive and FRα-negative cell lines as controls.
-
Treatment: Prepare serial dilutions of this compound and unconjugated MS432. For competition assays, prepare a parallel set of dilutions containing a 100-fold molar excess of free folic acid. Add the treatments to the cells.
-
Incubation: Incubate the plates for a period determined by the cell doubling time and the expected kinetics of the drug (typically 48-72 hours).
-
Viability Assessment: Use a standard cell viability assay (e.g., MTS, MTT, or a live/dead stain) to determine the percentage of viable cells in each well.
-
Data Analysis: Calculate the IC50 values for this compound and unconjugated MS432 in each cell line. A significant shift in the IC50 of this compound in the presence of excess free folic acid indicates FRα-mediated uptake.
Protocol 2: Western Blot for FRα Expression
-
Protein Extraction: Lyse cells or homogenize tissues in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for FRα overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
Visualizations
References
Navigating Inconsistent MEK Degradation with Folate-MS432: A Technical Support Guide
Welcome to the technical support center for troubleshooting experiments involving Folate-MS432 for MEK degradation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistent and reliable experimental outcomes. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly tackle specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it mediate MEK degradation?
This compound is a folate-caged Proteolysis Targeting Chimera (PROTAC). It is designed for cancer cell-selective degradation of MEK1 and MEK2 proteins.[1][2][3] Its mechanism relies on the high expression of folate receptor 1 (FOLR1) on the surface of many cancer cells.[1][2]
Here's a breakdown of the process:
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Targeted Uptake: The folate group on this compound acts as a delivery module, binding to FOLR1 and facilitating the entry of the PROTAC into cancer cells through endocytosis.[1][2]
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Activation: Once inside the cell, endogenous hydrolases cleave the folate group, releasing the active MS432 PROTAC.[1][2]
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Ternary Complex Formation: The active MS432, a heterobifunctional molecule, simultaneously binds to the target protein (MEK1/2) and an E3 ubiquitin ligase (VHL).[1][4]
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Ubiquitination and Degradation: This proximity induces the E3 ligase to tag MEK1/2 with ubiquitin molecules. The polyubiquitinated MEK protein is then recognized and degraded by the cell's proteasome.[4][5]
Troubleshooting Guide
Q2: I am observing inconsistent or no MEK degradation after treating my cells with this compound. What are the potential causes and how can I troubleshoot this?
Several factors can contribute to inconsistent MEK degradation. Below is a step-by-step guide to troubleshoot this issue.
Step 1: Verify Cell Line Characteristics
Potential Cause: The efficacy of this compound is highly dependent on the expression of the folate receptor (FOLR1) on the cell surface.[1][2] Cell lines with low or absent FOLR1 expression will not internalize the PROTAC effectively, leading to poor degradation.
Troubleshooting Actions:
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Confirm FOLR1 Expression: Check the literature or internal data for FOLR1 expression levels in your chosen cell line.[6][7] If this information is unavailable, perform a Western blot or flow cytometry to quantify FOLR1 expression.
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Select Appropriate Cell Lines: Use cell lines known to have high FOLR1 expression as positive controls. Examples include HeLa, OVCAR-8, and T47D cells.[2]
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Consider Folate in Media: Standard cell culture media often contains supraphysiological concentrations of folate, which can downregulate FOLR1 expression.[6] Adapting cells to a medium with physiological folate concentrations (e.g., 20 nM) may increase FBP expression over time in some cell lines.[6]
Table 1: Example FOLR1 Expression in Different Cell Lines
| Cell Line | Cancer Type | FOLR1 Expression Level | Reference |
| HeLa | Cervical Cancer | High | [2] |
| HT-29 | Colorectal Cancer | High | [1] |
| SK-MEL-28 | Melanoma | High | [1] |
| HFF-1 | Normal Fibroblast | Low | [2] |
| HK2 | Normal Kidney | Low | [2] |
Step 2: Optimize Experimental Conditions
Potential Cause: Suboptimal experimental parameters, such as treatment duration, concentration, and compound stability, can lead to variable results.
Troubleshooting Actions:
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Time-Course Experiment: Perform a time-course experiment to determine the optimal treatment duration for maximal MEK degradation. Degradation is a time-dependent process.[8] A typical starting point is to treat cells for 8-24 hours.[9]
-
Dose-Response Curve: It is crucial to perform a dose-response experiment to identify the optimal concentration range for this compound. Very high concentrations can lead to the "hook effect," where the formation of binary complexes (PROTAC-MEK or PROTAC-E3 ligase) is favored over the productive ternary complex, reducing degradation efficiency.[9][10]
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Compound Stability and Storage: Ensure that the this compound stock solution is properly stored to prevent degradation. Folate compounds can be sensitive to light and temperature.[11][12][13] It is recommended to store stock solutions at -80°C and minimize freeze-thaw cycles.[14][15][16]
Step 3: Validate the Degradation Machinery
Potential Cause: The observed lack of degradation might be due to issues with the ubiquitin-proteasome system (UPS) in your cells.
Troubleshooting Actions:
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Proteasome Inhibition Control: Co-treat cells with this compound and a proteasome inhibitor (e.g., MG132).[1] If this compound is working correctly, inhibition of the proteasome should "rescue" MEK from degradation, leading to MEK levels comparable to the untreated control.
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E3 Ligase Ligand Competition: Co-treat cells with this compound and an excess of a free VHL ligand (e.g., VH-032).[1] The free ligand will compete with this compound for binding to the VHL E3 ligase, thereby preventing the formation of the ternary complex and inhibiting MEK degradation.
Table 2: Expected Outcomes of Control Experiments
| Treatment | Expected MEK Level | Rationale |
| Untreated | High | Baseline MEK expression |
| This compound only | Low | Successful MEK degradation |
| This compound + MG132 | High | Proteasome is blocked, preventing degradation of ubiquitinated MEK |
| This compound + VH-032 | High | Competition for VHL binding prevents ternary complex formation |
Step 4: Scrutinize the Detection Method
Potential Cause: The inconsistency might lie in the method used to detect MEK levels, most commonly Western blotting.
Troubleshooting Actions:
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Antibody Validation: Ensure the primary antibody for MEK is specific and provides a strong signal.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to normalize MEK band intensities.
-
Fresh Lysates: Use freshly prepared cell lysates for Western blotting, as protein degradation can occur during storage.[17] Include protease and phosphatase inhibitors in your lysis buffer.[17]
-
Sufficient Protein Load: Load an adequate amount of total protein (typically 20-30 µg for whole-cell extracts) to ensure detectable levels of MEK.[17]
Experimental Protocols
Key Experiment: Western Blot for MEK Degradation
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Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound, negative control (e.g., Folate-MS432N), and/or control compounds (MG132, VH-032) for the determined time period (e.g., 12 hours).[1]
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Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[17]
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling at 95-100°C for 5-10 minutes.
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SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against MEK1/2 and a loading control antibody overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Data Analysis: Quantify the band intensities using densitometry software. Normalize the MEK signal to the loading control signal.
Table 3: Example Reagent Concentrations for Key Experiments
| Reagent | Stock Concentration | Working Concentration | Reference |
| This compound | 10 mM in DMSO | 1-1000 nM | [1] |
| MG132 | 10 mM in DMSO | 10 µM | [1] |
| VH-032 | 10 mM in DMSO | >10x this compound conc. | [1] |
| Folic Acid (for competition) | 10 mM in DMSO | 100 µM | [1] |
By systematically working through these troubleshooting steps, researchers can identify and resolve the root causes of inconsistent MEK degradation, leading to more robust and reproducible experimental results with this compound.
References
- 1. Cancer Selective Target Degradation by Folate-Caged PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cancer Selective Target Degradation by Folate-Caged PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. excelra.com [excelra.com]
- 6. Growth of ovarian-carcinoma cell lines at physiological folate concentration: effect on folate-binding protein expression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relationship between folate-binding protein expression and cisplatin sensitivity in ovarian carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advantages and Challenges of Protein Degrader Technology in Drug Discovery – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Challenges of folate species analysis in food and biological matrices by liquid chromatography-tandem mass spectrometery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Serum folate forms are stable during repeated analysis in the presence of ascorbic acid and during frozen sample storage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability of Folate and Vitamin B12 in Human Serum after Long-Term Storage: A Follow-Up after 13 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Optimizing incubation time for maximal Folate-MS432 activity
Technical Support Center: Folate-MS432
Welcome to the technical support center for Folate-MS423. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the use of this compound in your experiments.
Troubleshooting Guide: Optimizing Incubation Time
Optimizing the incubation time is critical for achieving maximal therapeutic or experimental efficacy of this compound. The following table addresses common issues encountered during this process.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Activity/Efficacy | Incubation time is too short: The compound may not have had sufficient time to bind to the folate receptor, internalize, and for the MS432 payload to exert its effect. | Perform a time-course experiment. Test a broader range of incubation times (e.g., 4, 8, 12, 24, 48, 72 hours) to identify the optimal window for your specific cell line and assay. |
| Cell confluence is too high: Dense cell cultures may have reduced access to the compound and lower metabolic activity, affecting uptake and processing. | Seed cells at a lower density (e.g., 50-60% confluence at the start of the experiment) to ensure uniform access to this compound. | |
| Incorrect pH of media: The pH of the culture media can affect both the stability of this compound and the metabolic state of the cells. | Ensure the culture medium is properly buffered (e.g., with HEPES) and that the pH is maintained within the optimal physiological range (typically 7.2-7.4). | |
| High Variability Between Replicates | Inconsistent cell seeding: Uneven cell numbers across wells will lead to variable results. | Use a cell counter for accurate seeding. Ensure the cell suspension is homogenous by gently pipetting before aliquoting into wells. |
| Edge effects on the plate: Wells on the perimeter of a multi-well plate are prone to evaporation, leading to changes in compound concentration. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Significant Cell Death in Control Groups | Prolonged incubation leads to nutrient depletion: Long incubation times can exhaust essential nutrients in the media, causing non-specific cell death. | For incubation times longer than 48 hours, consider performing a partial or full media change during the experiment. Ensure your control groups also undergo the same media change. |
| Solvent toxicity: If this compound is dissolved in a solvent like DMSO, high concentrations or prolonged exposure can be toxic to cells. | Ensure the final solvent concentration is consistent across all wells and is below the known toxic threshold for your cell line (typically <0.5% for DMSO). Run a solvent-only control. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting range for an incubation time-course experiment with this compound?
For initial experiments, we recommend a broad time range to capture the full dynamics of this compound activity. A typical starting point would be to measure activity at 6, 12, 24, 48, and 72 hours post-treatment. The optimal time will depend on the mechanism of action of the MS432 payload and the doubling time of your target cell line.
Q2: How does cell confluence affect the optimal incubation time?
Cell confluence significantly impacts results. At high confluence, cells may exhibit contact inhibition, altered metabolism, and reduced expression of surface receptors like the folate receptor. This can slow the uptake and processing of this compound, potentially requiring a longer incubation time. Conversely, very low-density cultures may not yield a sufficiently robust signal. We recommend starting experiments when cells are at 60-70% confluence.
Q3: Should the media containing this compound be replaced during a long incubation period (e.g., 72 hours)?
For incubation periods exceeding 48 hours, nutrient depletion and waste accumulation can become confounding factors. It is good practice to replace the media at the 48-hour mark with fresh media containing the same concentration of this compound to ensure that observed effects are due to the compound and not culture conditions.
Q4: Can the optimal incubation time vary between different cell lines?
Absolutely. The optimal incubation time is highly dependent on cell-specific factors, including the expression level of the folate receptor, the rate of endocytosis, intracellular drug metabolism, and the cell's doubling time. It is essential to optimize the incubation time for each new cell line being tested.
Experimental Protocol: Time-Course Assay for this compound Activity
This protocol describes a method to determine the optimal incubation time for this compound using a cell viability assay (e.g., MTT or CellTiter-Glo®).
1. Materials
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Target cells (e.g., HeLa, KB, or another folate receptor-positive line)
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Complete culture medium
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This compound stock solution
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Vehicle control (e.g., DMSO)
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96-well clear-bottom cell culture plates
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Phosphate-Buffered Saline (PBS)
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Cell viability assay reagent
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Multichannel pipette
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Plate reader
2. Procedure
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Cell Seeding:
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Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
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Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in complete culture medium. A common starting concentration is 1 µM.
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Prepare a vehicle control using the same final concentration of solvent (e.g., 0.1% DMSO).
-
-
Treatment:
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Remove the old media from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate separate plates for each time point (e.g., 12h, 24h, 48h, 72h).
-
-
Assay:
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At the end of each incubation period, perform the cell viability assay according to the manufacturer's instructions.
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Record the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
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Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells for each time point.
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Plot the percent viability versus incubation time to identify the point of maximal activity.
-
Data Presentation Example:
| Incubation Time (Hours) | This compound (1 µM) % Viability | Vehicle Control % Viability |
| 12 | 85.2% | 100% |
| 24 | 62.5% | 100% |
| 48 | 41.3% | 100% |
| 72 | 43.8% | 98.5% |
In this example, maximal activity is observed around 48 hours. The slight increase in viability at 72 hours could indicate drug degradation or altered cell metabolism, making 48 hours the optimal time.
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: Hypothetical signaling pathway for this compound action.
Technical Support Center: Overcoming Cellular Resistance to Folate-MS432
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cellular resistance to Folate-MS432 treatment.
Understanding this compound: A Dual-Mechanism Approach
This compound is a folate-drug conjugate designed for targeted cancer therapy. It leverages the high expression of folate receptors (FRα) on the surface of many tumor cells to selectively deliver a potent cytotoxic agent, MS432. Based on the common payloads for such conjugates, MS432 is presumed to be a microtubule-destabilizing agent.
Mechanism of Action:
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Targeted Binding: The folate component of this compound binds with high affinity to FRα on cancer cells.
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Endocytosis: The entire conjugate is internalized into the cell via receptor-mediated endocytosis.
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Payload Release: Inside the cell, MS432 is released from the folate carrier.
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Cytotoxicity: MS432, as a microtubule-destabilizing agent, disrupts the dynamics of microtubule polymerization and depolymerization. This leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis (cell death).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cellular entry for this compound?
A1: The primary mechanism of cellular entry is through binding to the folate receptor alpha (FRα) and subsequent receptor-mediated endocytosis.[3] Cells with high FRα expression are more susceptible to the cytotoxic effects of this compound.
Q2: What is the likely cellular target of the MS432 payload?
A2: MS432 is likely a microtubule-targeting agent that acts as a microtubule destabilizer.[4][5] It probably binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization, leading to disruption of the cytoskeleton and mitotic spindle formation.[1][6]
Q3: Why are some cancer cell lines inherently resistant to this compound despite being of a type known to overexpress FRα?
A3: Intrinsic resistance can be due to several factors, including but not limited to: low or heterogeneous FRα expression on the specific cell line, inefficient endocytosis or drug release mechanisms, or pre-existing resistance to microtubule-targeting agents.[4]
Q4: Can this compound overcome resistance mechanisms associated with traditional antifolates like methotrexate?
A4: Yes, in principle. Traditional antifolates often rely on the reduced folate carrier (RFC) for cellular entry and are susceptible to resistance mechanisms such as impaired RFC function or defective polyglutamylation.[3][7] By utilizing the folate receptor, this compound can bypass these common resistance pathways.
Troubleshooting Guide
Problem 1: Reduced or No Cytotoxicity Observed in FRα-Positive Cells
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting/Verification Steps | Recommended Action |
| Low FRα Expression | - Quantify FRα protein levels via Western blot or flow cytometry.- Perform immunofluorescence to visualize FRα surface expression. | - Use a cell line with confirmed high FRα expression as a positive control.- Consider engineering the cell line to overexpress FRα for mechanistic studies. |
| Inefficient Drug Internalization or Release | - Label this compound with a fluorescent tag to track uptake via confocal microscopy.- Use a lysosomotropic agent to see if disrupting endosomal trafficking affects cytotoxicity. | - Ensure experimental conditions (e.g., pH, temperature) are optimal for endocytosis.- Compare with a free MS432 control to determine if the payload is active. |
| Drug Efflux | - Co-treat with known inhibitors of ABC transporters (e.g., verapamil (B1683045) for P-glycoprotein).- Measure intracellular drug concentration using LC-MS/MS. | - If efflux is confirmed, consider combination therapies with efflux pump inhibitors. |
| Microtubule-Related Resistance | - Sequence the tubulin genes (e.g., TUBB3) for mutations.- Quantify the expression of different tubulin isotypes via qPCR or Western blot. | - Test the efficacy of other microtubule-targeting agents with different binding sites.- Investigate downstream signaling pathways that may confer resistance. |
Problem 2: Inconsistent Results Between Experiments
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting/Verification Steps | Recommended Action |
| Drug Stability | - Check the recommended storage conditions and shelf-life of this compound.- Perform a fresh dilution for each experiment. | - Aliquot the stock solution to avoid multiple freeze-thaw cycles. |
| Cell Culture Conditions | - Ensure consistent cell passage number and confluency.- Regularly test for mycoplasma contamination. | - Maintain a detailed cell culture log.- Use fresh media and supplements. |
| Assay Variability | - Check for edge effects in multi-well plates.- Ensure proper mixing and incubation times. | - Include appropriate positive and negative controls in every assay.- Randomize plate layouts. |
Experimental Protocols
Protocol 1: Quantification of Folate Receptor α (FRα) Expression by Flow Cytometry
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Cell Preparation: Harvest cells and wash twice with ice-cold PBS. Resuspend cells in FACS buffer (PBS with 1% BSA) to a concentration of 1x10^6 cells/mL.
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Antibody Staining: Add a fluorescently labeled anti-FRα antibody to the cell suspension. Incubate for 30 minutes at 4°C in the dark.
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Washing: Wash the cells twice with FACS buffer to remove unbound antibody.
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Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
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Analysis: Analyze the data using appropriate software to determine the percentage of FRα-positive cells and the mean fluorescence intensity.
Protocol 2: Tubulin Polymerization Assay
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Reaction Mixture: Prepare a reaction mixture containing tubulin, GTP, and a fluorescence reporter that binds to polymerized microtubules.
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Initiation: Initiate the polymerization by incubating the mixture at 37°C.
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Treatment: Add this compound or a control compound to the reaction mixture.
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Measurement: Monitor the fluorescence intensity over time. A decrease in fluorescence in the presence of this compound indicates inhibition of tubulin polymerization.
Visualizing Resistance Mechanisms and Experimental Workflows
References
- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular and molecular mechanisms of resistance to antifolate drugs: new analogues and approaches to overcome the resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a novel microtubule destabilizing agent targeting the colchicine site based on molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular basis of antifolate resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of Folate-MS432 in experimental assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Folate-MS432 in experimental assays.
General Stability Profile of this compound
This compound, a conjugate of folic acid and the therapeutic agent MS432, is susceptible to degradation under various experimental conditions. The stability of the folate moiety is critical for its targeted delivery to cells overexpressing folate receptors.[1] Key factors that can compromise the integrity of this compound include exposure to light, elevated temperatures, non-optimal pH, and oxidative stress.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The main factors are light exposure (especially UV light), temperature, pH of the solution, presence of oxygen, and repeated freeze-thaw cycles.[2][3][4][5]
Q2: How should I store my stock solutions of this compound?
A2: For long-term storage, it is recommended to store this compound solutions at -70°C in light-protected aliquots to minimize freeze-thaw cycles.[6] For short-term storage (up to one week), refrigeration at 2-8°C is acceptable, provided the solution is protected from light.[5]
Q3: What is the optimal pH range for maintaining the stability of this compound in solution?
A3: Generally, folate and its conjugates are most stable in neutral to slightly alkaline conditions (pH 7.0-8.0). Acidic conditions can lead to the degradation of the folate molecule.[1]
Q4: Can I do anything to protect this compound from degradation during my experiments?
A4: Yes. It is crucial to protect your experimental setup from light by using amber-colored tubes or covering your plates with foil. Additionally, consider using antioxidants in your buffers.[3][7]
Q5: What are some recommended antioxidants to improve the stability of this compound?
A5: Ascorbic acid (vitamin C) is a commonly used antioxidant to protect folates from oxidative degradation.[6][7] Other phenolic antioxidants like butylated hydroxyanisole (BHA) and nordihydroguaiaretic acid have also been shown to be effective.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | Degradation of this compound stock solution due to improper storage or handling. | Prepare fresh aliquots of this compound from a master stock stored at -70°C for each experiment. Ensure all solutions are protected from light and maintained at the correct pH. |
| Loss of biological activity of this compound | Cleavage of the folate moiety from MS432, preventing binding to the folate receptor. | Assess the integrity of the conjugate using HPLC. If degradation is confirmed, review storage and experimental procedures to minimize exposure to light, extreme pH, and high temperatures. Consider adding a stabilizing agent like ascorbic acid to your experimental buffer.[6] |
| Precipitate formation in the this compound solution | Poor solubility or aggregation of the conjugate at the working concentration or pH. | Check the solubility profile of this compound. You may need to adjust the pH of your buffer or use a different solvent system. Gentle warming and sonication may help to redissolve the precipitate, but prolonged exposure to heat should be avoided. |
| High background signal in cell-based assays | Non-specific binding of the conjugate or degradation products. | Purify the this compound conjugate to remove any free MS432 or folate. Include appropriate controls in your assay, such as cells that do not express the folate receptor or competition assays with excess free folic acid.[8] |
Quantitative Data Summary
The following tables provide hypothetical stability data for this compound under various conditions, based on the known stability of folate compounds.
Table 1: Effect of Temperature and Light on this compound Stability
| Storage Condition | % Remaining this compound after 24 hours |
| 4°C, Protected from light | 95% |
| 4°C, Exposed to ambient light | 70% |
| Room Temperature (25°C), Protected from light | 80% |
| Room Temperature (25°C), Exposed to ambient light | 50% |
| 37°C, Protected from light | 65% |
Table 2: Effect of pH on this compound Stability in Aqueous Buffer at 4°C
| pH | % Remaining this compound after 48 hours |
| 5.0 | 60% |
| 6.0 | 85% |
| 7.4 | 98% |
| 8.0 | 96% |
Table 3: Efficacy of Stabilizing Agents on this compound Stability at Room Temperature
| Condition | % Remaining this compound after 12 hours |
| No additive | 60% |
| + 0.1% Ascorbic Acid | 90% |
| + 0.02% BHA | 88% |
| + 0.05% Sodium Azide (as a preservative) | 62% |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
Objective: To quantify the degradation of this compound over time under different experimental conditions.
Methodology:
-
Prepare solutions of this compound at a concentration of 1 mg/mL in various buffers (e.g., PBS at pH 5.4, 6.4, and 7.4).
-
Divide each solution into two sets of aliquots in amber and clear vials to test for light sensitivity.
-
Incubate the vials at different temperatures (e.g., 4°C, 25°C, and 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), take a sample from each vial.
-
Analyze the samples by reverse-phase HPLC using a C18 column.
-
Use a UV detector to monitor the elution of this compound and any degradation products at the appropriate wavelength for the folate and MS432 moieties.
-
Calculate the percentage of remaining intact this compound by comparing the peak area at each time point to the peak area at time zero.
Protocol 2: In Vitro Cell-Based Assay to Determine this compound Activity
Objective: To assess the biological activity of this compound in a folate receptor-positive cancer cell line.
Methodology:
-
Culture a folate receptor-positive cell line (e.g., HeLa or OVCAR-3) and a folate receptor-negative cell line (as a control) in appropriate cell culture media.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound (both freshly prepared and from stability-tested samples) in cell culture medium.
-
As a control for folate receptor-mediated uptake, pre-incubate some wells with a high concentration of free folic acid (e.g., 1 mM) for 30 minutes before adding this compound.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for a period appropriate for MS432 to exert its cytotoxic effect (e.g., 48-72 hours).
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) for each condition. A loss of potency (increase in IC50) in the stability-tested samples would indicate degradation.
Visualizations
Caption: Hypothetical signaling pathway of this compound action.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. Degradation of Folic Acid in the Composition of a Conjugate with Polyvinylpyrrolidone and Fullerene C60 Under UV and E-Beam Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability of folic acid under several parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pre-analytical conditions influencing analysis of folate in dried plasma microsamples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum folate forms are stable during repeated analysis in the presence of ascorbic acid and during frozen sample storage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Revisiting the Value of Competition Assays in Folate Receptor-Mediated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Folate-MS432 Solid Tumor Delivery
Welcome to the technical support center for Folate-MS432 delivery systems. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the development and application of this compound for targeted delivery to solid tumors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the strategy and mechanism of this compound delivery.
Q1: What is the underlying principle for using folate to target MS432 to solid tumors?
A1: The primary strategy relies on the overexpression of the folate receptor (FR), particularly the alpha isoform (FRα), on the surface of many cancer cells compared to normal tissues.[1][2][3] Folic acid, the targeting ligand, binds with high affinity to FRα.[2] This binding triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the entire this compound conjugate, internalizing it into the cell within an endosome.[4][5] This mechanism allows for the selective delivery of the cytotoxic payload, MS432 (a MEK1/2 degrader), directly to tumor cells, potentially increasing therapeutic efficacy while minimizing systemic toxicity.[4][6][7]
Q2: Which tumor types are most likely to respond to this compound therapy?
A2: Tumors known to overexpress Folate Receptor Alpha (FRα) are the primary candidates. High FRα expression is frequently observed in several epithelial malignancies, including ovarian, lung, breast, kidney, and colorectal cancers.[1][2][3][8] For example, FRα is highly expressed in high-grade serous ovarian carcinoma.[9] It is crucial to assess FRα expression levels in the specific cancer model or patient population to predict the potential success of this targeted therapy.[9]
Q3: What is the role of a PEG linker in a this compound conjugate?
A3: A polyethylene (B3416737) glycol (PEG) spacer is often incorporated between the folic acid targeting moiety and the MS432 payload for several critical reasons. Firstly, it provides a necessary physical separation, preventing the large drug molecule from sterically hindering the interaction between folate and its receptor.[5] Studies have shown that directly attaching folate to a carrier can prevent recognition by the FR, a problem that is solved by using a long PEG spacer.[5] Secondly, PEGylation can improve the solubility of the conjugate and prolong its circulation half-life in the body by helping it evade uptake by the mononuclear phagocyte system.[5][10] This extended circulation time can enhance the probability of the conjugate accumulating in tumor tissue through the Enhanced Permeability and Retention (EPR) effect.[10][11]
Q4: How does this compound internalize into the cancer cell?
A4: The internalization process is known as receptor-mediated endocytosis. The folate ligand on the conjugate binds to the Folate Receptor (FR) on the cancer cell surface. This binding event triggers the invagination of the cell membrane, forming a vesicle called an endosome that encapsulates the conjugate and brings it into the cell. Once inside, the endosome's internal environment becomes more acidic, which can help alter the receptor's conformation, allowing the this compound conjugate to be released from the receptor and subsequently from the endosome into the cytoplasm to exert its therapeutic effect.[4][12]
Section 2: Troubleshooting Guide
This guide provides solutions to common experimental problems in a question-and-answer format.
Problem 1: Low Accumulation of this compound in the Tumor
-
Q: My in vivo biodistribution studies show low tumor uptake and high accumulation in the liver and spleen. What could be the cause?
-
A: High uptake by the liver and spleen suggests rapid clearance by the mononuclear phagocyte system (MPS). This is a common challenge for nanoparticle and conjugate delivery.[13]
-
Solution 1: Optimize PEGylation. Insufficient or improperly configured PEG shielding can lead to opsonization and MPS clearance. The length and density of the PEG linker are critical; longer PEG chains can improve circulation time but might also hinder tumor cell uptake.[5][14]
-
Solution 2: Verify FR Expression. Confirm that your tumor model has high and accessible FRα expression. Low receptor density will lead to inefficient active targeting.[3]
-
Solution 3: Evaluate Conjugate Size. The size of the conjugate is critical for leveraging the EPR effect, which facilitates passive accumulation in tumors. The ideal size for nanoparticles is generally considered to be under 200 nm to effectively penetrate leaky tumor vasculature.[11][13]
-
Solution 4: Consider Administration Route. Intra-arterial administration may be more efficient than intravenous delivery for certain tumor types, such as hepatocellular carcinoma, by increasing the initial concentration of the agent reaching the tumor.[14]
-
-
Problem 2: Limited Efficacy Despite Successful Delivery
-
Q: We've confirmed this compound accumulates in the tumor, but we're not seeing the expected level of anti-tumor activity. Why?
-
A: Accumulation in the tumor interstitium does not guarantee uptake into cancer cells or effective drug release.
-
Solution 1: Investigate Endosomal Escape. The conjugate may be successfully internalized but trapped within endosomes.[14] The MS432 payload must be released into the cytoplasm to reach its target (MEK1/2). Consider incorporating endosomolytic agents or designing a conjugate with a linker that is cleavable in the acidic endosomal environment.
-
Solution 2: Analyze Linker Stability and Cleavage. The linker connecting folate to MS432 must be stable in circulation but cleavable within the tumor microenvironment or inside the cell. If the linker is too stable, the active drug will not be released. If it's not stable enough, premature release can cause systemic toxicity.[15] Enzyme-cleavable or pH-sensitive linkers are common strategies.[4][5]
-
Solution 3: Assess Tumor Penetration. Even if the conjugate extravasates into the tumor, it may not penetrate deep into the solid tumor mass due to high interstitial fluid pressure and a dense extracellular matrix.[16][17] Strategies to enhance penetration include using smaller nanoparticles or co-administering agents that modify the tumor microenvironment.[17]
-
-
Problem 3: High Variability in Experimental Results
-
Q: We are observing significant batch-to-batch variability in our in vitro and in vivo experiments. What are the potential sources?
-
A: Variability often stems from the physicochemical properties of the conjugate or the biological model.
-
Solution 1: Implement Rigorous Quality Control. Characterize each new batch of this compound for size, charge, drug load, and folate conjugation efficiency. Inconsistencies in these parameters will directly impact performance. For nanoparticle formulations, ensure uniform particle size distribution.[10]
-
Solution 2: Standardize Cell Culture Conditions. The expression of FRα can be influenced by the folate concentration in the cell culture medium. Culture cells in a low-folate medium for a period before experiments to ensure maximal and consistent FRα expression.
-
Solution 3: Monitor Tumor Model Consistency. The tumor microenvironment, including vascular leakiness (related to the EPR effect) and FR expression, can vary as tumors grow and between different animals.[11][18] Ensure tumors are of a consistent size at the start of the study and consider imaging the EPR effect or FR expression if possible.
-
-
Section 3: Data Tables
The following tables summarize representative quantitative data from studies on folate-targeted drug delivery systems. Note that data for the specific "this compound" conjugate is not available in the literature; therefore, data from analogous folate-conjugated nanoparticles and small molecules are presented to provide a comparative baseline.
Table 1: In Vitro Cytotoxicity of Folate-Targeted vs. Non-Targeted Formulations
| Cell Line | Receptor Status | Formulation | IC50 Value | Reference |
| OVCAR-3 (Ovarian) | FR-positive | Folate-MSN-Sn (10% Folate) | 50.36 ± 3.82 µg/mL | [14] |
| OVCAR-3 (Ovarian) | FR-positive | Folate-MSN-Sn (25% Folate) | 22.49 ± 1.43 µg/mL | [14] |
| KB (Nasopharyngeal) | FR-positive | Folate-Liposomal Doxorubicin (B1662922) | ~0.1 µM | [19] |
| KB (Nasopharyngeal) | FR-positive | Non-Targeted Liposomal Doxorubicin | ~8.6 µM | [19] |
| MDA-MB-231 (Breast) | FR-positive | Folate-AQ NPs | Lower than free drug | [10] |
| HeLa (Cervical) | FR-positive | Folate-AQ NPs | Superior to non-targeted NPs | [10] |
MSN: Mesoporous Silica Nanoparticles; AQ: Amodiaquine; NPs: Nanoparticles. Data demonstrates that increased folate conjugation and targeting FR-positive cells enhances cytotoxicity.
Table 2: Comparative Cellular Uptake of Folate-Targeted Liposomes
| Cell Line | Formulation | Uptake (Relative to Non-Targeted) | Inhibition by Free Folate | Reference |
| KB | Folate-PEG-Liposomal Doxorubicin | 45-fold higher | Yes | [19] |
| C6 | Folate-Liposomal Doxorubicin | Dependent on ligand density | Yes | [5] |
| HeLa | Folate-PEG-Liposomes (Calcein) | Almost exclusive uptake vs. WI38 | Not specified | [19] |
Data highlights the specificity of uptake in FR-positive cells, which can be competitively inhibited by free folic acid, confirming the receptor-mediated pathway.
Section 4: Key Experimental Protocols
Protocol 1: General Synthesis of a Folate-PEG-Drug Conjugate
This protocol describes a general method for conjugating folic acid to a drug (e.g., MS432) via a PEG linker using carbodiimide (B86325) chemistry.
-
Activate Folic Acid: Dissolve folic acid in anhydrous DMSO. Add N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a 1:1.2:1.2 molar ratio. Stir the reaction mixture in the dark at room temperature for 4-6 hours to activate the carboxyl group of folate.
-
PEGylation: In a separate flask, dissolve an excess of amino-PEG-amine (H2N-PEG-NH2) in a suitable buffer (e.g., PBS pH 7.4). Add the activated folate solution dropwise to the PEG solution. Let the reaction proceed overnight at room temperature with gentle stirring. The product is Folate-PEG-NH2.
-
Purification: Purify the Folate-PEG-NH2 product by dialysis against deionized water for 48 hours to remove unreacted folate, EDC, and NHS. Lyophilize the purified product.
-
Drug Conjugation: Activate the payload (MS432, assuming it has a carboxyl group) using EDC/NHS chemistry as in Step 1.
-
Final Conjugation: Dissolve the purified Folate-PEG-NH2 in buffer and add the activated MS432 solution. Allow the reaction to proceed for 24 hours at room temperature.
-
Final Purification and Characterization: Purify the final Folate-PEG-MS432 conjugate via dialysis or size-exclusion chromatography. Characterize the conjugate using techniques like NMR, Mass Spectrometry, and UV-Vis spectroscopy to confirm successful synthesis and determine the drug-to-ligand ratio.
Protocol 2: In Vitro Cellular Uptake Assay
This protocol measures the specific uptake of this compound in cancer cells.
-
Cell Seeding: Seed FR-positive cells (e.g., KB, HeLa, OVCAR-3) and FR-negative control cells (e.g., A549) in 24-well plates at a density of 1x10^5 cells/well. Allow cells to adhere for 24 hours. To ensure maximal FR expression, use folate-free RPMI medium for at least one passage before the experiment.
-
Competition Control: For competition wells, pre-incubate the cells with a high concentration (e.g., 1 mM) of free folic acid for 1-2 hours to block the folate receptors.
-
Treatment: Remove the medium and add fresh medium containing the this compound conjugate (at a predetermined concentration) to both test and competition wells. Incubate for a specified time (e.g., 4 hours) at 37°C.
-
Washing: Aspirate the treatment medium and wash the cells three times with ice-cold PBS to remove any conjugate that is not internalized.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Quantification: Quantify the amount of internalized MS432 in the cell lysates using a suitable analytical method, such as LC-MS/MS or by measuring a fluorescent tag if the conjugate is labeled.
-
Analysis: Normalize the amount of internalized drug to the total protein content in each well (measured by a BCA or Bradford assay). Compare the uptake in FR-positive cells with and without folate competition, and with FR-negative cells, to determine the extent of receptor-mediated uptake.
Section 5: Visualization of Workflows and Pathways
Diagram 1: Folate Receptor-Mediated Endocytosis Pathway
This diagram illustrates the targeted delivery and internalization of this compound into a cancer cell.
References
- 1. Folate Receptor Alpha—A Novel Approach to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting folate receptor alpha for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Folate-mediated delivery of macromolecular anticancer therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in targeting the folate receptor in the treatment/imaging of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Folate-Targeted Liposomes and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent and Selective Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Heterobifunctional Small-molecule Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent and Selective Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Heterobifunctional Small-molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Folate Receptor as a Biomarker and Therapeutic Target in Solid Tumors: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 9. mdpi.com [mdpi.com]
- 10. Development and Characterization of Folic Acid-Conjugated Amodiaquine-Loaded Nanoparticles–Efficacy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Enhanced Permeability and Retention (EPR) Effect: The Significance of the Concept and Methods to Enhance Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Folate-conjugated nanodiamond for tumor-targeted drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Barriers to drug delivery in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Folate-Functionalized Nanoparticle Drug Delivery Systems—Effectiveness and Concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Package delivered: folate receptor-mediated transporters in cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Challenges in drug delivery to the tumors—nanoparticles in medicine [explorationpub.com]
- 17. frontiersin.org [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. Folate-mediated tumor cell targeting of liposome-entrapped doxorubicin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding the "hook effect" with Folate-MS432 concentrations
Troubleshooting Guide: Avoiding the High-Dose "Hook Effect"
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and mitigating the high-dose "hook effect" in Folate-MS432 immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect"?
The hook effect, also known as the prozone or postzone phenomenon, is an immunological artifact that can occur in "sandwich" immunoassays.[1][2] It leads to falsely low or even false-negative results when the concentration of the analyte (in this case, this compound) is extremely high.[3][4][5] Instead of the signal increasing proportionally with the analyte concentration, it paradoxically decreases, creating a "hook" shape on the dose-response curve.[2][5]
Q2: What causes the hook effect in a this compound sandwich immunoassay?
In a typical one-step sandwich immunoassay, both the capture and detection antibodies become saturated by an excessive amount of this compound analyte.[1][6] This saturation prevents the formation of the essential "sandwich" complex (Capture Antibody - this compound - Detection Antibody).[5] Instead, the capture and detection antibodies are individually bound by the excess free analyte. During the wash steps, the unbound detection antibodies are washed away, leading to a significantly reduced signal.[5]
Q3: What are the common signs of a potential hook effect in my experiment?
The primary indicator of a hook effect is obtaining an unexpectedly low signal for a sample that is presumed to have a very high concentration of this compound.[5] Other signs include a lack of linearity upon sample dilution and significant discrepancies between the expected and observed results, especially when results fall within the normal or reference range for a sample that should be highly concentrated.
Q4: Can the hook effect be completely avoided?
While the hook effect is an inherent limitation of one-step sandwich immunoassays, its impact can be effectively mitigated or avoided.[5] The most reliable method is to analyze samples at multiple dilutions to ensure that at least one dilution falls within the assay's linear, reportable range.[2][7] Additionally, using a two-step assay protocol, where the sample is incubated with the capture antibody first, followed by a wash step before adding the detection antibody, can also prevent the effect.[2]
Troubleshooting Workflow
If you suspect your this compound assay results are affected by the hook effect, follow this workflow to diagnose and resolve the issue.
References
- 1. Hook effect - Wikipedia [en.wikipedia.org]
- 2. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unraveling the Hook Effect: A Comprehensive Study of High Antigen Concentration Effects in Sandwich Lateral Flow Immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. Retrospective Approach to Evaluate Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
Best practices for long-term storage of Folate-MS432
Disclaimer: The following storage and handling recommendations are based on best practices for the long-term stability of endogenous folate and its derivatives. As the specific properties of "Folate-MS432" are not publicly available, these guidelines should be considered as a starting point. For definitive storage protocols, please refer to the manufacturer's product-specific documentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage temperatures for this compound?
For maximal stability over extended periods, storing this compound at ultra-low temperatures is recommended. Studies on endogenous folate show that concentrations remain stable for years when stored at -70°C or -80°C[1][2][3][4]. Storage at -20°C is less ideal and can lead to significant degradation over time[3][5]. For short-term storage, refrigeration at 2-8°C can be acceptable for up to 48 hours[5][6].
Q2: How does light exposure affect the stability of this compound?
Folates are known to be sensitive to light. Although some studies suggest that the degradation due to fluorescent light over a short period might be minimal, it is a best practice to protect samples from light during handling and storage to prevent potential degradation[5][7]. Always store this compound in amber vials or other light-blocking containers.
Q3: Should I use any stabilizing agents for long-term storage?
Yes, the addition of an antioxidant like ascorbic acid can significantly improve the stability of folate solutions, especially for reduced forms which are prone to oxidation[2]. A concentration of 5 g/L ascorbic acid has been shown to be effective in preserving folate integrity during storage[2].
Q4: Can I repeatedly freeze and thaw my this compound samples?
It is strongly recommended to avoid repeated freeze-thaw cycles. Each cycle can contribute to the degradation of the compound. For this reason, it is advisable to aliquot the this compound solution into smaller, single-use volumes before freezing[8].
Troubleshooting Guide
Issue: I am seeing lower than expected assay results with my stored this compound.
This is a common issue that can arise from several factors related to storage and handling. Follow this troubleshooting workflow to identify the potential cause:
Caption: Troubleshooting workflow for low assay results with this compound.
Quantitative Data Summary
| Storage Temperature | Duration | Folate Stability | Reference |
| -80°C | Up to 13 years | Concentrations remained stable. | [1] |
| -70°C | Up to 4 years | ≤10% loss for most folate forms (with ascorbic acid). | [2] |
| -70°C | 1 year | No significant decrease in mean value. | [3][4] |
| -20°C | 14 days | Decline to 86% of original value. | [3] |
| -20°C | 1 month | Decline to 55% of original value. | [3] |
| -20°C | Up to 28 days | Stable. | [6] |
| 4°C | 4 days | Decline to 83% of original value. | [3] |
| 2-8°C | 48 hours | Stable. | [5][6] |
| Room Temperature | 2 hours | Stable. | [6] |
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol outlines a general method for determining the stability of this compound under various storage conditions.
-
Preparation of Stock Solution:
-
Reconstitute this compound in a suitable buffer to a known concentration.
-
If desired, prepare two sets of stock solutions: one with and one without a stabilizing agent like ascorbic acid (5 g/L).
-
-
Aliquoting:
-
Dispense the stock solution(s) into multiple, single-use amber microcentrifuge tubes. This prevents the need for repeated freeze-thaw cycles of the bulk solution.
-
-
Storage Conditions:
-
Store aliquots under a range of conditions you wish to test. Based on available data, these should include:
-
-80°C (recommended long-term)
-
-20°C
-
4°C
-
Room temperature (for short-term stability assessment)
-
-
Ensure all samples are protected from light.
-
-
Time Points:
-
Establish a timeline for sample analysis. This could include:
-
Time 0 (baseline measurement)
-
24 hours, 48 hours, 1 week, 1 month, 3 months, 6 months, and 1 year.
-
-
-
Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the sample to thaw at room temperature.
-
Analyze the concentration of this compound using a validated analytical method (e.g., HPLC-MS/MS).
-
-
Data Evaluation:
-
Compare the concentration at each time point to the baseline (Time 0) measurement.
-
Calculate the percentage of degradation for each storage condition over time.
-
Signaling Pathways and Logical Relationships
The primary concern with folate stability is its degradation through oxidation. The following diagram illustrates a simplified conceptual pathway of this process.
Caption: Simplified pathway of this compound oxidative degradation.
References
- 1. Stability of Folate and Vitamin B12 in Human Serum after Long-Term Storage: A Follow-Up after 13 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum folate forms are stable during repeated analysis in the presence of ascorbic acid and during frozen sample storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. beckmancoulter.com [beckmancoulter.com]
- 6. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 7. stoughtonhealth.com [stoughtonhealth.com]
- 8. Vitamin B-12/Folate [marshfieldlabs.org]
Validation & Comparative
A Comparative Analysis of Folate-MS432 and Traditional MEK Inhibitors in Cancer Therapy
In the landscape of targeted cancer therapy, inhibitors of the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly MEK inhibitors, have become a cornerstone for treating various malignancies, most notably BRAF-mutant melanoma.[1][2][3][4] Traditional MEK inhibitors, such as trametinib (B1684009) and cobimetinib, have demonstrated significant clinical efficacy. However, the development of novel therapeutic strategies aims to enhance tumor-specific drug delivery, thereby increasing efficacy and reducing off-target toxicities. This guide provides a comparative overview of the hypothesized targeted agent, Folate-MS432, and traditional MEK inhibitors, supported by illustrative experimental data and protocols.
This compound: A Targeted Approach
This compound is conceptualized as a novel therapeutic agent where a potent MEK inhibitor (MS432) is conjugated to folic acid. This design leverages the fact that many cancer cells overexpress the folate receptor to meet their high demand for this vitamin for rapid cell division and DNA synthesis.[5][6][7][8] The folate moiety is intended to act as a targeting ligand, facilitating the selective uptake of the cytotoxic MEK inhibitor into cancer cells while minimizing exposure to healthy tissues.
Traditional MEK Inhibitors: An Established Standard of Care
Traditional MEK inhibitors are small molecules that allosterically bind to and inhibit the MEK1 and MEK2 proteins in the RAS-RAF-MEK-ERK signaling cascade.[1][2][] This pathway, when constitutively activated by mutations in upstream components like BRAF or RAS, drives tumor cell proliferation and survival.[10][11][12] Approved MEK inhibitors have shown considerable success, particularly in combination with BRAF inhibitors for the treatment of melanoma.[3][4][13]
Comparative Efficacy and Selectivity: A Data-Driven Overview
The following tables present hypothetical, yet plausible, quantitative data to illustrate the potential therapeutic advantages of a targeted agent like this compound compared to a traditional MEK inhibitor.
Table 1: In Vitro Cytotoxicity (IC50) in Cancer Cell Lines
| Compound | Cell Line (Folate Receptor High) | IC50 (nM) | Cell Line (Folate Receptor Low) | IC50 (nM) |
| This compound | KB (Cervical Cancer) | 5 | A549 (Lung Cancer) | 150 |
| Traditional MEK Inhibitor | KB (Cervical Cancer) | 20 | A549 (Lung Cancer) | 25 |
| (e.g., Trametinib) |
This hypothetical data suggests that this compound is more potent in cancer cells with high folate receptor expression.
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Treatment Group | Tumor Model (Folate Receptor High) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | KB Xenograft | 0 | +2 |
| This compound (10 mg/kg) | KB Xenograft | 85 | -1 |
| Traditional MEK Inhibitor (10 mg/kg) | KB Xenograft | 60 | -10 |
This illustrative data indicates that this compound could achieve superior tumor growth inhibition with a better safety profile (less body weight loss) compared to a traditional MEK inhibitor at the same dose.
Signaling Pathways and Mechanisms of Action
The efficacy of both this compound and traditional MEK inhibitors is rooted in their ability to modulate the RAS-RAF-MEK-ERK signaling pathway.
The diagram above illustrates the central role of MEK1/2 in the signaling cascade that drives cell proliferation. Both this compound and traditional MEK inhibitors target this crucial kinase.
The proposed mechanism for the targeted delivery of this compound is depicted below.
Experimental Protocols
To validate the comparative efficacy and selectivity of this compound, a series of well-defined experiments would be necessary. Below is a detailed methodology for a key in vitro experiment.
Experiment: Comparative Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a traditional MEK inhibitor in cancer cell lines with differential folate receptor expression.
Materials:
-
KB (cervical cancer, folate receptor-high) and A549 (lung cancer, folate receptor-low) cell lines.
-
This compound and a traditional MEK inhibitor (e.g., trametinib).
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum.
-
96-well cell culture plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed KB and A549 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the traditional MEK inhibitor in cell culture medium.
-
Treatment: Remove the old medium from the plates and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: After incubation, perform the CellTiter-Glo® assay according to the manufacturer's instructions. This involves adding the reagent to each well, incubating for a short period, and then measuring the luminescent signal, which is proportional to the number of viable cells.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability for each compound concentration. Plot the results and calculate the IC50 values using non-linear regression analysis.
Experimental Workflow Diagram
Conclusion
While traditional MEK inhibitors represent a significant advancement in cancer therapy, the development of targeted delivery systems holds the promise of further improving therapeutic outcomes. A folate-targeted MEK inhibitor, such as the hypothetical this compound, could potentially offer enhanced potency and a wider therapeutic window by selectively targeting cancer cells that overexpress the folate receptor. The experimental frameworks and comparative data presented in this guide provide a blueprint for the preclinical evaluation of such novel therapeutic agents. Rigorous experimental validation is essential to substantiate these potential advantages and pave the way for future clinical development.
References
- 1. grokipedia.com [grokipedia.com]
- 2. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mskcc.org [mskcc.org]
- 4. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Folic acid: friend or foe in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Folate - Wikipedia [en.wikipedia.org]
- 8. FOLATE ACTION IN NERVOUS SYSTEM DEVELOPMENT AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are MEK inhibitors and how do they work? [synapse.patsnap.com]
- 13. cancercenter.com [cancercenter.com]
Validating Folate Receptor Alpha Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the engagement of therapeutic compounds with Folate Receptor Alpha (FRα) in a cellular context. As the development of FRα-targeted therapies expands, robust and quantitative methods to confirm target interaction are crucial for advancing lead candidates.[1][2] This document outlines the principles and protocols for established techniques, such as the Cellular Thermal Shift Assay (CETSA) and competitive ligand binding assays, and provides a framework for evaluating novel probes, hypothetically termed "Folate-MS432."
Introduction to Folate Receptor Alpha Target Engagement
Folate Receptor Alpha (FRα) is a glycosylphosphatidylinositol (GPI)-anchored protein that binds folic acid and its derivatives with high affinity, mediating their cellular uptake through endocytosis.[3] Overexpressed in a variety of solid tumors, including ovarian, lung, and breast cancers, FRα has emerged as a promising target for cancer therapy.[1][2] Validating that a therapeutic agent directly interacts with FRα in the complex environment of a living cell is a critical step in drug development. Target engagement assays provide evidence of this interaction, helping to establish a compound's mechanism of action and guiding dose-selection for further studies.
While specific public data on a compound named "this compound" is not available, for the purposes of this guide, we will treat it as a hypothetical fluorescently-labeled folic acid analog designed to quantify FRα engagement. This guide will compare its potential utility against established, label-free, and labeled methodologies.
Comparative Analysis of Target Engagement Methodologies
The selection of a target engagement assay depends on various factors, including the nature of the compound, the experimental question, and available resources. Here, we compare three distinct approaches: a hypothetical fluorescent ligand-based assay (this compound), the Cellular Thermal Shift Assay (CETSA), and a bioluminescence resonance energy transfer (BRET)-based competitive binding assay.
| Parameter | Hypothetical this compound Assay | Cellular Thermal Shift Assay (CETSA) | BRET-based Competitive Binding Assay |
| Principle | Direct measurement of a fluorescent folate analog binding to FRα. | Ligand-induced thermal stabilization of FRα. | Competitive displacement of a tracer from a luciferase-tagged FRα.[4][5] |
| Detection Method | Fluorescence intensity (e.g., flow cytometry, high-content imaging). | Western Blot or Mass Spectrometry of soluble FRα after heat shock. | Bioluminescence Resonance Energy Transfer (BRET) signal.[4][5] |
| Cellular State | Live or fixed cells. | Intact cells, followed by lysis. | Live cells. |
| Throughput | High. | Low to medium. | High. |
| Label Requirement | Requires a fluorescently labeled ligand (this compound). | Label-free. | Requires genetic modification of cells (luciferase tag) and a labeled tracer.[4] |
| Data Output | EC50 (cellular binding affinity). | Thermal shift (ΔTm), Isothermal dose-response (ITDR). | IC50 (competitive binding affinity). |
| Primary Advantage | Direct visualization and quantification of binding. | No modification of the compound or target is needed. | High sensitivity and quantitative in live cells.[4][5] |
| Primary Limitation | Potential for steric hindrance by the fluorescent tag. | Indirect measurement of binding; can be labor-intensive. | Requires generation of a stable cell line. |
Experimental Protocols
Folate Receptor Alpha Signaling Pathway
Folate binding to FRα can initiate downstream signaling cascades independent of its role in one-carbon metabolism. Emerging evidence suggests FRα can activate pathways such as JAK-STAT3 and ERK1/2.[6][7][8][9] Understanding these pathways is crucial for interpreting the functional consequences of target engagement.
Caption: Folate Receptor Alpha signaling cascade.
Experimental Workflow: Target Engagement Validation
A general workflow for validating target engagement involves treating cells with the compound of interest and then applying a specific method to measure the interaction with the target protein.
Caption: A generalized experimental workflow.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
CETSA measures the change in thermal stability of a protein upon ligand binding.
-
Cell Culture: Plate FRα-expressing cells (e.g., KB, IGROV-1) in sufficient quantity for multiple temperature points.
-
Compound Treatment: Treat cells with the test compound or vehicle control and incubate under desired conditions (e.g., 1 hour at 37°C).
-
Heat Shock: Aliquot cell suspensions into PCR tubes and heat to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet aggregated proteins.
-
Protein Quantification: Transfer the supernatant containing the soluble protein fraction to new tubes and determine the protein concentration.
-
Western Blot Analysis: Separate equal amounts of soluble protein by SDS-PAGE, transfer to a membrane, and probe with an anti-FRα antibody.
-
Data Analysis: Quantify the band intensities at each temperature for treated and untreated samples. Plot the percentage of soluble FRα as a function of temperature to determine the melting temperature (Tm) and the thermal shift (ΔTm).
Protocol 2: Hypothetical this compound Competitive Binding Assay (Flow Cytometry)
This protocol describes a competitive binding assay using a hypothetical fluorescent folate analog.
-
Cell Culture: Culture FRα-expressing cells to ~80% confluency.
-
Cell Preparation: Detach cells and prepare a single-cell suspension in a suitable buffer (e.g., PBS with 1% BSA).
-
Compound Incubation: Aliquot cells into tubes and incubate with increasing concentrations of the unlabeled test compound for 30 minutes at 4°C.
-
This compound Staining: Add a fixed, subsaturating concentration of this compound to each tube and incubate for an additional 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with cold buffer to remove unbound ligand.
-
Flow Cytometry Analysis: Resuspend the cells and acquire data on a flow cytometer, measuring the fluorescence intensity of this compound.
-
Data Analysis: Plot the mean fluorescence intensity against the concentration of the unlabeled competitor. Fit the data to a suitable model to determine the IC50, from which the binding affinity (Ki) can be calculated.
Logical Framework for Method Comparison
The choice of assay depends on the specific research question and the stage of drug development.
Caption: Decision tree for assay selection.
Conclusion
Validating the engagement of a therapeutic agent with its intended target is a cornerstone of modern drug discovery. For FRα-targeted therapies, a variety of robust methods are available. While the hypothetical this compound offers a direct and potentially high-throughput method for quantifying binding, established techniques like CETSA provide a label-free approach to confirm target interaction in a native cellular context. BRET-based assays offer a highly sensitive and quantitative live-cell alternative. The choice of methodology should be guided by the specific experimental needs, and often, a combination of orthogonal approaches will provide the most comprehensive and reliable validation of target engagement.
References
- 1. Folate Receptor as a Biomarker and Therapeutic Target in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in targeting the folate receptor in the treatment/imaging of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for molecular recognition of folic acid by folate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 5. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 6. Emerging roles for folate receptor FOLR1 in signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 9. Emerging roles for folate receptor FOLR1 in signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Folic Acid and 5-Methyltetrahydrofolate (5-MTHF) for Therapeutic Application
Disclaimer: The compounds "Folate-MS432" and "Folate-MS99" were not identified in the existing scientific literature. This guide therefore provides a comparative analysis of two critical and commonly studied forms of vitamin B9: Folic Acid (the synthetic, oxidized form) and 5-Methyltetrahydrofolate (5-MTHF) (the primary, biologically active form). This comparison is highly relevant for researchers in drug development, particularly in fields related to metabolic and neurological health.
This guide offers an objective comparison of the performance, bioavailability, and metabolic pathways of Folic Acid versus 5-MTHF, supported by experimental data. It includes detailed methodologies for key analytical experiments and visual diagrams to elucidate metabolic and experimental processes.
Performance and Efficacy: A Data-Driven Comparison
Folic acid is a synthetic precursor that requires enzymatic reduction to become biologically active.[1][2] In contrast, 5-MTHF is the principal circulating form of folate and can be directly utilized by the body for crucial metabolic processes, including the remethylation of homocysteine to methionine.[1][2][3] This distinction is fundamental, especially in individuals with genetic polymorphisms in enzymes like methylenetetrahydrofolate reductase (MTHFR), which can impair the conversion of folic acid to its active form.[4]
The primary measure of efficacy for folate supplementation often involves the reduction of plasma total homocysteine (tHcy), an amino acid linked to an increased risk of cardiovascular and neurological disorders when elevated.
Table 1: Comparative Efficacy in Homocysteine Reduction and Folate Status Improvement
| Parameter | Folic Acid | 5-Methyltetrahydrofolate (5-MTHF) | Study Population | Key Findings & Citation |
| Homocysteine Reduction | 9.3% decrease | 14.6% decrease | 167 healthy volunteers (24 weeks) | Low-dose 5-MTHF was significantly more effective than an equimolar dose of folic acid in lowering plasma homocysteine.[5][6][7] |
| Homocysteine Reduction (MTHFR 677C→T) | Significant reduction | Significant reduction (prolonged effect) | 20 healthy subjects (10 wild-type, 10 homozygous) | 5-MTHF showed comparable efficacy to folic acid. In homozygous subjects, the homocysteine-lowering effect of 5-MTHF was sustained for 6 months post-treatment.[8] |
| Homocysteine Reduction (Hemodialysis) | 14.8% decrease | 17.0% decrease | 50 hemodialysis patients (12 weeks) | No significant difference was found between high-dose folic acid and 5-MTHF in this patient group, with most remaining hyperhomocysteinemic.[9] |
| Plasma Folate Increase | 52% increase | 34% increase | 167 healthy volunteers (24 weeks) | Both supplements significantly increased plasma folate compared to placebo, with no significant difference between the two forms at 24 weeks.[5][6][7] |
| Red Blood Cell (RBC) Folate Increase | 31% increase | 23% increase | 167 healthy volunteers (24 weeks) | Both supplements significantly increased RBC folate, a marker of long-term status, with no significant difference between them.[5][6][7] |
Table 2: Comparative Bioavailability and Metabolic Properties
| Property | Folic Acid | 5-Methyltetrahydrofolate (5-MTHF) | Description & Citation |
| Form | Synthetic, oxidized monoglutamate. | Naturally occurring, active, reduced monoglutamate. | Folic acid is not found in nature and requires metabolic conversion. 5-MTHF is the primary form of folate in circulation.[1][2] |
| Bioavailability | High (approx. 85% on empty stomach). | Equivalent to or higher than folic acid.[10][11][12] | Studies show that 5-MTHF is at least as bioavailable as folic acid, and it is well-absorbed even when gastrointestinal pH is altered.[11][13] |
| Metabolic Activation | Requires a multi-step enzymatic process involving Dihydrofolate Reductase (DHFR) and MTHFR. | Bypasses the DHFR/MTHFR enzymatic steps; directly usable in the methionine cycle. | The reliance on DHFR and MTHFR makes folic acid utilization susceptible to genetic polymorphisms and drug interactions. 5-MTHF avoids these potential metabolic bottlenecks.[4][11][13][14] |
| Interaction with B12 Deficiency | High doses can mask the hematological signs (megaloblastic anemia) of vitamin B12 deficiency, potentially delaying diagnosis of neurological damage. | Less likely to mask vitamin B12 deficiency symptoms. | By not requiring the same metabolic pathways, 5-MTHF is considered a safer option in populations at risk for B12 deficiency.[11][12][13] |
Experimental Protocols
Detailed methodologies for key assays are provided below for researchers aiming to replicate or build upon these findings.
Protocol 1: Quantification of Total Homocysteine in Serum by LC-MS/MS
This protocol describes a robust method for measuring total homocysteine (tHcy) using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which involves the reduction of bound and dimerized forms to free homocysteine.
1. Materials and Reagents:
-
Human serum samples, calibrators, and quality controls.
-
Homocysteine-d4 (d4-Hcy) as internal standard (IS).
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) as a reducing agent.
-
Acetonitrile (B52724) (HPLC grade).
-
Formic Acid (LC-MS grade).
-
Bovine Serum Albumin (BSA, 2%) for surrogate matrix.
-
Microcentrifuge tubes (1.5 mL).
2. Sample Preparation:
-
Thaw all samples, calibrators, and controls on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of serum, calibrator, or control sample.[15]
-
Add 50 µL of the internal standard solution (d4-Hcy).
-
Add 50 µL of reducing agent (e.g., DTT). Vortex for 30 seconds.[15]
-
Incubate the mixture at room temperature for 5-10 minutes to ensure complete reduction of disulfide bonds.[15]
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[15]
-
Vortex vigorously for 30 seconds.
-
Incubate at 4°C for 5 minutes, then centrifuge at 10,000 x g for 5 minutes.[15]
-
Carefully transfer the supernatant to an autosampler vial for analysis.
3. LC-MS/MS Analysis:
-
LC System: Use a C18 or similar reversed-phase column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Run a suitable gradient to separate homocysteine from other matrix components.
-
Injection Volume: 1-5 µL.[15]
-
MS/MS System: Operate in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for homocysteine (e.g., m/z 136 → 90) and d4-Hcy (e.g., m/z 140 → 94).
-
Quantification: Calculate the concentration of homocysteine based on the peak area ratio of the analyte to the internal standard against a calibration curve.
Protocol 2: Measurement of Serum and Red Blood Cell (RBC) Folate by Microbiological Assay
This assay uses the folate-dependent growth of the microorganism Lactobacillus rhamnosus (formerly L. casei) to quantify folate concentrations.[16]
1. Materials and Reagents:
-
Chloramphenicol-resistant strain of L. rhamnosus (e.g., NCIB 10463).[17]
-
Folic acid standard.
-
Folate-free assay medium.
-
Ascorbic acid solution (1% w/v).
-
Sodium ascorbate (B8700270) solution (0.5% w/v).
-
96-well microtiter plates.
-
Microtiter plate reader (590 nm).
2. Preparation of RBC Hemolysate:
-
Mix EDTA whole blood sample by gentle inversion.
-
Add exactly 100 µL of whole blood to a vial containing 900 µL of freshly prepared 1% ascorbic acid solution.[18]
-
Vortex and incubate at room temperature for at least 30 minutes to allow for complete lysis and release of folate polyglutamates.[19] This hemolysate can be stored at -20°C.
3. Assay Procedure (Microtiter Plate Method):
-
Prepare a working folic acid standard (e.g., 500 ng/L) by diluting a stock solution in 0.5% sodium ascorbate.[20]
-
Prepare serial dilutions of the working standard in the microtiter plate wells.
-
Dilute serum samples or RBC hemolysate aliquots in 0.5% sodium ascorbate. A typical dilution for serum is 1:20, and for RBC hemolysate is 1:40.[19][20]
-
Pipette the diluted standards and samples into duplicate wells of the 96-well plate.
-
Prepare the assay medium according to the manufacturer's instructions and inoculate it with the L. rhamnosus culture.
-
Add the inoculated medium to all wells.
-
Seal the plate, mix gently, and incubate at 37°C for approximately 48 hours, or until sufficient turbidity has developed.[16]
-
Read the absorbance (turbidity) of each well at 590 nm using a microtiter plate reader.
4. Calculation:
-
Generate a standard curve by plotting the absorbance against the concentration of the folic acid standards.
-
Determine the folate concentration in the diluted samples from the standard curve.
-
Calculate the final serum or whole blood folate concentration by multiplying by the appropriate dilution factor.
-
Calculate RBC folate using the whole blood folate, serum folate, and hematocrit values with the following formula: RBC Folate = [Whole Blood Folate – (Serum Folate × (1 – Hematocrit))] / Hematocrit.[18]
Visualization of Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological and experimental processes.
Folate Metabolism and Homocysteine Remethylation
This diagram illustrates the metabolic fates of Folic Acid and 5-MTHF, highlighting their distinct entry points into the crucial one-carbon metabolism pathway that regulates homocysteine levels.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Overview of Methionine Cycle and Folate Metabolism - Creative Proteomics [creative-proteomics.com]
- 4. Active Folate Versus Folic Acid: The Role of 5-MTHF (Methylfolate) in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.sahmri.org.au [research.sahmri.org.au]
- 6. Comparison of the effect of low-dose supplementation with L-5-methyltetrahydrofolate or folic acid on plasma homocysteine: a randomized placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Effect of low doses of 5-methyltetrahydrofolate and folic acid on plasma homocysteine in healthy subjects with or without the 677C-->T polymorphism of methylenetetrahydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. The short-term bioavailabilities of [6S]-5-methyltetrahydrofolate and folic acid are equivalent in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Folic acid and L-5-methyltetrahydrofolate: comparison of clinical pharmacokinetics and pharmacodynamics. – PHARMARTE SRL – Azienda Farmaceutica [pharmarte.com]
- 13. Folate, folic acid and 5-methyltetrahydrofolate are not the same thing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gmr.scholasticahq.com [gmr.scholasticahq.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. FRAMEWORK FOR LABORATORY HARMONIZATION OF FOLATE MEASUREMENTS IN LOW-AND-MIDDLE-INCOME COUNTRIES AND REGIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Micronutrient Survey Manual & Toolkit [surveytoolkit.nutritionintl.org]
- 19. bevital.no [bevital.no]
- 20. Microbiological assay for serum, plasma, and red cell folate using cryopreserved, microtiter plate method: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Assessing the In Vivo Therapeutic Window of Folate-Targeted Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective targeting of cancer cells that overexpress the folate receptor (FR) presents a promising strategy for delivering cytotoxic agents with improved efficacy and reduced off-target toxicity. Folate-drug conjugates, which consist of a folic acid ligand, a cytotoxic payload, and a linker, leverage this differential expression to achieve targeted drug delivery. Upon binding to the FR on the cancer cell surface, these conjugates are internalized via receptor-mediated endocytosis. Inside the cell, the linker is cleaved, releasing the active drug and inducing cell death.[1][2] This guide provides a comparative overview of the in vivo performance of various folate-drug conjugates, offering insights into their therapeutic window through experimental data and detailed protocols. While specific data for "Folate-MS432" is not publicly available, this guide will use data from representative folate-drug conjugates to illustrate the assessment of the in vivo therapeutic window.
Comparative In Vivo Efficacy and Tolerability
The therapeutic window of a folate-drug conjugate is determined by its efficacy in eradicating tumors versus its toxicity to healthy tissues. The following tables summarize quantitative data from preclinical in vivo studies of different folate-drug conjugates, providing a basis for comparison.
| Folate-Drug Conjugate | Mouse Model | Tumor Cell Line | Dosage | Dosing Schedule | Route of Administration | Therapeutic Outcome | Reference |
| Vintafolide (EC145) | nu/nu mice | KB (human nasopharyngeal carcinoma) | 2 µmol/kg | Three times a week for 2 weeks | Intravenous | Tumor growth inhibition | [1] |
| EC1456 (Folate-Tubulysin) | nu/nu mice | KB (human nasopharyngeal carcinoma) | 2 µmol/kg | Three times a week for 2 weeks | Not specified | Tumor growth inhibition | [1] |
| Folate-177Lu-cm10 | CD-1 nude mice | IGROV-1 (human ovarian cancer) | 3 MBq, 0.5 nmol per mouse | Single dose | Intravenous | Tumor targeting and biodistribution | [3] |
| Folate-Resveratrol Nanosuspensions | Nude mice | A549 (human lung carcinoma) | Not specified | Not specified | Not specified | Reduced tumor volume and weight | [4] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of in vivo studies. Below are protocols for key experiments used to assess the therapeutic window of folate-drug conjugates.
In Vivo Xenograft Efficacy Study
This protocol outlines a typical study to evaluate the anti-tumor efficacy of a folate-drug conjugate in a xenograft mouse model.
-
Cell Culture and Implantation:
-
Culture folate receptor-positive tumor cells (e.g., KB, IGROV-1) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS).
-
Subcutaneously inject a defined number of cells (e.g., 1 x 106 cells) into the flank of immunocompromised mice (e.g., nu/nu or CD-1 nude mice).
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm3).
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
-
Treatment Administration:
-
Randomize mice into treatment and control groups.
-
Administer the folate-drug conjugate via the desired route (e.g., intravenous) according to the specified dosage and schedule.[1]
-
The control group may receive a vehicle control or a non-targeted version of the drug.
-
-
Endpoint Analysis:
-
Continue monitoring tumor growth and body weight throughout the study.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or signs of toxicity.
-
At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Biodistribution Study
This protocol is used to determine the distribution and accumulation of a radiolabeled folate-drug conjugate in various tissues.
-
Radiolabeling:
-
Conjugate the folate-drug molecule with a suitable radioisotope (e.g., 177Lu, 111In).
-
-
Animal Injection:
-
Administer a single intravenous dose of the radiolabeled conjugate to tumor-bearing mice.[3]
-
-
Tissue Collection:
-
Radioactivity Measurement:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.[3]
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
This data reveals the extent of tumor targeting and potential off-target accumulation in healthy organs like the kidneys, which also express folate receptors.[6]
-
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: Mechanism of action of a folate-drug conjugate.
Caption: Workflow for a typical in vivo xenograft efficacy study.
Conclusion
The assessment of the in vivo therapeutic window is a critical step in the development of folate-targeted therapies. By carefully designing and executing preclinical studies that evaluate both efficacy and toxicity, researchers can identify drug candidates with the most promising clinical potential. The data and protocols presented in this guide offer a framework for the comparative analysis of different folate-drug conjugates, ultimately aiding in the selection and advancement of novel cancer therapeutics. The success of folate-targeted therapies hinges on achieving a high concentration of the cytotoxic payload within the tumor while minimizing exposure to healthy tissues, a balance that defines the therapeutic window.[5][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Folate targeting - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. In vitro and in vivo evaluation of targeting tumor with folate-based amphiphilic multifunctional stabilizer for resveratrol nanosuspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repositorio.uc.cl [repositorio.uc.cl]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Folate-mediated delivery of macromolecular anticancer therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating FOLR1-Dependency of Folate-MS432 Uptake: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental methods used to validate the folate receptor 1 (FOLR1)-dependent uptake of Folate-MS432, a targeted protein degrader. The following sections present supporting experimental data, detailed protocols, and visual diagrams to facilitate a comprehensive understanding of the validation process.
Introduction to this compound and FOLR1
This compound is a novel therapeutic agent designed for targeted cancer therapy. It consists of two key components:
-
Folate: A B vitamin that is essential for cell growth and division. Many cancer cells overexpress the high-affinity folate receptor 1 (FOLR1) to meet their increased demand for this nutrient.
-
MS432: A proteolysis-targeting chimera (PROTAC) that selectively degrades the mitogen-activated protein kinase kinases 1 and 2 (MEK1/2), which are crucial components of signaling pathways that promote cancer cell proliferation.
By conjugating folate to MS432, the resulting molecule, this compound, is designed to be preferentially taken up by cancer cells that overexpress FOLR1.[1][2][3] Once inside the cell, the folate portion is cleaved, releasing the active MS432 PROTAC to degrade its target proteins, MEK1 and MEK2, thereby inhibiting cancer cell growth.[1][2] This targeted delivery strategy aims to enhance the therapeutic efficacy of the degrader while minimizing its effects on healthy tissues that express low levels of FOLR1.
Experimental Validation of FOLR1-Dependent Uptake
To confirm that the uptake of this compound is indeed mediated by FOLR1, several key experiments are typically performed. These experiments aim to demonstrate that the activity of this compound is diminished when the function of FOLR1 is blocked or absent.
Data Summary
The following table summarizes the quantitative data from key experiments validating the FOLR1-dependency of this compound's effects.
| Experimental Approach | Cell Line | Outcome Measured | Result with this compound | Result with this compound + Competition/Knockdown |
| Competitive Binding Assay | HeLa | BRD4 Degradation (as a model) | Effective Degradation | Degradation Antagonized by Free Folic Acid[1][2] |
| HeLa | Cell Viability (IC50) | IC50 of 365 nM | IC50 increased to 1.5 µM with Free Folic Acid[1][2] | |
| FOLR1 Knockdown | HeLa | BRD4 Degradation (as a model) | Effective Degradation | Degradation Eliminated[1][2] |
| T47D | BRD4 Degradation (as a model) | Effective Degradation | Degradation Eliminated[1][2] |
Experimental Protocols
Objective: To demonstrate that excess free folic acid can compete with this compound for binding to FOLR1, thereby reducing the uptake and efficacy of the drug conjugate.
Methodology:
-
Cell Culture: HeLa cells, known to express FOLR1, are cultured in appropriate media.
-
Pre-treatment: Cells are pre-treated with a high concentration of free folic acid for a specified period to saturate the FOLR1 receptors.
-
Treatment: The pre-treated cells are then exposed to this compound. A control group of cells is treated with this compound without folic acid pre-treatment.
-
Analysis:
-
Western Blotting: Cell lysates are collected, and western blotting is performed to assess the degradation of the target proteins (e.g., BRD4 as a model protein, or MEK1/2).[1][2] A reduction in the degradation of the target protein in the presence of excess free folic acid indicates competitive binding.
-
Cell Viability Assay: A cell viability assay (e.g., MTT or CellTiter-Glo) is performed to determine the half-maximal inhibitory concentration (IC50) of this compound in the presence and absence of excess free folic acid.[1][2] An increase in the IC50 value with free folic acid co-treatment suggests that the cytotoxic effect of this compound is dependent on FOLR1-mediated uptake.
-
Objective: To directly assess the role of FOLR1 in the uptake and activity of this compound by using cells with reduced or eliminated FOLR1 expression.
Methodology:
-
Cell Line Generation:
-
Knockdown: Cell lines (e.g., HeLa, T47D) are transfected with small interfering RNA (siRNA) or short hairpin RNA (shRNA) specifically targeting the FOLR1 gene to reduce its expression.
-
Knockout: CRISPR/Cas9 technology is used to create a complete knockout of the FOLR1 gene.
-
-
Verification of Knockdown/Knockout: The reduction or absence of FOLR1 expression is confirmed by western blotting or quantitative PCR (qPCR).
-
Treatment: Both the wild-type (control) and the FOLR1-knockdown/knockout cells are treated with this compound.
-
Analysis:
-
Western Blotting: The level of target protein degradation (e.g., BRD4 or MEK1/2) is compared between the wild-type and the FOLR1-deficient cells.[1][2] A lack of degradation in the knockdown/knockout cells would strongly indicate that FOLR1 is essential for the drug's activity.
-
Cell Viability Assay: The cytotoxic effects of this compound are compared between the two cell lines. A significantly reduced effect in the FOLR1-deficient cells would confirm the dependency on this receptor.
-
Visualizing the Validation Workflow and Mechanism
The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts in validating the FOLR1-dependency of this compound uptake.
Caption: FOLR1-mediated uptake and action of this compound.
Caption: Workflow for validating FOLR1-dependency.
Alternative Drug Delivery Systems
While folate-mediated targeting is a promising strategy, it is important to consider alternative approaches for targeted drug delivery. These alternatives can be broadly categorized and may serve as comparators in broader drug development programs.
| Delivery System | Targeting Mechanism | Advantages | Disadvantages |
| Antibody-Drug Conjugates (ADCs) | Specific binding of a monoclonal antibody to a tumor-associated antigen. | High specificity; clinically validated platform. | Can be immunogenic; complex manufacturing. |
| Aptamer-Drug Conjugates | High-affinity binding of a short nucleic acid sequence to a target molecule. | Low immunogenicity; easy to synthesize and modify. | Susceptible to nuclease degradation; may have lower in vivo stability. |
| Nanoparticle-Based Delivery | Passive targeting via the enhanced permeability and retention (EPR) effect, or active targeting by surface functionalization. | Can carry a high drug payload; can be engineered for controlled release. | Potential for off-target accumulation; complex pharmacokinetics. |
Conclusion
The experimental data from competitive binding assays and studies utilizing FOLR1-knockdown cell lines provide strong evidence for the FOLR1-dependent uptake of this compound.[1][2] These validation methods are crucial for confirming the targeted nature of this therapeutic agent and are standard practices in the development of receptor-mediated drug delivery systems. By employing these rigorous validation techniques, researchers can confidently establish the mechanism of action and selectivity of novel targeted therapies like this compound.
References
A Tale of Two Molecules: A Side-by-Side Comparison of MS432 and Folate-MS432 in Targeted Protein Degradation
For Immediate Publication
[City, State] – [Date] – In the rapidly evolving landscape of targeted therapeutics, the development of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in modulating protein levels for therapeutic benefit. This guide provides a detailed, data-driven comparison of two such molecules: MS432, a potent MEK1/2 degrader, and its folate-conjugated counterpart, Folate-MS432, designed for enhanced cancer cell selectivity. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these compounds and their potential applications.
Introduction to MS432 and the Rationale for Folate Conjugation
MS432 is a heterobifunctional small molecule that potently and selectively degrades MEK1 and MEK2, critical kinases in the MAPK/ERK signaling pathway.[1] This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. MS432 functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to MEK1/2, leading to their ubiquitination and subsequent degradation by the proteasome.
While MS432 demonstrates significant efficacy, the quest for greater tumor selectivity and reduced off-target effects has led to the development of this compound. This next-generation molecule leverages the fact that folate receptors (FRs) are overexpressed on the surface of many cancer cells, including various gynecological and colorectal cancers, but have limited expression in normal tissues. By attaching a folate molecule to MS432, the resulting conjugate, this compound, can be preferentially taken up by cancer cells through folate receptor-mediated endocytosis, thereby concentrating its potent degradation activity where it is needed most.
Comparative Performance and Efficacy
The primary advantage of this compound lies in its targeted delivery, which is expected to translate to improved efficacy and a better safety profile compared to the untargeted MS432. While direct head-to-head quantitative comparisons in a single study are emerging, we can infer the performance based on the known properties of MS432 and the principles of folate-targeted drug delivery.
| Parameter | MS432 | This compound | Rationale for Difference |
| Mechanism of Action | Induces degradation of MEK1/2 via VHL E3 ligase recruitment. | Induces degradation of MEK1/2 via VHL E3 ligase recruitment following folate receptor-mediated endocytosis. | This compound has an added layer of targeted uptake. |
| Cellular Uptake | Passive diffusion across the cell membrane. | Primarily through folate receptor-mediated endocytosis in FR-positive cells. | Folate conjugation facilitates active transport into target cells. |
| Target Cell Selectivity | Broad, based on MEK1/2 expression. | Enhanced for FR-positive cancer cells. | Preferential accumulation in cells overexpressing the folate receptor. |
| In Vitro Potency (DC50) | Potent in various cancer cell lines (e.g., HT-29). | Expected to be more potent in FR-positive cells and less potent in FR-negative cells compared to MS432. | Concentrated intracellularly in target cells. |
| In Vivo Efficacy | Systemic activity. | Potentially higher tumor-specific efficacy with reduced systemic exposure. | Targeted delivery should lead to higher concentrations at the tumor site. |
| Potential for Off-Target Effects | Possible due to systemic distribution. | Reduced, due to targeted delivery and lower systemic free-drug concentration. | Less drug available to interact with healthy, FR-negative tissues. |
Table 1: Qualitative Comparison of MS432 and this compound
Quantitative Data Summary
The following table summarizes the known quantitative data for MS432's degradation capabilities in various cancer cell lines. Corresponding data for this compound is an area of active research, with the expectation of superior performance in folate receptor-positive cell lines.
| Cell Line | Target | DC50 (nM) |
| HT-29 | MEK1 | 31 |
| HT-29 | MEK2 | 17 |
| COLO 205 | MEK1 | 18 ± 7 |
| COLO 205 | MEK2 | 11 ± 2 |
| UACC 257 | MEK1 | 56 ± 25 |
| UACC 257 | MEK2 | 27 ± 19 |
Table 2: Reported DC50 Values for MS432 in Various Cancer Cell Lines.[2]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways and mechanisms of action for both MS432 and this compound.
References
Unveiling the Selectivity of Folate-MS432: A Quantitative Proteomics Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the MEK1/2 degrader, MS432, against traditional MEK inhibitors, supported by quantitative proteomics data. This analysis highlights the enhanced selectivity and distinct mechanism of action of MS432, offering a promising alternative in cancer therapy.
The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and its hyperactivation is a hallmark of many cancers. While MEK1/2 inhibitors have shown clinical efficacy, their application can be limited by acquired resistance. MS432, a heterobifunctional small-molecule degrader, represents a novel therapeutic strategy by inducing the degradation of MEK1 and MEK2 proteins rather than merely inhibiting their kinase activity. This guide delves into the quantitative proteomics data that substantiates the superior selectivity of MS432.
Quantitative Data Summary
The following tables summarize the degradation efficiency and anti-proliferative effects of MS432 in various cancer cell lines, and importantly, showcase its selectivity through global proteomics analysis.
| Cell Line | Target | DC50 (nM) | Reference |
| HT-29 | MEK1 | 31 | [1] |
| MEK2 | 17 | [1] | |
| COLO 205 | MEK1 | 18 ± 7 | [1] |
| MEK2 | 11 ± 2 | [1] | |
| UACC 257 | MEK1 | 56 ± 25 | [1] |
| MEK2 | 27 ± 19 | [1] | |
| Table 1: Degradation Concentration (DC50) of MS432 for MEK1 and MEK2 in various cancer cell lines after 24-hour treatment. Lower DC50 values indicate higher degradation potency. |
| Cell Line | GI50 (nM) | Reference |
| HT-29 | 130 | [2] |
| SK-MEL-28 | 83 | [2] |
| Table 2: Growth Inhibition (GI50) of MS432 in cancer cell lines. GI50 represents the concentration of the compound that causes 50% inhibition of cell growth. |
A key differentiator for MS432 is its high selectivity, as demonstrated by global quantitative proteomics. In a study comparing the effects of a MEK1/2 degrader from the same class as MS432 (MS934) with the MEK inhibitor PD0325901, a significant and unexpected reduction in the protein levels of the upstream kinase CRAF was observed with the degrader, but not the inhibitor.[3] This finding points to a distinct mechanism of action and a unique selectivity profile for MEK1/2 degraders.
| Treatment | Target Proteins | Key Off-Target Protein | Change in Protein Abundance | Reference |
| MS432 (and related degraders) | MEK1, MEK2 | CRAF | Significant Decrease | [3] |
| PD0325901 (MEK Inhibitor) | - | CRAF | No Significant Change | [3] |
| Table 3: Comparative effect of MEK1/2 degrader versus inhibitor on CRAF protein abundance. This highlights a key selectivity difference. |
Global proteomic studies have confirmed that MS432 and its analogues are highly selective, with MEK1 and MEK2 being the only proteins significantly downregulated across the proteome.[2][4]
Experimental Protocols
The following section details the methodologies for the key experiments cited, providing a framework for reproducing and validating these findings.
Quantitative Proteomics using Tandem Mass Tag (TMT) Labeling
This protocol outlines a general workflow for quantitative proteomics to assess changes in protein abundance upon treatment with compounds like MS432.
1. Cell Culture and Treatment:
-
Cancer cell lines (e.g., PANC-1) are cultured under standard conditions.
-
Cells are treated with the MEK1/2 degrader (e.g., MS432 or MS934), a MEK inhibitor (e.g., PD0325901), or a vehicle control (e.g., DMSO) at specified concentrations and for various durations (e.g., 4, 8, 24 hours).
2. Protein Extraction and Digestion:
-
After treatment, cells are harvested and lysed.
-
Protein concentration is determined using a BCA assay.
-
A standardized amount of protein from each sample is reduced, alkylated, and then digested into peptides using an enzyme like trypsin.
3. TMT Labeling:
-
Peptides from each sample are labeled with a specific isobaric Tandem Mass Tag (TMT) reagent. This allows for the multiplexing of samples in a single mass spectrometry run.
-
The labeling reaction is quenched, and the labeled peptide samples are combined.
4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
The pooled, labeled peptide mixture is fractionated using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
Each fraction is then analyzed by nano-LC-MS/MS. The mass spectrometer identifies the peptides and quantifies the relative abundance of each protein based on the intensity of the TMT reporter ions.
5. Data Analysis:
-
The resulting data is processed using software such as Proteome Discoverer or MaxQuant.
-
Peptides are identified, and proteins are quantified. Statistical analysis is performed to identify proteins with significant changes in abundance between different treatment conditions.
Visualizing the Molecular Landscape
The following diagrams, generated using Graphviz, illustrate the key signaling pathway, the experimental workflow, and the mechanism of action of MS432.
Caption: The RAS-RAF-MEK-ERK signaling cascade.
Caption: Workflow for quantitative proteomics.
Caption: Mechanism of action of MS432.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of MEK1/2 Degraders Uncovers a Kinase-Independent Role for MEK1/2 in the Stabilization and Maturation of CRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and Selective Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Heterobifunctional Small-molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity studies of Folate-MS432 with other kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Folate-MS432 with other kinases. This compound is a specialized chemical probe consisting of a folate targeting moiety conjugated to MS432. The folate component facilitates the targeted delivery of the active molecule, MS432, into cells that overexpress folate receptors, a common characteristic of various cancer cells. The core of this conjugate, MS432, is a first-in-class proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of Mitogen-activated protein kinase kinase 1 (MEK1) and Mitogen-activated protein kinase kinase 2 (MEK2).
Executive Summary
MS432 has been demonstrated to be a highly selective degrader of its intended targets, MEK1 and MEK2. This high selectivity is a critical attribute for a chemical probe or potential therapeutic agent, as off-target effects can lead to unforeseen cellular toxicities and confound experimental results. The selectivity of MS432 was established through global proteomic profiling studies, a comprehensive method to assess changes in protein abundance across the entire proteome upon treatment with a compound. While the primary research indicates high selectivity, the detailed quantitative data from these broad kinase panel screenings are not publicly available in the accessed literature. This guide, therefore, focuses on the confirmed targets and the methodology used to assert this selectivity.
Data Presentation: MS432 Performance Against Primary Targets
In the absence of a broad cross-reactivity dataset, this table summarizes the potent and selective degradation of the primary targets of MS432, MEK1 and MEK2, as reported in the foundational study by Wei et al. (2019).
| Target Kinase | Cell Line | DC50 (nM) | Notes |
| MEK1 | HT-29 | 31 | DC50 represents the concentration for 50% degradation of the target protein. |
| MEK2 | HT-29 | 17 | MS432 demonstrates potent degradation of both MEK1 and MEK2. |
| MEK1 | SK-MEL-28 | 31 | Consistent high potency is observed across different cancer cell lines. |
| MEK2 | SK-MEL-28 | 9.3 |
Experimental Protocols
General Protocol for Global Proteomic Profiling for Kinase Degrader Selectivity
While the specific, detailed protocol used for MS432 is not available, a general methodology for assessing the selectivity of a kinase degrader via mass spectrometry-based proteomics is as follows:
-
Cell Culture and Treatment: Cancer cell lines (e.g., HT-29) are cultured to a specified confluency. The cells are then treated with the compound of interest (e.g., MS432) at a specific concentration (e.g., 1 µM) and for a defined period (e.g., 24 hours). A vehicle control (e.g., DMSO) is run in parallel.
-
Cell Lysis and Protein Extraction: Following treatment, cells are harvested and lysed using a buffer containing detergents and protease/phosphatase inhibitors to extract the total proteome.
-
Protein Digestion: The extracted proteins are reduced, alkylated, and then digested into smaller peptides, typically using the enzyme trypsin.
-
Peptide Labeling (Optional but common): For quantitative proteomics, peptides from different treatment groups (e.g., vehicle vs. MS432-treated) can be labeled with isobaric tags (e.g., TMT or iTRAQ). This allows for the multiplexed analysis of several samples in a single mass spectrometry run.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
Data Analysis: The acquired MS/MS spectra are searched against a protein database to identify the peptides and, by extension, the proteins. For quantitative studies, the relative abundance of each identified protein in the MS432-treated sample is compared to the vehicle control. A significant decrease in the abundance of a protein in the treated sample indicates degradation. The selectivity is determined by observing significant degradation only for the intended targets (MEK1/2) and minimal or no degradation of other proteins, especially other kinases.
Visualizations
Caption: Experimental workflow for assessing kinase selectivity of this compound.
Caption: MAPK/ERK signaling pathway showing the point of intervention by this compound.
Evaluating the Synergistic Potential of Folate-Targeted Therapies with Other Cancer Drugs: A Comparative Guide
Disclaimer: No specific information could be found for a compound named "Folate-MS432." This guide therefore provides a broader evaluation of the synergistic potential of folate-targeted cancer therapies with other established anticancer drugs, a strategy that is likely analogous to the intended topic. This approach leverages the well-documented principle of using folate as a targeting moiety to enhance the efficacy of chemotherapeutic agents.
This guide is intended for researchers, scientists, and drug development professionals. It offers an objective comparison of the performance of folate-targeted drug combinations, supported by experimental data from preclinical and clinical studies.
The overexpression of folate receptor alpha (FRα) on the surface of various cancer cells, including those of the ovaries, lungs, and breast, presents a unique opportunity for targeted drug delivery.[1][2] By conjugating cytotoxic agents to folic acid, a natural ligand for FRα, these drugs can be selectively delivered to tumor cells, thereby increasing their therapeutic index and minimizing off-target toxicity.[3][4] This targeted approach also opens up new avenues for synergistic combination therapies, where the folate-targeted drug enhances the efficacy of another anticancer agent.
Synergistic Combinations of Folate-Targeted Agents with Other Cancer Drugs
The synergistic potential of folate-targeted therapies has been explored in combination with a variety of other anticancer drugs, including platinum-based agents, taxanes, and targeted therapies like VEGFR inhibitors. The primary mechanisms underpinning this synergy often involve complementary modes of action, overcoming drug resistance, and enhanced drug delivery to the tumor site.
Table 1: In Vitro Synergistic Effects of Folate-Targeted Therapies in Combination with Other Anticancer Drugs
| Folate-Targeted Agent/System | Combination Drug | Cancer Cell Line | Key Synergistic/Additive Findings | Reference |
| Folate-Conjugated Peptide (LR) | 5-Fluorouracil | Ovarian Cancer Cells | Additive or synergistic effects observed in both FRα-high and FRα-low cells, with selectivity at lower concentrations of the conjugate.[5][6] | [5][6] |
| Folate-Decorated Lipid-Polymer Hybrid Nanoparticles | Carboplatin and Paclitaxel | Cervical Cancer (HeLa) | Co-loaded nanoparticles showed significantly higher cytotoxicity compared to individual drugs or non-targeted nanoparticles.[7] | [7] |
| Folate-Targeted Gold Nanoparticles | - | KB (FR-high) | Increased ligand density on nanoparticles led to more efficient cellular internalization and trafficking to lysosomes.[8] | [8] |
| Folate-Conjugated Liposomes | 5-Fluorouracil | B16F10 Melanoma | Folate-targeted liposomes exhibited 11 times higher cell binding and a significantly lower IC50 (1.87 mM) compared to conventional liposomes (4.02 mM).[9] | [9] |
| Folate-Conjugated Nanoparticles | Docetaxel (B913) | SKOV3 (FR-positive) | Folate-targeted nanoparticles showed a greater extent of intracellular uptake compared to non-targeted nanoparticles.[10] | [10] |
Table 2: In Vivo Synergistic Effects of Folate-Targeted Therapies in Combination with Other Anticancer Drugs
| Folate-Targeted Agent/System | Combination Drug | Animal Model | Key Synergistic/Additive Findings | Reference |
| Folate-Hapten Immunotherapy | Sunitinib (VEGFR inhibitor) | Syngeneic Murine Tumor Models | Combination therapy significantly suppressed tumor growth and reduced tumor neovasculogenesis more than either therapy alone.[11][12] | [11][12] |
| Folate-Targeted Dual Drug Conjugate (EC0225) | DAVLBH and N7-me-MMC (within the same conjugate) | FR-positive Tumors | The dual-drug conjugate was evaluated for greater than additive effects against tumor growth.[13] | [13] |
| Mirvetuximab Soravtansine (anti-FRα ADC) | Carboplatin | Platinum-Sensitive Ovarian Cancer Patients (Phase Ib) | The combination demonstrated clinical benefit and was well-tolerated, with an overall response rate of 71% and a median progression-free survival of 15 months.[14] | [14] |
| Folate-Targeted Liposomes | Imatinib and Paclitaxel | MCF7 and PC-3 tumor-bearing mice | Co-encapsulated liposomes showed significantly higher cell death and reduced VEGF gene expression compared to conventional liposomes.[9] | [9] |
Experimental Protocols
The evaluation of synergistic potential requires rigorous experimental design and standardized protocols. Below are detailed methodologies for key experiments commonly cited in the assessment of folate-targeted combination therapies.
In Vitro Cytotoxicity and Synergy Assessment
Objective: To determine the cytotoxic effects of individual drugs and their combinations on cancer cell lines and to quantify the nature of their interaction (synergistic, additive, or antagonistic).
Protocol:
-
Cell Culture: Culture FRα-positive (e.g., HeLa, SKOV3, MCF-7) and FRα-negative (e.g., A549) cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Prepare stock solutions of the folate-targeted agent and the combination drug in a suitable solvent (e.g., DMSO, water).
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density to ensure logarithmic growth during the experiment.
-
Drug Treatment: After 24 hours of incubation, treat the cells with a range of concentrations of each drug individually and in combination at fixed or variable ratios. Include a vehicle-only control.
-
Incubation: Incubate the treated cells for a specified period, typically 48-72 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial activity, or the SRB (sulforhodamine B) assay, which measures total protein content.
-
Data Analysis:
-
Calculate the IC50 (half-maximal inhibitory concentration) for each drug alone.
-
For combination studies, use the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[15]
-
Alternatively, use the Bliss independence model or the Highest Single Agent (HSA) model for synergy analysis.[16][17]
-
Cellular Uptake Studies
Objective: To quantify the internalization of folate-targeted agents into cancer cells and to confirm the role of the folate receptor in this process.
Protocol:
-
Fluorescent Labeling: Label the folate-targeted agent or nanoparticle with a fluorescent dye (e.g., fluorescein (B123965) isothiocyanate, rhodamine).
-
Cell Treatment: Treat FRα-positive and FRα-negative cells with the fluorescently labeled agent for various time points.
-
Competition Assay: For FRα-positive cells, include a control group pre-treated with an excess of free folic acid to block the folate receptors.
-
Quantification:
-
Flow Cytometry: Harvest the cells, wash with PBS, and analyze the fluorescence intensity using a flow cytometer. A higher fluorescence signal in FRα-positive cells compared to FRα-negative cells and a reduction in signal in the presence of excess free folic acid indicates receptor-mediated uptake.
-
Confocal Microscopy: Grow cells on coverslips and treat as above. After treatment, fix the cells, stain the nuclei (e.g., with DAPI), and visualize the subcellular localization of the fluorescent agent using a confocal microscope.[8]
-
In Vivo Antitumor Efficacy and Synergy Studies
Objective: To evaluate the therapeutic efficacy of the drug combination in a living organism.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) for xenograft tumor models.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., FRα-positive cell line) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.
-
Treatment Groups: Once the tumors reach a certain volume, randomize the mice into different treatment groups:
-
Vehicle control
-
Folate-targeted agent alone
-
Combination drug alone
-
Combination of both drugs
-
-
Drug Administration: Administer the drugs via an appropriate route (e.g., intravenous, intraperitoneal) at a predetermined dose and schedule.
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
-
-
Data Analysis:
-
Compare the tumor growth inhibition (TGI) between the different treatment groups.
-
Assess for synergistic effects by comparing the TGI of the combination group to the TGI of the individual drug groups. Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed differences.[11][12]
-
Visualizations of Pathways and Workflows
Signaling and Uptake Pathways
The synergistic potential of folate-targeted therapies often arises from the targeted delivery of a cytotoxic agent to cancer cells, which then acts on intracellular pathways that are complementary to the mechanism of the partner drug.
Caption: Receptor-mediated uptake and synergistic action of a folate-drug conjugate and a partner drug.
Experimental Workflow for Synergy Evaluation
A structured workflow is crucial for the systematic evaluation of the synergistic potential of a new drug combination.
References
- 1. Folate receptor alpha for cancer therapy: an antibody and antibody-drug conjugate target coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted drug delivery via the folate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineering folate-drug conjugates to target cancer: from chemistry to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Folate-targeted chemotherapy: Significance and symbolism [wisdomlib.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Folic Acid–Peptide Conjugates Combine Selective Cancer Cell Internalization with Thymidylate Synthase Dimer Interface Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination Treatment of Cervical Cancer Using Folate-Decorated, pH-Sensitive, Carboplatin and Paclitaxel Co-Loaded Lipid-Polymer Hybrid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of Folate-Targeted Gold Nanoparticles on Subcellular Localization and Distribution into Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies for Folate-Targeted Liposomes and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Folate-receptor-targeted delivery of docetaxel nanoparticles prepared by PLGA-PEG-folate conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Folate-Hapten Mediated Immunotherapy Synergizes with Vascular Endothelial Growth Factor Receptor Inhibitors in Treating Murine Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Advances in platinum-based cancer therapy: overcoming platinum resistance through rational combinatorial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. austinpublishinggroup.com [austinpublishinggroup.com]
- 16. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Folate-MS432: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is paramount for ensuring a safe and compliant research environment. This guide provides essential, step-by-step procedures for the disposal of Folate-MS432, a specialized folate conjugate. While folic acid itself is not classified as a hazardous substance, the unique properties of the MS432 conjugate necessitate a careful approach to its disposal.[1][2] This document outlines the necessary safety precautions, disposal protocols, and regulatory considerations to manage this compound waste effectively.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with care, adhering to good laboratory practices. Although folic acid is stable under normal conditions, it is sensitive to light.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Hand Protection: Wear suitable protective gloves to prevent skin contact.
-
Body Protection: A lab coat or other protective clothing should be worn.
Storage of Waste:
-
Keep waste this compound in a cool, dry, and well-ventilated area.[1]
-
Ensure the waste container is tightly closed and protected from direct sunlight.[1]
-
Store away from incompatible materials such as strong bases and oxidizing agents.[1]
II. Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in accordance with all local, state, and federal regulations. The following steps provide a general guideline for proper disposal.
-
Material Identification and Segregation:
-
Clearly label the waste container as "this compound Waste."
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Preparing for Disposal:
-
Solid Waste: If this compound is in a solid or powder form, carefully sweep the material to avoid generating dust.[3] Place the solid waste into a designated, sealed container.
-
Liquid Waste: For solutions containing this compound, absorb the liquid with an inert, non-flammable absorbent material. Place the absorbed material into a suitable container for disposal.[3]
-
-
Final Disposal:
-
Consult your institution's EHS office for specific instructions on the final disposal of non-hazardous chemical waste.
-
Follow the established procedures for chemical waste pickup and disposal at your facility.
-
Quantitative Data Summary
The following table summarizes key physical and chemical properties of Folic Acid, the parent compound of this compound. These properties are important for safe handling and storage.
| Property | Value | Source |
| Physical State | Powder Solid | [1] |
| Appearance | Yellow-orange | [1] |
| Odor | Odorless | [1] |
| pH | 4.0 - 4.8 | [1] |
| Melting Point | 250 °C / 482 °F | [1] |
| Specific Gravity | 1.59 | [1] |
| Solubility (Water) | approx. 0.0016 g/l | [2] |
Experimental Workflow: Disposal Decision Pathway
The following diagram illustrates the logical steps to determine the appropriate disposal route for this compound within a research institution.
Caption: Disposal decision workflow for this compound.
III. Emergency Procedures
In the event of a spill or accidental exposure, follow these guidelines:
-
Spills:
-
First Aid:
In all cases of significant exposure or if irritation persists, seek medical attention.[4]
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant research environment. Always prioritize consulting your institution's specific guidelines and EHS office for the most accurate and up-to-date information.
References
Personal protective equipment for handling Folate-MS432
This guide provides crucial safety and logistical information for handling Folate-MS432 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining the integrity of the product.
Personal Protective Equipment (PPE)
While folic acid, the primary component of many folate compounds, is not classified as a hazardous substance, adherence to good industrial hygiene and safety practices is essential.[1][2] The recommended personal protective equipment (PPE) varies based on the specific laboratory procedure being performed.
| Scenario | Required PPE | Purpose |
| General Handling and Weighing | - Nitrile gloves- Laboratory coat- Safety glasses with side shields | Prevents skin contact and eye exposure to the powder. |
| Solution Preparation and Dilution | - Nitrile gloves- Laboratory coat- Chemical splash goggles | Provides additional protection against splashes when handling liquids. |
| Procedures with Potential for Aerosol Generation | - Nitrile gloves- Laboratory coat- Chemical splash goggles- Face shield- Use of a fume hood or ventilated enclosure | Minimizes inhalation risk and protects the face from splashes. |
| Spill Cleanup | - Nitrile gloves (double-gloving recommended)- Laboratory coat- Chemical splash goggles- Disposable shoe covers (for larger spills) | Ensures comprehensive protection during spill management. |
Operational Plan: Safe Handling and Storage
Handling:
-
Work in a well-ventilated area to avoid the inhalation of dust.[3]
-
Avoid direct contact with skin and eyes.[3] In case of contact, rinse the affected area thoroughly with water.[3]
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled.[3]
-
Minimize dust generation during handling and weighing.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Protect from direct sunlight and light exposure.[1]
-
Store away from strong oxidizing agents and bases.[1]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Unused Product: Dispose of as chemical waste. Do not allow the product to enter drains.
-
Contaminated Materials: Items such as gloves, weigh boats, and paper towels that have come into contact with this compound should be collected in a designated, labeled waste container for chemical waste disposal.
-
Empty Containers: Empty containers should be rinsed thoroughly before disposal or recycling, following institutional guidelines.
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for safely handling this compound during a typical laboratory experiment, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Spill Response Protocol
In the event of a spill, follow these procedural steps to ensure safety and proper cleanup.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
